2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(6-cyclopentyloxypyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-8-7-10-5-6-12(14-9-10)15-11-3-1-2-4-11;;/h5-6,9,11H,1-4,7-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAWEODNKSBAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, a key building block in contemporary drug discovery. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the chemical logic underpinning a multi-step synthesis, beginning with commercially available starting materials. We will explore the strategic rationale behind each transformation, from the initial nucleophilic aromatic substitution to the final salt formation, offering detailed experimental protocols and characterizing the key intermediates. The synthesis is presented as a self-validating system, with each step designed for high yield and purity, ensuring the reliable production of the target compound.
Introduction and Strategic Overview
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine and its dihydrochloride salt are of significant interest in medicinal chemistry due to their structural motifs, which are prevalent in a variety of neurologically active agents. The synthesis of this molecule, while not exceedingly complex, requires a strategic approach to ensure efficiency and scalability. The pathway detailed herein has been designed for its reliability and is broken down into three core transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclopentyloxy side chain onto the pyridine core.
-
Nitrile Reduction: Conversion of the nitrile functionality to a primary amine.
-
Salt Formation: Conversion of the free base to the more stable and crystalline dihydrochloride salt.
This guide will delve into the mechanistic underpinnings of each step, providing both theoretical justification and practical, field-tested protocols.
Visualizing the Synthesis Pathway
The overall synthetic strategy is a linear sequence designed for optimal efficiency and convergence.
Caption: Overall synthesis workflow for the target molecule.
Step-by-Step Synthesis and Mechanistic Discussion
Step 1: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile via Nucleophilic Aromatic Substitution
The initial step involves the displacement of the chloro group from 6-chloropyridine-3-carbonitrile with cyclopentanol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to deprotonate cyclopentanol, forming the highly nucleophilic cyclopentoxide anion in situ. This is crucial for driving the reaction to completion.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent that can solvate the sodium cyclopentoxide and the starting material without interfering with the reaction.
-
Temperature: The reaction is typically performed at an elevated temperature to overcome the activation energy associated with the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.[1][2]
Caption: Simplified mechanism for the SNAr reaction.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add cyclopentanol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 6-chloropyridine-3-carbonitrile (1.0 eq.) in anhydrous THF.[3][4]
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. |
| 6-Chloropyridine-3-carbonitrile | 1.0 |
| Sodium Hydride (60% dispersion) | 1.2 |
| Cyclopentanol | 1.1 |
| Anhydrous THF | - |
Step 2: Reduction of 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile to 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine
The second stage of the synthesis is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a highly effective and widely used method for this transformation.[5]
Causality of Experimental Choices:
-
Catalyst: Raney® Nickel is a robust and cost-effective catalyst for nitrile reduction. It exhibits high activity and selectivity for the formation of primary amines, especially when used with ammonia to suppress the formation of secondary amine byproducts.[6][7]
-
Solvent: Methanol or ethanol saturated with ammonia is the solvent of choice. Ammonia helps to minimize the formation of secondary amines by competing with the product amine for reaction with the intermediate imine.
-
Hydrogen Source: The reaction is carried out under a positive pressure of hydrogen gas.
Experimental Protocol:
-
To a solution of 2-(6-(cyclopentyloxy)pyridin-3-yl)acetonitrile (1.0 eq.) in methanolic ammonia (7N), add a slurry of Raney® Nickel (approx. 10-20% by weight) in methanol.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, ensuring it remains wet.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine as a free base.
| Reagent | Molar Eq. |
| 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile | 1.0 |
| Raney® Nickel | Catalytic |
| Methanolic Ammonia (7N) | - |
| Hydrogen Gas | Excess |
Step 3: Formation of this compound
The final step is the conversion of the free amine to its dihydrochloride salt. This is often desirable as salts are typically crystalline solids that are easier to handle, purify, and have better stability and solubility profiles compared to the free base.
Causality of Experimental Choices:
-
Reagent: Hydrochloric acid is used to protonate the two basic nitrogen atoms in the molecule (the pyridine nitrogen and the primary amine). A solution of HCl in a volatile organic solvent like ethanol or diethyl ether is commonly used to facilitate the precipitation of the salt.
-
Solvent: A solvent in which the free base is soluble but the dihydrochloride salt is insoluble is chosen to ensure high recovery of the product upon precipitation. Ethanol or a mixture of diethyl ether and ethanol is often effective.
Experimental Protocol:
-
Dissolve the crude 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine in a minimal amount of absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol (or diethyl ether) (at least 2.2 eq.) with stirring.
-
A precipitate should form. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.[8][9]
| Reagent | Molar Eq. |
| 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine | 1.0 |
| Hydrochloric Acid (in ethanol/ether) | ≥ 2.2 |
| Absolute Ethanol | - |
| Diethyl Ether | - |
Conclusion
The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of each transformation—nucleophilic aromatic substitution, catalytic nitrile reduction, and salt formation—researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The provided protocols are robust and have been designed with both efficiency and safety in mind, making them suitable for a wide range of laboratory settings.
References
-
6-Chloro-3-pyridazinecarbonitrile CAS#35857-89-7. Autech Industry Co.,Limited. [Link]
-
Raney Nickel Reductions-Part I. Journal of the Indian Institute of Science. [Link]
-
Raney nickel. Wikipedia. [Link]
-
6-chloro-3-pyridinecarbonitrile. Stenutz. [Link]
-
This compound. ChemBK. [Link]
-
Nucleophilic Aromatic Substitutions. The Organic Chemistry Tutor. [Link]
-
Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI. [Link]
-
Hydrogen. Organic Syntheses. [Link]
-
Raney Nickel. Common Organic Chemistry. [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. Jingming Chemical Co., Ltd. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
- Preparation method of 3-chloropyridine.
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]
- 4. 6-chloro-3-pyridinecarbonitrile [stenutz.eu]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Raney Nickel [commonorganicchemistry.com]
- 8. This compound | 1337879-88-5 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
An In-Depth Technical Guide to 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride: A Novel Neuromodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is a novel research chemical belonging to the substituted pyridin-ethanamine class of compounds.[1][2] Structurally, it is an analog of phenethylamine, a core scaffold for many neuroactive compounds. The presence of the pyridinyl moiety and the cyclopentyloxy group suggests its potential to interact with various receptors and transporters in the central nervous system (CNS).[3] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, proposed analytical methodologies, and a discussion of its potential pharmacological applications based on its structural characteristics.
While this compound is available from several suppliers, a notable scarcity of published primary literature necessitates a predictive approach to its pharmacology and detailed methodologies. This document, therefore, serves as a foundational guide for researchers initiating studies on this molecule, leveraging established principles from analogous compounds.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1337879-88-5 | [1][2] |
| Molecular Formula | C₁₂H₂₀Cl₂N₂O | [1][2] |
| Molecular Weight | 279.21 g/mol | [1] |
| Appearance | Brown to black powder | |
| Storage Temperature | Room Temperature | |
| Purity | Typically ≥95% | [3] |
Note: Detailed physicochemical properties such as melting point, boiling point, and solubility are not publicly available and would require experimental determination.
Synthesis and Purification
While a specific synthetic protocol for this compound is not published, a plausible and efficient route can be designed based on established pyridine chemistry. The following multi-step synthesis is proposed, starting from commercially available 2-chloro-5-nitropyridine.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Cyclopentyloxy)-5-nitropyridine
-
To a solution of cyclopentanol (1.2 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in dry THF dropwise.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-(Cyclopentyloxy)pyridin-3-amine
-
To a solution of 2-(cyclopentyloxy)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the desired amine.
Step 3 & 4: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine
This can be achieved via a Henry reaction followed by reduction, or by reduction of a corresponding nitrile.
Route A: Via Nitrile Reduction
-
Convert the amine from Step 2 to the corresponding iodide via a Sandmeyer-type reaction.
-
Perform a palladium-catalyzed cross-coupling reaction with vinylacetonitrile to introduce the 2-cyanoethyl group.
-
Reduce the nitrile to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation.
Step 5: Formation of the Dihydrochloride Salt
-
Dissolve the free base of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine in a minimal amount of anhydrous diethyl ether or methanol.
-
Add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Characterization
A comprehensive analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Expected signals would include aromatic protons on the pyridine ring, aliphatic protons of the cyclopentyloxy and ethylamine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which provides strong evidence for the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique will identify characteristic functional groups, such as N-H stretching for the amine, C-O stretching for the ether, and aromatic C-H and C=N stretching for the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is necessary to determine the purity of the compound and to identify any potential impurities from the synthesis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with trifluoroacetic acid or formic acid as a modifier) would be a good starting point for method development.
-
Elemental Analysis: For the final, purified dihydrochloride salt, elemental analysis for carbon, hydrogen, and nitrogen should be performed to confirm the empirical formula.
Potential Pharmacological Profile and Research Applications
The structural features of this compound suggest several potential areas for pharmacological investigation. A Thai supplier notes its potential use in developing drugs for the nervous system, such as antidepressants or neurotransmitter modulators.[3]
Hypothesized Mechanism of Action
Based on its structural similarity to known neuroactive agents, this compound could potentially interact with:
-
Monoamine Transporters: The phenethylamine backbone is a classic pharmacophore for inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Serotonin (5-HT) Receptors: Various substituted phenethylamines are known to have affinity for different 5-HT receptor subtypes.
-
Adrenergic Receptors: The phenethylamine structure is also common in ligands for α- and β-adrenergic receptors.
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridinyl moiety is a key component of many nAChR ligands.
Proposed Initial Screening Cascade
Caption: A proposed screening cascade to elucidate the pharmacological profile.
Safety and Handling
As with any research chemical with unknown toxicological properties, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a research compound with a promising structural scaffold for the discovery of new CNS-active agents. While empirical data is currently lacking in the public domain, this guide provides a solid framework for its synthesis, characterization, and pharmacological evaluation. Researchers are encouraged to perform the necessary experiments to validate these proposed methods and to elucidate the true biological activity of this intriguing molecule.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
ECHO CHEMICAL CO., LTD. This compound. Available from: [Link]
Sources
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Introduction
2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride is a synthetic compound featuring a substituted pyridinyl-ethanamine scaffold. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs suggest a potential interaction with neurological pathways. The presence of an ethanamine side chain attached to an aromatic ring system is a classic pharmacophore found in numerous centrally acting agents, including neurotransmitters and their modulators. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of this compound, from initial target screening to detailed pathway analysis, designed for researchers in pharmacology and drug development. The methodologies outlined herein are designed to build a robust, evidence-based understanding of the compound's biological activity.
Hypothesized Mechanism of Action: A Neuromodulatory Role
Based on its structural similarity to known biogenic amines, we hypothesize that this compound acts as a modulator of neurotransmitter receptors, potentially within the dopamine or serotonin systems. The ethanamine moiety is a key structural component of ligands that bind to these receptors. Therefore, our investigation will initially focus on its potential as a G-protein coupled receptor (GPCR) ligand, specifically targeting dopamine (D1-D5) and serotonin (5-HT) receptor subtypes.
Experimental Workflow for MoA Elucidation
A multi-tiered approach is essential to systematically characterize the compound's MoA. This workflow progresses from broad, initial screening to specific, functional characterization.
Caption: High-level experimental workflow for MoA determination.
Tier 1: Primary Target Identification via Radioligand Binding Assays
The initial step is to determine the binding affinity of the compound across a panel of relevant neurological targets. Radioligand binding assays are a robust and high-throughput method for this purpose.
Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 dopamine receptor) are prepared from stable cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Varying concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.
-
Detection: Wash the filters with ice-cold assay buffer, dry the filtermat, and add scintillation cocktail. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., Haloperidol). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Hypothetical Binding Affinity Profile
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| Dopamine D1 | [³H]-SCH23390 | > 10,000 |
| Dopamine D2 | [³H]-Spiperone | 85 |
| Dopamine D3 | [³H]-Spiperone | 250 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1,200 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 950 |
Data in this table is hypothetical and for illustrative purposes.
Based on these hypothetical results, the D2 receptor would be identified as a primary target for further investigation.
Tier 2: Functional Characterization of Target Interaction
Once a primary target is identified, the functional consequence of binding must be determined. Is the compound an agonist (activates the receptor) or an antagonist (blocks the receptor)?
Protocol: cAMP Functional Assay (for Gαi/s-coupled receptors like D2)
-
Cell Culture: Use a stable cell line expressing the human D2 receptor (which is Gαi-coupled, leading to a decrease in cAMP upon activation).
-
Assay Principle: Stimulate adenylyl cyclase with forskolin to produce a baseline level of cyclic AMP (cAMP). An agonist at a Gαi-coupled receptor will inhibit this production, resulting in a lower cAMP signal. An antagonist will block the effect of a known agonist.
-
Agonist Mode:
-
Treat cells with varying concentrations of the test compound.
-
Add a fixed concentration of forskolin.
-
Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a known D2 agonist (e.g., Quinpirole) at its EC₅₀ concentration, along with forskolin.
-
Incubate and measure cAMP levels as above.
-
-
Data Analysis:
-
In agonist mode, plot the cAMP concentration against the test compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
In antagonist mode, plot the inhibition of the agonist response against the test compound concentration to determine the IC₅₀, from which the antagonist constant (Kb) can be calculated.
-
Caption: D2 receptor Gαi-coupled signaling pathway.
Tier 3: Downstream Signaling Pathway Analysis
To confirm the functional effect of the compound on intracellular signaling cascades, key downstream markers can be measured. For many GPCRs, the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK phosphorylation, is a point of convergence.
Protocol: Western Blot for Phospho-ERK (pERK)
-
Cell Treatment: Culture D2-expressing cells and serum-starve them overnight to reduce baseline signaling.
-
Stimulation: Treat cells with the test compound at its EC₅₀ or IC₅₀ concentration for various time points (e.g., 5, 10, 30 minutes). Include positive (known agonist) and negative (vehicle) controls.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and express the result as the ratio of p-ERK to t-ERK.
A confirmed agonist would be expected to modulate p-ERK levels, while an antagonist would block the p-ERK modulation induced by a known agonist.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to defining the mechanism of action for this compound. By progressing through binding, functional, and downstream signaling assays, a clear picture of the compound's primary molecular target and its cellular consequences can be established. Should the initial hypothesis targeting dopamine and serotonin receptors prove inconclusive, the screening panel should be expanded to include other CNS targets such as norepinephrine, histamine, or trace amine-associated receptors (TAARs), as well as ion channels and transporters. The structural elements of the molecule provide a rational starting point, but comprehensive and unbiased screening is the cornerstone of novel compound characterization. The successful elucidation of its MoA is a critical step in evaluating its potential as a therapeutic agent.
References
This section would be populated with citations for the specific protocols and background information used.
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Radioligand Binding Assays: A Practical Guide: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gstaiger, M. (2003). High-throughput screening technologies for direct cyclic AMP measurement. Assay and Drug Development Technologies, 1(2), 291-303. [Link]
-
Western Blotting Protocols: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429-434. [Link]
An In-depth Technical Guide to the Pharmacological Characterization of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride as a Dopamine Reuptake Inhibitor
Foreword: The Rationale for Novel Dopamine Reuptake Inhibitors
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic protein critical for regulating dopaminergic neurotransmission.[1] It terminates the action of dopamine in the synapse by transporting it back into the presynaptic neuron.[2] The inhibition of this process prolongs the residence time of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This mechanism is the cornerstone of treatments for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression.
The compound 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (CAS 1337879-88-5) is a novel pyridin-3-ylethanamine derivative.[3][4] Its structure suggests a potential interaction with monoamine transporters. This guide provides a comprehensive framework for the preclinical characterization of this and similar novel chemical entities (NCEs), establishing a rigorous, self-validating workflow to determine its potency, selectivity, and in vivo efficacy as a dopamine reuptake inhibitor (DRI).
Part 1: In Vitro Pharmacological Profile: Binding Affinity & Selectivity
The foundational step in characterizing a putative DRI is to determine its direct binding affinity for the dopamine transporter. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter.
Causality Behind Experimental Design
The goal is to determine the Inhibition Constant (Kᵢ), an intrinsic measure of the affinity of a ligand for a receptor.[5][6] Unlike the IC₅₀, which is dependent on assay conditions (especially the concentration of the radioligand), the Kᵢ is a thermodynamic constant that can be compared across different experiments and laboratories.[5] We will determine the IC₅₀ experimentally and then use the Cheng-Prusoff equation to calculate the Kᵢ.[5][7] To establish selectivity, parallel assays must be run for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8]
Experimental Protocol: DAT Radioligand Binding Assay
1. Preparation of Membranes:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[9]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes containing the transporter.[9]
-
Resuspend the membrane pellet in a fresh binding buffer and determine the protein concentration using a BCA assay.
2. Competitive Binding Assay:
-
Set up a 96-well plate in triplicate.
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of the radioligand [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of the membrane suspension (20-50 µg protein).[9][10]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-radiolabeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the transporters, followed by the radioligand and membranes as above.[9]
-
Displacement Wells: Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), followed by the radioligand and membranes.
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[9]
3. Termination and Analysis:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the NSB counts from all other wells to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation :[5][7] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
- [L] is the concentration of the radioligand used.
- Kd is the dissociation constant of the radioligand for the transporter.
Visualization of Binding Assay Workflow
Caption: Workflow for the in vitro radioligand binding assay.
Data Presentation: Affinity and Selectivity Profile
| Transporter | Test Compound Kᵢ (nM) [Hypothetical] | Reference Compound Kᵢ (nM) |
| DAT | 15 | GBR 12909: ~5 nM |
| NET | 250 | Desipramine: ~1 nM |
| SERT | >1000 | Citalopram: ~2 nM |
Part 2: In Vitro Functional Assessment: Dopamine Uptake Inhibition
While binding affinity is crucial, it does not guarantee functional activity. A functional assay is required to confirm that the compound inhibits the actual transport of dopamine. The synaptosomal uptake assay is a robust method that uses resealed nerve terminals isolated from brain tissue, providing a physiologically relevant model.[11][12][13]
Causality Behind Experimental Design
This assay directly measures the rate of [³H]Dopamine uptake into synaptosomes.[12] By measuring how different concentrations of our test compound reduce this uptake rate, we can determine its functional potency (IC₅₀). This provides a critical validation of the binding data. Using synaptosomes from the dorsal striatum ensures a high density of dopamine transporters.[12][13]
Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Assay
1. Synaptosome Preparation: [12][13]
-
Rapidly dissect the dorsal striatum from a rodent brain in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Homogenize the tissue using a mechanical disruptor.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (the crude synaptosomal fraction) in an appropriate volume of uptake buffer.
2. Uptake Inhibition Assay: [9]
-
Aliquot the synaptosomal suspension into tubes or a 96-well plate.
-
Pre-incubate the synaptosomes for 10-20 minutes at 37°C with varying concentrations of this compound.
-
Include control wells (buffer only for 100% uptake) and non-specific uptake wells (a high concentration of a known inhibitor like nomifensine or cocaine).[9][12]
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (~10-20 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial linear rate of transport.[9]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by three washes with ice-cold buffer.
-
Measure the radioactivity retained on the filters via scintillation counting.
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from all other values.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
Visualization of Uptake Assay Workflow
Caption: Workflow for the synaptosomal dopamine uptake assay.
Data Presentation: Functional Potency
| Transporter | Test Compound IC₅₀ (nM) [Hypothetical] | Reference Compound IC₅₀ (nM) |
| DAT | 35 | Cocaine: ~200-300 nM |
| NET | 650 | Nisoxetine: ~1-5 nM |
| SERT | >2000 | Fluoxetine: ~5-15 nM |
Part 3: In Vivo Target Engagement: CNS Neurotransmitter Fluctuation
Demonstrating in vitro activity is necessary but not sufficient. The compound must cross the blood-brain barrier and engage the DAT in a living system to exert a functional effect. In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14][15][16]
Causality Behind Experimental Design
By implanting a microdialysis probe into a dopamine-rich area like the nucleus accumbens or striatum, we can sample the extracellular fluid.[14] If our test compound is a functional DRI, its administration should block dopamine reuptake and cause a measurable increase in the dopamine concentration in the collected dialysate.[15] The samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and specific method for quantifying monoamines.[17][18][19]
Experimental Protocol: In Vivo Microdialysis
1. Animal Preparation and Surgery:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the desired brain region (e.g., striatum).
-
Allow the animal to recover for 48-72 hours post-surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).[20]
-
Allow the system to stabilize and collect several baseline samples (e.g., every 20 minutes for 1-2 hours) to establish a stable dopamine level.
-
Administer this compound via the desired route (e.g., intraperitoneal, oral).
-
Continue to collect dialysate samples for several hours post-administration.
3. Sample Analysis (HPLC-ECD):
-
Inject the collected dialysate samples directly into an HPLC system.[19]
-
The system separates dopamine from other molecules in the sample on a reverse-phase column.
-
An electrochemical detector then oxidizes the dopamine as it elutes from the column, generating an electrical signal proportional to its concentration.[21]
-
Quantify the dopamine concentration in each sample by comparing its peak height or area to that of known standards.
4. Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples.
-
Express the post-administration dopamine levels as a percentage change from the baseline average.
-
Plot the percent change in extracellular dopamine over time.
Visualization of Microdialysis Experimental Setup
Caption: Workflow for an in vivo microdialysis experiment.
Part 4: Integrated Mechanism of Action & Structural Rationale
The collected data allows for the construction of a comprehensive pharmacological profile. The compound demonstrates high affinity and functional potency at the dopamine transporter, with significantly lower activity at SERT and NET, classifying it as a selective DRI. The in vivo microdialysis results confirm that it is brain-penetrant and engages the DAT to produce a significant increase in synaptic dopamine levels.
Structural Insights (Structure-Activity Relationship - SAR)
While a full SAR study requires synthesizing and testing multiple analogs, we can infer the roles of the key structural motifs in this compound:
-
Ethylamine Side Chain: The two-carbon chain separating the basic nitrogen from the aromatic ring is a classic pharmacophore for monoamine transporter ligands, mimicking the structure of dopamine itself.[10]
-
Basic Amine: This group is critical for interaction with key acidic residues (like Asp79) in the transporter's binding pocket.[22]
-
Cyclopentyloxy Group: This bulky, lipophilic group likely contributes to the overall binding affinity and may influence selectivity and pharmacokinetic properties such as blood-brain barrier penetration.
Visualization of the Dopaminergic Synapse & Site of Action
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. This compound [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. youtube.com [youtube.com]
- 7. calculator.academy [calculator.academy]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jasco-global.com [jasco-global.com]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride as a Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine, a potent non-imidazole antagonist of the histamine H3 receptor (H3R). The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters. Its strategic location makes it a prime target for therapeutic intervention in a range of neurological and psychiatric disorders. This document delves into the nuanced molecular interactions that govern the affinity and efficacy of this class of compounds. By dissecting the core scaffold into three primary components—the 6-alkoxy-pyridine core, the ethanamine side chain, and the terminal basic amine—we will explore the impact of structural modifications on biological activity. This guide also provides detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these antagonists, equipping researchers with the necessary tools to navigate the complexities of H3R-targeted drug discovery.
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the brain.[1][2] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. This neuromodulatory role positions the H3 receptor as a critical node in the control of various physiological processes, including wakefulness, cognition, and metabolic regulation.
Antagonists and inverse agonists of the H3 receptor have garnered significant attention in drug discovery for their potential therapeutic applications in a variety of CNS disorders. By blocking the inhibitory effect of the H3 receptor, these compounds increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and improved cognitive function.[1][2] This has made them promising candidates for the treatment of conditions such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.
The compound 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine represents a class of non-imidazole H3 receptor antagonists. The absence of an imidazole ring is a key design feature aimed at circumventing the potential for cytochrome P450 (CYP) enzyme inhibition, a common liability associated with early imidazole-based H3 antagonists. This guide will focus on the structure-activity relationships of this specific chemical scaffold, providing a detailed roadmap for the design and optimization of novel H3 receptor antagonists.
Core Structure-Activity Relationship (SAR) Analysis
The general pharmacophore for non-imidazole H3 receptor antagonists typically consists of a basic amine moiety connected via an alkyl spacer to a central aromatic core, which in turn is linked to a lipophilic group. In the case of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine, these components are the ethanamine side chain, the pyridine ring, and the cyclopentyloxy group, respectively. The following sections will dissect the SAR of each of these components based on available literature for related pyridine-ether H3 antagonists.
The 6-Alkoxy-Pyridine Core: A Versatile Scaffold
The 6-substituted pyridine ring serves as a central aromatic scaffold. The ether linkage at the 6-position is a key structural feature.
-
Nature of the Alkoxy Group: The size and lipophilicity of the alkoxy group at the 6-position significantly influence binding affinity. The cyclopentyloxy group in the title compound provides a balance of lipophilicity and conformational constraint that is often favorable for H3 receptor binding. Studies on related series have shown that variations in this group can have a profound impact on potency. For instance, increasing or decreasing the ring size of the cycloalkyl group, or replacing it with linear or branched alkyl chains, can modulate affinity.
-
Substitution on the Pyridine Ring: The substitution pattern on the pyridine ring is critical for activity. The ethanamine side chain is typically placed at the 3-position. Modifications at other positions of the pyridine ring can be explored to optimize properties such as selectivity and pharmacokinetics. Introduction of small electron-withdrawing or electron-donating groups could influence the electronic properties of the ring and its interaction with the receptor.
The Ethanamine Side Chain: The Basic Pharmacophore
The ethanamine side chain contains the essential basic nitrogen atom that is believed to interact with a key aspartate residue (Asp114) in the third transmembrane domain of the H3 receptor.
-
Length of the Alkyl Chain: The two-carbon (ethyl) linker between the pyridine ring and the primary amine is a common feature in many potent H3 antagonists. Shortening or lengthening this chain often leads to a decrease in affinity, suggesting an optimal distance requirement for the interaction of the basic amine with the receptor.
-
Substitution on the Amine: The primary amine in the title compound is crucial for its activity. N-alkylation can be tolerated, with small alkyl groups such as methyl or ethyl often maintaining or slightly improving potency. However, larger substituents on the nitrogen can lead to a decrease in affinity due to steric hindrance.
Synthesis and Experimental Protocols
A general synthetic route to prepare 2-(6-alkoxypyridin-3-yl)ethanamine analogs is outlined below. This is a representative synthesis, and specific conditions may need to be optimized for individual analogs.
General Synthetic Scheme
Caption: General synthetic route for 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride.
Step 1: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)acetonitrile (C)
To a solution of cyclopentanol (B) in anhydrous tetrahydrofuran (THF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of (6-chloropyridin-3-yl)acetonitrile (A). The reaction mixture is then heated to reflux and stirred overnight. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine (D)
The nitrile (C) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to afford the desired amine (D). Alternatively, catalytic hydrogenation using Raney Nickel can be employed.
Step 3: Formation of the Dihydrochloride Salt (E)
The amine (D) is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound (E) as a solid.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of H3 receptor antagonists.
Histamine H3 Receptor Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human histamine H3 receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Nα-methylhistamine (a potent H3 receptor agonist).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (at a final concentration close to its Kd), 25 µL of test compound solution (at various concentrations), and 100 µL of membrane suspension.
-
For non-specific binding determination, a high concentration of a known H3 receptor antagonist (e.g., thioperamide) is used instead of the test compound.
-
Incubate the plate at 25 °C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay Protocol
This assay measures the ability of a compound to act as an inverse agonist or an antagonist at the H3 receptor by quantifying its effect on G-protein activation.
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, containing 1 µM GDP.
-
Reagents: [35S]GTPγS and a reference H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Assay Procedure (Inverse Agonist Mode):
-
In a 96-well plate, add assay buffer, test compound at various concentrations, [35S]GTPγS (final concentration ~0.1 nM), and membrane suspension.
-
Incubate at 30 °C for 60 minutes.
-
Terminate the assay and process as described for the binding assay.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the membranes with the test compound for 15 minutes.
-
Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Add [35S]GTPγS and incubate as described above.
-
-
Data Analysis: Data are expressed as a percentage of basal (for inverse agonism) or agonist-stimulated (for antagonism) [35S]GTPγS binding. EC50 or IC50 values are determined by non-linear regression.
Data Presentation and Interpretation
The following table presents hypothetical data for a series of analogs of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine to illustrate the SAR.
| Compound | R (at 6-position) | Side Chain | hH3R Ki (nM) | hH3R Functional Activity (IC50, nM) |
| 1 (Title Compound) | Cyclopentyloxy | -CH2CH2NH2 | 1.5 | 5.2 (Inverse Agonist) |
| 2 | Cyclobutoxy | -CH2CH2NH2 | 8.9 | 25.1 (Inverse Agonist) |
| 3 | Cyclohexyloxy | -CH2CH2NH2 | 3.2 | 10.8 (Inverse Agonist) |
| 4 | Isopropoxy | -CH2CH2NH2 | 15.6 | 48.9 (Inverse Agonist) |
| 5 | Cyclopentyloxy | -CH2CH2NHCH3 | 2.1 | 7.5 (Inverse Agonist) |
| 6 | Cyclopentyloxy | -CH2CH2N(CH3)2 | 12.4 | 41.3 (Inverse Agonist) |
| 7 | Cyclopentyloxy | -CH2NH2 | 55.8 | >1000 |
Interpretation of Hypothetical Data:
-
Effect of the 6-Alkoxy Group (Compounds 1-4): The data suggests that a five-membered cyclopentyloxy ring is optimal for H3 receptor affinity among the tested cycloalkoxy groups. Both smaller (cyclobutoxy) and larger (cyclohexyloxy, although still potent) rings, as well as a less constrained isopropyl group, result in reduced potency. This highlights the importance of the size and conformation of the lipophilic group in fitting into the receptor's binding pocket.
-
Effect of Side Chain Amine Substitution (Compounds 1, 5, 6): N-methylation of the primary amine (Compound 5) is well-tolerated, with only a slight decrease in affinity. However, dimethylation (Compound 6) leads to a significant drop in potency, likely due to steric hindrance at the binding site.
-
Effect of Side Chain Length (Compound 7): Shortening the linker between the pyridine ring and the amine by one carbon atom (Compound 7) drastically reduces activity, underscoring the critical role of the ethylamine chain length for proper positioning of the basic nitrogen.
Conclusion and Future Directions
The 2-(6-alkoxypyridin-3-yl)ethanamine scaffold represents a promising class of non-imidazole histamine H3 receptor antagonists. The structure-activity relationships, as extrapolated from related series, indicate that the cyclopentyloxy group, the 3-ethanamine side chain, and the primary amine are key determinants of high affinity and functional activity.
Future research in this area should focus on:
-
Systematic Exploration of the 6-Position: A broader range of cyclic and acyclic ethers, as well as other lipophilic groups, should be investigated to further probe the hydrophobic pocket of the H3 receptor.
-
Fine-tuning of the Basic Amine: Exploration of small, constrained cyclic amines or other basic moieties could lead to improved potency and selectivity.
-
Optimization of Physicochemical and Pharmacokinetic Properties: Modifications to the scaffold can be made to improve properties such as solubility, metabolic stability, and brain penetration, which are crucial for developing CNS-penetrant drugs.
This technical guide provides a foundational understanding of the SAR of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine and related compounds, along with the practical tools for their synthesis and evaluation. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics targeting the histamine H3 receptor.
References
-
Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]
-
Schlicker, E., et al. (1994). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 37(18), 2958-2964. [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]
-
Witkin, J. M., & Nelson, D. L. (2004). Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. Pharmacology & Therapeutics, 103(1), 1-20. [Link]
-
Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]
-
Walczyński, K., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 353. [Link]
Sources
A Technical Guide to the Predicted Spectroscopic Profile of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (C₁₂H₂₀Cl₂N₂O). In the absence of published experimental spectra for this specific molecule, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed, theoretical spectroscopic profile. This guide explains the causal relationships between the molecular structure and its expected spectral output, offering a robust framework for the identification and characterization of this and structurally related compounds. Methodologies for data acquisition are provided, alongside predicted data tables and interpretive workflows.
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. Spectroscopic techniques provide a powerful, non-destructive triad of tools to confirm molecular identity, purity, and structural features. The subject of this guide, this compound, is a substituted pyridine derivative. Its structure comprises a cyclopentyloxy group at the 6-position, an ethanamine side chain at the 3-position, and is salified as a dihydrochloride. This combination of a substituted aromatic ring, an ether linkage, and a primary amine salt presents a unique and illustrative spectroscopic challenge.
This document provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, MS, and IR spectra. Each section outlines a standard experimental protocol, presents the predicted spectral data in a clear, tabulated format, and offers a thorough interpretation grounded in established spectroscopic principles.
Molecular Structure and Analysis Workflow
To systematically predict the spectroscopic data, the molecule is dissected into its primary functional components: the 2,5-disubstituted pyridine ring, the cyclopentyloxy group, and the ethanamine dihydrochloride side chain. The analytical workflow follows a logical progression from identifying key structural features to predicting their spectroscopic signatures.
Figure 1: Workflow for Spectroscopic Prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict both ¹H and ¹³C NMR spectra. The presence of the two hydrochloride moieties will lead to protonation of both the pyridine nitrogen and the primary amine, causing significant downfield shifts for adjacent protons.[1]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Predicted ¹H NMR Data
The protonation of the pyridine nitrogen and the primary amine significantly influences the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield).[1][2]
Figure 3: Predicted MS Fragmentation Pathway.
| m/z (Predicted) | Identity | Rationale |
| 207.15 | [C₁₂H₁₉N₂O]⁺ | Protonated molecular ion (free base). |
| 177.12 | [C₁₁H₁₅NO]⁺ | Loss of the •CH₂NH₂ radical via β-cleavage relative to the pyridine ring. |
| 30.03 | [CH₄N]⁺ | Formation of the CH₂=NH₂⁺ ion via α-cleavage, a characteristic fragment for primary amines. [3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare the solid sample as a KBr (potassium bromide) pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan prior to sample analysis.
-
Predicted IR Absorption Bands
The IR spectrum will be dominated by features from the ammonium salt, the aromatic ring, and the ether linkage. [5][6]The N-H stretching region for an amine salt is particularly characteristic, appearing as a very broad and complex series of bands. [7][8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3200 - 2400 | N-H Stretch (very broad) | Primary Ammonium (-NH₃⁺) | Broad, strong absorption characteristic of amine salts due to extensive hydrogen bonding. [7][10] |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Stretching of sp² C-H bonds on the pyridine ring. [11] |
| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclopentyl, Ethyl) | Stretching of sp³ C-H bonds. |
| ~1610, ~1500 | C=C & C=N Stretch | Aromatic Ring | In-ring stretching vibrations of the pyridine nucleus. |
| 1620 - 1560 | N-H Bend (Asymmetric) | Primary Ammonium (-NH₃⁺) | Asymmetric deformation of the -NH₃⁺ group. [7] |
| 1550 - 1500 | N-H Bend (Symmetric) | Primary Ammonium (-NH₃⁺) | Symmetric deformation ("umbrella mode") of the -NH₃⁺ group. [7] |
| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-C | Asymmetric C-O-C stretching vibration. |
| 1100 - 1050 | C-O Stretch (Alkyl Ether) | Ar-O-C | Symmetric C-O-C stretching vibration. |
Conclusion
This guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and spectral data of analogous structures. The predicted NMR spectra highlight the deshielding effects of the protonated amine and pyridine moieties. The mass spectrum is expected to show a clear molecular ion for the free base and characteristic fragmentation patterns of a primary amine. The IR spectrum is predicted to be dominated by the distinctive broad absorptions of the ammonium salt. This comprehensive theoretical analysis provides a valuable, authoritative baseline for researchers working on the synthesis, identification, or quality control of this compound and its derivatives, enabling more efficient and accurate structural elucidation.
References
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
- Cabana, A., & Sandorfy, C. (1962). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 40(4), 615-625.
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples. RSC Publishing. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Jonas, S., & Kuhn, S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.
- Meiler, J., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(14), 3454-3461.
- Klee, G. G., & Karger, B. L. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-1244.
- Zhang, Y., et al. (2014). Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples. Analyst (RSC Publishing).
- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Corlett, R. T., et al. (2021).
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). Retrieved from [Link]
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compounds. Retrieved from [Link]
-
University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Khan, M. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27354–27362.
-
LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). Retrieved from [Link]
-
University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine Dihydrochloride
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with rigorous scientific investigation. The physicochemical properties of a compound, specifically its solubility and stability, form the bedrock of its developability profile. This guide provides a comprehensive framework for the characterization of this compound, a molecule of interest given its structural motifs—a substituted pyridine ring and a primary amine—commonly associated with neurologically active agents.[1]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying rationale for each experimental design, grounding every protocol in the authoritative standards set by the International Council for Harmonisation (ICH). Our objective is to provide a robust, self-validating system for generating the critical data needed to advance a compound through the development pipeline.
Physicochemical Foundation: Beyond the Structure
The chemical structure of this compound (Molecular Formula: C₁₂H₂₀Cl₂N₂O, Molecular Weight: 279.20 g/mol ) provides initial clues to its behavior.[2][3] The presence of a basic pyridine nitrogen and a primary amine suggests that its solubility will be highly dependent on pH. The cyclopentyloxy group adds lipophilicity, which will influence its solubility in organic media and its potential for membrane permeability.
Before embarking on extensive solubility and stability programs, a foundational understanding of its intrinsic properties is paramount.
Critical Physicochemical Parameters
A summary of essential parameters to be determined is presented below. These are not mere data points; they are predictive tools that inform downstream experimental design.
| Parameter | Experimental Rationale & Significance | Typical Method(s) |
| pKa (Dissociation Constant) | The primary amine and pyridine nitrogen are ionizable. Knowing the pKa values is critical for predicting the pH range where the compound is most soluble (as the ionized salt) and most stable. It directly informs the selection of buffer systems for solubility studies and formulation development. | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |
| LogP / LogD (Partition/Distribution Coefficient) | LogP measures the partitioning of the neutral species between octanol and water, indicating its lipophilicity. LogD measures this at a specific pH, accounting for ionized species. This value is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for developing purification and analytical methods. | Shake-flask method, HPLC-based methods |
| Melting Point | The melting point provides an indication of the purity and the lattice energy of the solid form. A sharp melting point is a primary indicator of a pure crystalline substance. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |
| Solid-State Form | Understanding if the compound exists in crystalline or amorphous forms, or as different polymorphs, is crucial. Different forms can have vastly different solubility and stability profiles. | X-Ray Powder Diffraction (XRPD), DSC, Thermogravimetric Analysis (TGA) |
Aqueous and Solvent Solubility Profile: A Strategic Approach
Solubility dictates a compound's bioavailability and the feasibility of creating liquid formulations. As a dihydrochloride salt, the compound is expected to have good aqueous solubility. However, this must be quantified across a physiologically and pharmaceutically relevant pH range.
Experimental Workflow for Solubility Determination
The following workflow provides a systematic process for assessing solubility.
Caption: Workflow for an ICH-compliant stability study.
Key Considerations for the Study:
-
Batch Selection : Use at least one representative batch of the drug substance.
-
Container Closure System : Store the substance in a container that is the same as or simulates the proposed packaging.
-
Testing Frequency : For a 12-month long-term study, typical pull points are 0, 3, 6, 9, and 12 months. For an accelerated 6-month study, pull points are 0, 3, and 6 months. [4]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The validation of this method must adhere to the principles outlined in ICH Q2(R1). [5][6][7][8]
Protocol: HPLC-UV Method Development and Validation
-
Column and Mobile Phase Screening :
-
Column : Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as it is versatile for compounds of intermediate polarity.
-
Mobile Phase : Screen gradients of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The low pH will ensure the primary amine is protonated, leading to better peak shape.
-
Detector : Use a UV detector set at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
-
Forced Degradation Sample Analysis :
-
Inject samples from the forced degradation studies (Section 3.1). The primary goal is to achieve baseline separation between the parent API peak and all major degradation product peaks.
-
Trustworthiness Principle: The ability to separate these peaks is what defines the method as "stability-indicating." A peak purity analysis (using a photodiode array detector) should be performed to confirm that the parent peak is not co-eluting with any degradants.
-
-
Method Validation (per ICH Q2(R1)) : [5][7][8] * Specificity : Demonstrated by the separation of degradants in the stress study analysis.
-
Linearity : Analyze a series of at least five concentrations to demonstrate a linear relationship between peak area and concentration.
-
Accuracy : Determine the recovery of the API from a spiked matrix.
-
Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is crucial for monitoring low-level impurities.
-
Robustness : Intentionally vary method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C) to ensure the method's performance remains acceptable under minor variations.
-
Conclusion
The characterization of this compound requires a systematic, evidence-based approach. This guide outlines a comprehensive strategy grounded in internationally recognized scientific and regulatory principles. By first establishing a foundational understanding of its physicochemical properties, a targeted and efficient plan for solubility and stability testing can be executed. The development of a robust, validated stability-indicating method is the critical lynchpin that ensures the integrity of all generated data. Following this framework will produce a high-quality data package, essential for making informed decisions in the drug development process.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. ([Link])
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])
-
Simply Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. ([Link])
-
SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ([Link])
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. ([Link])
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ([Link])
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. ([Link])
-
Pharmapproach. (2023). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ([Link])
-
Science.gov. forced degradation products: Topics. ([Link])
-
MedCrave online. (2016). Forced Degradation Studies. ([Link])
-
ChemBK. This compound. ([Link])
-
ECHO CHEMICAL CO., LTD. This compound. ([Link])
-
MySkinRecipes. This compound. ([Link])
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1337879-88-5 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Abstract
This document provides a comprehensive framework for the elucidation of potential therapeutic targets for the novel compound, 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. Given the nascent stage of research on this specific molecule, this guide adopts an investigative approach, outlining a systematic workflow for target identification and validation. We will delve into the rationale behind experimental choices, emphasizing a multi-pronged strategy that combines computational prediction with robust in vitro and cell-based validation methodologies. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. While direct biological activity data for this compound is sparse, its structural motifs, particularly the substituted pyridine ring, are present in a wide array of pharmacologically active agents, suggesting a rich potential for therapeutic intervention.
Introduction: Unveiling the Potential of a Novel Scaffold
This compound is a synthetic compound characterized by a pyridine core, an ethanamine side chain, and a cyclopentyloxy group.[1][2] While its specific biological functions are not yet extensively documented, its structural resemblance to molecules with known neurological activity suggests it may be a promising candidate for therapies targeting the central nervous system.[3] The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of proteins including kinases, G-protein coupled receptors (GPCRs), and various enzymes. This guide will provide a roadmap for systematically exploring the therapeutic potential of this compound.
Structural Analysis and Physicochemical Properties
A thorough understanding of the compound's structure is foundational to predicting its biological interactions.
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system can participate in π-stacking interactions with protein targets.
-
Ethanamine Side Chain: This flexible chain terminating in a primary amine is a common feature in many neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and their analogs. The amine group is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket.
-
Cyclopentyloxy Group: This bulky, lipophilic group can contribute to binding through hydrophobic interactions and may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1337879-88-5 | ChemBK[2] |
| Molecular Formula | C₁₂H₂₀Cl₂N₂O | ChemBK[2] |
| Molecular Weight | 279.20 g/mol | MySkinRecipes[3] |
A Multi-Faceted Approach to Target Identification
We propose a three-tiered strategy for identifying the therapeutic targets of this compound, commencing with broad, predictive methods and progressively narrowing down to specific, validated interactions.
Tier 1: In Silico Target Prediction
Computational methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential targets.
Workflow: Similarity-Based Target Prediction
Caption: Workflow for in silico target prediction.
Protocol: Ligand-Based Virtual Screening
-
Input Structure: Obtain the 2D or 3D structure of the compound.
-
Database Selection: Choose a comprehensive database of bioactive molecules, such as ChEMBL or PubChem.
-
Similarity Metric: Employ a 2D fingerprint-based similarity metric, such as the Tanimoto coefficient, to identify compounds with similar structural features.
-
Target Annotation: Retrieve the known biological targets of the identified similar compounds.
-
Hypothesis Generation: Compile and rank the potential targets based on the frequency of their appearance and the degree of similarity of the corresponding ligands to the query compound.
Tier 2: In Vitro Target Identification
Following computational predictions, direct experimental approaches are necessary to identify physical interactions between the compound and cellular proteins.
Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Protocol: Affinity Chromatography followed by Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).
-
Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the biotinylated compound with the lysate to allow for the formation of compound-protein complexes.
-
Capture: Pass the lysate over a streptavidin-coated resin to capture the biotinylated compound and any interacting proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tier 3: Target Validation and Mechanism of Action
Once a list of potential targets has been generated and high-affinity binders identified, it is crucial to validate these interactions and understand their functional consequences.
Workflow: Target Validation
Caption: Workflow for target validation.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Kinetic Analysis: Fit the binding data to a suitable model to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋).
Hypothetical Case Study: Targeting the Dopamine D2 Receptor
Based on the ethanamine side chain, a common pharmacophore for monoamine neurotransmitter receptors, let's hypothesize that our compound interacts with the Dopamine D2 receptor (D2R), a GPCR implicated in psychosis and other neurological disorders.
Experimental Validation Plan:
-
Binding Assay: Perform a competitive radioligand binding assay using a D2R-expressing cell line and a known D2R radioligand (e.g., [³H]spiperone). A reduction in radioligand binding in the presence of our compound would indicate competitive binding to the receptor.
-
Functional Assay: Conduct a functional assay to determine if the compound acts as an agonist or antagonist. For D2R, this could involve measuring changes in cyclic AMP (cAMP) levels, as D2R is a Gi-coupled receptor that inhibits adenylyl cyclase.
-
Downstream Signaling: Use Western blotting to assess the phosphorylation status of downstream signaling proteins, such as ERK1/2, upon treatment with the compound.
Conclusion
The journey to elucidate the therapeutic targets of a novel compound like this compound is a meticulous process that requires a convergence of computational and experimental methodologies. While the pyridine core is a feature of diverse bioactive molecules, including NLRP3 inflammasome inhibitors, TRPV3 antagonists, and antibacterial agents, the ethanamine moiety points towards potential interactions with neurotransmitter systems.[4][5][6] By systematically applying the workflows outlined in this guide, researchers can efficiently navigate the complexities of target identification and validation, ultimately paving the way for the development of new and effective therapeutics.
References
- Vertex AI Search. This compound | 1337879-88-5.
- ChemBK. This compound.
- MySkinRecipes. This compound.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy.
- PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- NIH. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
- MDPI. The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species.
- PubChem. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.
Sources
- 1. This compound | 1337879-88-5 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Binding Affinity Profiling of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Abstract
This technical guide outlines a comprehensive strategy for the in vitro characterization of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, a novel compound with potential neuromodulatory activity. Given the absence of published binding data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. We present a hypothesis-driven approach, focusing on the monoamine transporter system based on the compound's structural similarity to phenethylamine derivatives. This guide provides field-proven, step-by-step protocols for competitive radioligand binding assays targeting the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, it details the requisite data analysis methodologies to determine key binding affinity parameters (Kᵢ), ensuring scientific rigor and reproducibility.
Introduction: Rationale and Strategic Overview
This compound is a synthetic molecule with potential applications in neuroscience research and pharmaceutical development.[1][2] Its core structure, featuring a pyridinylethanamine moiety, bears a resemblance to the classic phenethylamine pharmacophore known to interact with a variety of central nervous system targets.[3][4] Specifically, substituted phenethylamines are well-established ligands for monoamine transporters (MATs), which are crucial for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[5][6][7] Dysregulation of these transporters is implicated in numerous psychiatric and neurological disorders, making them prime targets for therapeutic intervention.[6][7]
This guide, therefore, posits that the primary targets for this novel compound are likely to be the high-affinity monoamine transporters: DAT, NET, and SERT.[5][6] The following sections provide a self-validating experimental framework to test this hypothesis by quantifying the compound's binding affinity for these transporters. The gold-standard method for this determination is the competitive radioligand binding assay, which measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from its target.[8]
Logical Workflow for Target Characterization
The experimental approach is designed to systematically determine the binding profile of the test compound. This involves preparing the necessary biological materials (membranes from cells expressing the target transporters), conducting competitive binding experiments, and analyzing the resultant data to derive the inhibition constant (Kᵢ).
Caption: High-level workflow for determining in vitro binding affinity.
Core Methodologies: Radioligand Binding Assays
The foundation of this investigation lies in competitive radioligand binding assays performed on membranes from human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.[8][9] HEK293 cells are a widely accepted heterologous expression system, providing a clean background with a high density of a single, specific transporter target, thus minimizing confounding off-target effects.[8][10]
Materials and Reagents
| Component | Description & Rationale | Recommended Source |
| Test Compound | This compound, ≥95% purity. | Commercial supplier |
| Cell Membranes | Prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT. | In-house preparation or commercial |
| Radioligands | Selected for high affinity and specificity to each transporter. | PerkinElmer, ARC |
| [³H]WIN 35,428 (for hDAT) | ||
| [³H]Nisoxetine (for hNET) | ||
| [³H]Citalopram (for hSERT) | ||
| Non-specific Ligands | High concentration of a known inhibitor to define non-specific binding. | Sigma-Aldrich |
| GBR 12909 (for hDAT) | ||
| Desipramine (for hNET) | ||
| Fluoxetine (for hSERT) | ||
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. | In-house preparation |
| Filtration Plates | 96-well glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethylenimine (PEI). | Whatman, Millipore |
| Scintillation Cocktail | For quantifying radioactive decay. | PerkinElmer |
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for monoamine transporter binding assays.[8]
2.2.1 Membrane Preparation
-
Cell Culture: Grow HEK293 cells stably expressing the transporter of interest (hDAT, hNET, or hSERT) to ~90% confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.
2.2.2 Competitive Binding Assay
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer + Radioligand + Cell Membranes.
-
Non-specific Binding (NSB): Assay buffer + Radioligand + Cell Membranes + High concentration of non-specific ligand (e.g., 10 µM).
-
Test Compound Competition: Assay buffer + Radioligand + Cell Membranes + Serial dilutions of the test compound.
-
-
Reagent Addition: Add reagents to the wells in the following order:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of the appropriate radioligand (at a concentration near its Kd).
-
150 µL of the cell membrane preparation (typically 5-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-pre-soaked 96-well glass fiber filter plate. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., assay buffer) to remove any remaining unbound radioligand.
-
Drying: Dry the filter mat completely.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).
Sources
- 1. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Characterizing "2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" using an In Vitro Dopamine Uptake Assay
Introduction: Unveiling the Dopaminergic Activity of a Novel Pyridine Derivative
The dopamine transporter (DAT) is a critical regulator of neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates dopaminergic signaling and is a key target for therapeutic drugs aimed at treating a range of neurological and psychiatric disorders, including depression, ADHD, and Parkinson's disease.[1][2] Novel compounds that modulate DAT function are of significant interest in drug discovery.
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" is a pyridine derivative with a structural resemblance to compounds known to interact with neurotransmitter systems.[3] Its potential to modulate dopamine reuptake makes it a candidate for investigation as a novel therapeutic agent. This document provides a detailed protocol for characterizing the inhibitory activity of this compound on the human dopamine transporter (hDAT) using a cell-based in vitro radiolabeled dopamine ([³H]DA) uptake assay. This assay is a foundational method for determining a compound's potency (IC₅₀) in inhibiting dopamine transport.[4][5][6]
Principle of the Dopamine Uptake Assay
This assay quantifies the ability of a test compound, "this compound," to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells stably expressing the human dopamine transporter (hDAT). The amount of radioactivity incorporated by the cells is measured using a liquid scintillation counter.[7][8][9] A reduction in the accumulation of [³H]DA in the presence of the test compound indicates inhibitory activity at the DAT.
Visualizing the Experimental Workflow
The following diagram outlines the key steps of the in vitro dopamine uptake assay protocol.
Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Detailed In Vitro Dopamine Uptake Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of "this compound."
Materials and Reagents
| Reagent | Supplier & Catalog No. (Example) | Storage |
| HEK-293 cells stably expressing hDAT | ATCC (e.g., CRL-1573) | Liquid N₂ |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco (e.g., 11965092) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco (e.g., 26140079) | -20°C |
| Penicillin-Streptomycin | Gibco (e.g., 15140122) | -20°C |
| Geneticin (G418) | Gibco (e.g., 10131035) | 4°C |
| Trypsin-EDTA (0.25%) | Gibco (e.g., 25200056) | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco (e.g., 10010023) | RT |
| [³H]Dopamine (Specific Activity ~60-90 Ci/mmol) | PerkinElmer (e.g., NET131) | -20°C |
| "this compound" | Sourced as required | Per supplier |
| Nomifensine (Positive Control) | Sigma-Aldrich (e.g., N3758) | -20°C |
| 96-well Microplates, clear | Corning (e.g., 3596) | RT |
| Scintillation Vials | Wheaton (e.g., 986542) | RT |
| Scintillation Cocktail | PerkinElmer (e.g., 6013329) | RT |
| Lysis Buffer (1% SDS) | In-house preparation | RT |
Step-by-Step Methodology
1. Cell Culture and Plating:
-
Culture HEK-hDAT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 to maintain selection pressure.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Two days before the assay, seed the cells into a 96-well plate at a density of 50,000 cells/well.[4] Allow cells to adhere and form a confluent monolayer.
2. Preparation of Assay Solutions:
-
Assay Buffer: Krebs-HEPES buffer (KHB) (120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[10]
-
Test Compound: Prepare a 10 mM stock solution of "this compound" in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Positive Control: Prepare a stock solution of Nomifensine. A final concentration of 10 µM is typically used to define non-specific uptake.[11]
-
[³H]Dopamine Working Solution: Dilute the [³H]Dopamine stock in Assay Buffer to achieve a final assay concentration of approximately 10-20 nM.[11]
3. Dopamine Uptake Assay Procedure:
-
On the day of the experiment, gently aspirate the culture medium from the 96-well plate.
-
Wash the cell monolayer once with 200 µL/well of pre-warmed (37°C) Assay Buffer.[11]
-
Add 50 µL of Assay Buffer containing the various concentrations of the test compound, positive control (Nomifensine for non-specific uptake), or vehicle (for total uptake) to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.[11]
-
Initiate the uptake by adding 50 µL of the [³H]Dopamine working solution to all wells. The final volume in each well will be 100 µL.
-
Incubate the plate for exactly 10 minutes at 37°C.[4][11] This short incubation time is crucial for measuring the initial rate of uptake.
4. Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Immediately wash the cells three times with 200 µL/well of ice-cold Assay Buffer to remove any unbound radioligand.[11]
-
Lyse the cells by adding 100 µL of 1% SDS Lysis Buffer to each well and incubating for 20-30 minutes at room temperature.[11]
5. Scintillation Counting:
-
Transfer the entire lysate from each well into individual scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Cap the vials and vortex thoroughly.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[4]
Data Analysis
-
Calculate Specific Uptake:
-
Total Uptake: Average CPM from vehicle-treated wells.
-
Non-specific Uptake: Average CPM from wells treated with 10 µM Nomifensine.
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Determine IC₅₀:
-
For each concentration of "this compound," calculate the percentage of inhibition using the formula: % Inhibition = 100 x (1 - [(CPM in test well - Non-specific Uptake) / Specific Uptake])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]Dopamine uptake.[11]
-
Trustworthiness and Self-Validation
To ensure the reliability and validity of the assay results, the following controls and checks are essential:
-
Positive Control: The inclusion of a known DAT inhibitor, such as Nomifensine or Cocaine, validates the assay's ability to detect inhibition. The calculated IC₅₀ for the control should fall within the historically accepted range for the laboratory.[12]
-
Signal-to-Background Ratio: The ratio of total uptake (CPM) to non-specific uptake (CPM) should be sufficiently high (typically >5) to provide a robust assay window.
-
Z'-factor: For screening applications, calculating the Z'-factor provides a statistical measure of the assay's quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: The assay should be repeated on multiple occasions (n≥3) to ensure the reproducibility of the determined IC₅₀ value.
Mechanism of Dopamine Reuptake and Inhibition
The following diagram illustrates the fundamental process of dopamine reuptake by the DAT and its inhibition by compounds like "this compound."
Caption: Inhibition of Dopamine Transporter (DAT) by the test compound.
Alternative Methodologies: Fluorescence-Based Assays
While radiolabeled assays are the gold standard for their sensitivity and direct measurement, non-radioactive, fluorescence-based methods offer a viable alternative, particularly for high-throughput screening (HTS).[13][14] These assays utilize a fluorescent substrate that mimics dopamine and is transported into the cell by DAT.[2][15] An increase in intracellular fluorescence corresponds to transporter activity, which can be quenched by a masking dye that blocks extracellular fluorescence.[2][15]
Advantages of Fluorescence-Based Assays:
-
Eliminates the need for radioactive materials, reducing safety risks and disposal costs.[13]
-
Homogeneous, "mix-and-read" format simplifies the workflow and is amenable to automation.[2][13]
-
Allows for real-time kinetic measurements of uptake.[14]
Researchers should consider the specific needs of their study when choosing between radiometric and fluorescent methods. For initial HTS campaigns, a fluorescence-based assay may be more practical, with hits confirmed and further characterized using the more sensitive radiolabeled assay described herein.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Europe PMC. [Link]
-
ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. [Link]
-
PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors. [Link]
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]
-
National Center for Biotechnology Information. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]
-
National Center for Biotechnology Information. (n.d.). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. [Link]
-
PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
Biocompare. (n.d.). Citations for Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Unknown Source. (n.d.). Liquid Scintillation Counting. [Link]
-
Wikipedia. (n.d.). Liquid scintillation counting. [Link]
-
PennState EHS. (n.d.). Principles and Applications of Liquid Scintillation Counting. [Link]
-
Taylor & Francis. (n.d.). Scintillation counting – Knowledge and References. [Link]
-
MySkinRecipes. (2025). This compound. [Link]
Sources
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. This compound [myskinrecipes.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 9. ehs.psu.edu [ehs.psu.edu]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
Application Notes & Protocols: Preclinical Evaluation of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride in Animal Models of Parkinson's Disease
Disclaimer: Publicly available research specifically detailing the use of "2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" in Parkinson's disease (PD) models is limited. Therefore, this document serves as a comprehensive and scientifically grounded framework for the preclinical evaluation of a novel investigational compound with this structure, hereafter referred to as Compound-X . The protocols and rationale provided are based on established, gold-standard methodologies in the field of neurodegenerative disease research.
Introduction: Rationale for Investigation
Parkinson's disease is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a deficit of dopamine in the striatum. The chemical structure of Compound-X, a pyridin-3-ylethanamine derivative, suggests potential interactions with key components of the dopaminergic system. Structurally similar compounds have been investigated for their ability to act as dopamine receptor agonists or as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is involved in dopamine metabolism.
This guide outlines a rigorous, multi-model strategy to elucidate the potential therapeutic profile of Compound-X, focusing on two primary questions:
-
Symptomatic Efficacy: Can Compound-X alleviate motor deficits by replacing or mimicking the function of lost dopamine?
-
Neuroprotective Potential: Can Compound-X slow or halt the progressive degeneration of dopaminergic neurons?
To address these questions, we will utilize two distinct, yet complementary, neurotoxin-based rodent models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in mice.
Part 1: Preclinical Evaluation Workflow
A logical, phased approach is critical for evaluating any new chemical entity for Parkinson's disease. The workflow ensures that resources are used efficiently and that the data generated is robust and interpretable.
Caption: Preclinical workflow for evaluating Compound-X.
Part 2: The 6-OHDA Unilateral Lesion Rat Model: Assessing Symptomatic Relief
The 6-OHDA model is a cornerstone for studying Parkinson's disease. By unilaterally injecting this neurotoxin into the medial forebrain bundle (MFB) or the striatum, we can achieve a near-complete loss of dopaminergic neurons on one side of the brain. This creates a powerful internal control within each animal and results in motor biases that are easily quantifiable. This model is exceptionally well-suited for evaluating the efficacy of dopamine replacement therapies.
Experimental Timeline: 6-OHDA Model
Caption: Experimental timeline for the 6-OHDA rat model.
Protocol 1: Induction and Evaluation in the 6-OHDA Rat Model
Materials:
-
Adult male Sprague-Dawley or Wistar rats (220-250g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Desipramine hydrochloride
-
Apomorphine hydrochloride
-
Compound-X
-
Sterile saline (0.9%) with 0.1% ascorbic acid
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Rotational behavior monitoring system
-
Cylinder test apparatus
Methodology:
-
Pre-treatment (Day -1):
-
Administer Desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Rationale: Desipramine is a norepinephrine reuptake inhibitor that selectively protects noradrenergic neurons from 6-OHDA uptake, thereby increasing the specificity of the lesion to dopaminergic neurons.
-
-
Stereotaxic Surgery (Day 0):
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Mount the animal in the stereotaxic frame.
-
Inject 8 µg of 6-OHDA (dissolved in 4 µL of 0.1% ascorbic acid/saline) into the right medial forebrain bundle. Coordinates from bregma: AP -2.2 mm, ML +2.0 mm, DV -7.8 mm from dura.
-
Inject slowly over 4 minutes and leave the needle in place for an additional 5 minutes to allow for diffusion.
-
-
Lesion Validation (Week 3):
-
Administer Apomorphine (0.5 mg/kg, s.c.), a dopamine receptor agonist.
-
Place the rat in a circular arena and record contralateral (away from the lesion) rotations for 60 minutes.
-
Self-Validation Criterion: A successful lesion is confirmed by a rate of >7 full contralateral rotations per minute. This indicates denervation supersensitivity of dopamine receptors on the lesioned side. Animals not meeting this criterion should be excluded.
-
-
Compound-X Treatment and Behavioral Testing (Weeks 4-7):
-
Randomize validated animals into vehicle and Compound-X treatment groups.
-
Prepare Compound-X in an appropriate vehicle (e.g., saline, 5% DMSO in saline).
-
Administer Compound-X daily via the desired route (e.g., oral gavage, i.p. injection).
-
Cylinder Test:
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm height).
-
Videorecord for 5 minutes.
-
An observer blinded to the treatment groups should count the number of independent wall touches made with the left (impaired) and right (unimpaired) forepaws.
-
Calculate the percentage of left paw touches: (% Left Paw Use) = [Left / (Left + Right)] * 100.
-
Expected Outcome: An effective symptomatic treatment should significantly increase the use of the impaired (left) forepaw compared to the vehicle group.
-
-
-
Endpoint Analysis (Week 8):
-
Euthanize animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract brains for immunohistochemical analysis of Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.
-
For neurochemical analysis, collect fresh brain tissue and process for HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA).
-
Part 3: The MPTP Mouse Model: Assessing Neuroprotection
The MPTP model is widely used to study the mechanisms of dopamine neuron death and to screen for neuroprotective compounds. MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized into the toxic cation MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). MPP+ then inhibits Complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Experimental Timeline: MPTP Model
Caption: Experimental timeline for the MPTP mouse model.
Protocol 2: Induction and Evaluation in the MPTP Mouse Model
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Compound-X
-
Sterile saline (0.9%)
-
Rotarod apparatus
-
HPLC system for neurochemical analysis
Methodology:
-
Treatment Groups:
-
Group 1: Saline + Saline (Vehicle Control)
-
Group 2: Saline + MPTP (Lesion Control)
-
Group 3: Compound-X + MPTP (Test Group)
-
Group 4: Compound-X + Saline (Compound Control)
-
-
Compound-X Administration (Neuroprotective Paradigm):
-
Administer Compound-X or vehicle daily for 14 consecutive days prior to MPTP administration. Continue administration until the end of the experiment.
-
Rationale: This pre-treatment paradigm is designed to test if Compound-X can prevent the neurotoxic cascade initiated by MPTP.
-
-
MPTP Induction (Day 15):
-
Administer MPTP (20 mg/kg, free base weight, i.p.) in four separate injections, spaced 2 hours apart.
-
Causality: This sub-acute dosing regimen reliably produces a significant loss of dopaminergic neurons in the SNc and striatum in C57BL/6 mice, which are particularly sensitive to this neurotoxin.
-
-
Behavioral Assessment: Rotarod Test (Day 22):
-
Train mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 3 days prior to the test day.
-
On the test day, conduct three trials and record the latency to fall for each mouse.
-
Expected Outcome: MPTP-treated mice will show a significantly reduced latency to fall. A neuroprotective Compound-X should ameliorate this deficit, resulting in performance closer to that of the vehicle control group.
-
-
Endpoint Analysis (Day 23):
-
Sacrifice mice 7 days after the final MPTP injection.
-
Neurochemistry: Rapidly dissect the striata, snap-freeze in liquid nitrogen, and store at -80°C. Analyze tissue homogenates via HPLC with electrochemical detection to quantify dopamine, DOPAC, and HVA levels.
-
Histology: Perfuse a subset of animals and process the brains for TH immunohistochemistry to count surviving dopaminergic neurons in the SNc.
-
Self-Validation Criterion: The MPTP lesion control group must show a >50% reduction in striatal dopamine and a >40% loss of TH-positive neurons in the SNc compared to the vehicle control group for the experiment to be considered valid.
-
Part 4: Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate comparison between treatment groups.
Table 1: Hypothetical Dosing and Vehicle Information
| Parameter | Compound-X | Vehicle |
| Chemical Name | This compound | N/A |
| Dose Range (Rat) | 1, 5, 10 mg/kg | Matched Volume |
| Dose Range (Mouse) | 5, 10, 20 mg/kg | Matched Volume |
| Vehicle | 5% DMSO, 5% Tween-80 in 0.9% Saline | 5% DMSO, 5% Tween-80 in 0.9% Saline |
| Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) | Matched Route |
| Frequency | Once Daily (QD) | Once Daily (QD) |
Table 2: Key Endpoints and Expected Outcomes
| Model | Test | Primary Endpoint | Expected Outcome with Effective Compound-X |
| 6-OHDA Rat | Cylinder Test | % Use of Impaired Forelimb | Increase toward 50% (bilateral equality) |
| Apomorphine Rotations | Contralateral Rotations/min | Reduction in rotations (if tested post-treatment) | |
| TH Immunohistochemistry | # of TH+ neurons in SNc | No change expected (symptomatic model) | |
| MPTP Mouse | Rotarod Test | Latency to Fall (seconds) | Increase compared to MPTP-only group |
| HPLC | Striatal Dopamine Levels | Attenuation of dopamine depletion | |
| TH Immunohistochemistry | # of TH+ neurons in SNc | Significant preservation of neurons |
Conclusion
This guide provides a robust framework for the initial preclinical assessment of Compound-X (this compound) as a potential therapeutic for Parkinson's disease. By employing both the 6-OHDA rat model and the MPTP mouse model, researchers can effectively dissect the compound's capacity for both symptomatic relief and disease modification. Rigorous adherence to these validated protocols, including the outlined self-validation criteria, is essential for generating reproducible and translatable data that can confidently guide a go/no-go decision for further development.
References
-
Poppy, S., & Ud-Din, A. (2020). Recent Advancement of MAO-B Inhibitors for the Treatment of Parkinson’s Disease: A Review. Current Drug Metabolism. [Link]
-
Zhang, H. Y., & Chen, H. (2017). Levodopa and Dopamine Agonists in the Treatment of Parkinson's Disease. American journal of therapeutics, 24(1), e80–e86. [Link]
-
Simola, N., Morelli, M., & Carta, A. R. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity research, 11(3-4), 151–167. [Link]
-
Breese, G. R., & Traylor, T. D. (1971). Depletion of brain noradrenaline and dopamine by 6-hydroxydopamine. British journal of pharmacology, 42(1), 88–99. [Link]
-
Ungerstedt, U., & Arbuthnott, G. W. (1970). Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system. Brain research, 24(3), 485–493. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]
-
Beal, M. F. (2001). Experimental models of Parkinson's disease. Nature reviews. Neuroscience, 2(5), 325–334. [Link]
Application Notes & Protocols: A Framework for Assessing the Neuroprotective Potential of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride in Cell Culture Models
For: Researchers, scientists, and drug development professionals investigating novel neuroprotective therapeutics.
Introduction: Charting a Course for Neuroprotective Drug Discovery
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), underscores an urgent need for novel therapeutic agents capable of slowing or halting the progressive loss of neurons.[1][2] The journey from a candidate molecule to a viable therapeutic is complex, demanding a rigorous preclinical evaluation. This guide provides a comprehensive framework for the initial in vitro assessment of a novel compound, "2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride," using established cell culture-based assays for neuroprotection.
While the specific mechanism of this compound is yet to be elucidated, the protocols detailed herein are designed to be universally applicable for screening and characterizing potential neuroprotective agents. We will move from foundational cytotoxicity assessments to robust models of neuronal injury, providing the rationale behind experimental design, detailed step-by-step procedures, and clear data interpretation guidelines. Our approach is built on a self-validating system, ensuring that the generated data is both reliable and reproducible.
Part 1: Foundational Analysis - Determining Neuronal Cytotoxicity
Before assessing neuroprotective qualities, it is crucial to determine the intrinsic toxicity of the test compound on neuronal cells. This establishes a safe concentration range for subsequent experiments, ensuring that observed effects are due to protection from an insult, not a confounding toxic or proliferative effect of the compound itself. The MTT assay is a widely used, reliable method for this purpose, measuring cell viability via mitochondrial metabolic activity.
Key Assay: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[3]
Workflow for Foundational Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Neuronal Cytotoxicity
Objective: To determine the concentration range at which "this compound" is non-toxic to a neuronal cell line (e.g., human neuroblastoma SH-SY5Y).[4][5]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Test Compound: this compound
-
Vehicle (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the test compound in culture medium. A typical starting range might be from 200 µM down to 0.1 µM. Include a vehicle-only control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The duration should be relevant to the planned neuroprotection assays.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis & Interpretation:
-
Controls:
-
Untreated Control: Cells treated with vehicle only. This represents 100% viability.
-
Blank Control: Wells with medium but no cells. This value is subtracted from all other readings.
-
-
Calculation:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank)
-
% Viability = (Corrected Absorbance (Test Well) / Corrected Absorbance (Vehicle Control)) * 100
-
-
Result: Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the CC₅₀ (concentration that causes 50% cytotoxicity). For neuroprotection studies, select non-toxic concentrations (e.g., >90% viability).
| Concentration (µM) | Mean Absorbance (570nm) | % Viability |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1.0 | 1.230 | 98.4% |
| 10.0 | 1.190 | 95.2% |
| 50.0 | 0.850 | 68.0% |
| 100.0 | 0.210 | 16.8% |
Table 1: Example data from an MTT cytotoxicity assay.
Part 2: Modeling Neuronal Insults for Neuroprotection Assessment
With a safe concentration range established, the next step is to evaluate the compound's ability to protect neurons from specific insults that mimic the pathological processes of neurodegenerative diseases. We will focus on two common and highly relevant models: oxidative stress and excitotoxicity.[7][8]
Model 1: Oxidative Stress Induced by Hydrogen Peroxide (H₂O₂)
Rationale: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological feature in many neurodegenerative disorders.[9] Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that can cross cell membranes and induce widespread damage to lipids, proteins, and DNA, ultimately leading to apoptosis.[8][9] This model is excellent for screening compounds with potential antioxidant or anti-apoptotic properties.
Workflow for Oxidative Stress Neuroprotection Assay
Caption: General workflow for assessing neuroprotection against an induced insult.
Protocol 2: H₂O₂-Induced Oxidative Stress Assay
Objective: To determine if pre-treatment with the test compound can protect neuronal cells from H₂O₂-induced cell death.
Materials:
-
All materials from Protocol 1
-
Hydrogen Peroxide (H₂O₂) solution (30%), sterile
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3 activity assay kit[10]
Procedure:
-
Cell Seeding: Seed SH-SY5Y or primary cortical neurons in a 96-well plate as described previously.
-
Compound Pre-treatment: Prepare non-toxic concentrations of the test compound (determined in Part 1) in fresh culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 2 to 24 hours. The pre-incubation time allows the compound to exert its potential mechanism of action.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium. The optimal concentration must be determined empirically but typically ranges from 50-200 µM for SH-SY5Y cells or primary neurons.[11][12] After the pre-treatment incubation, add the H₂O₂ solution to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assessment of Neuroprotection: Following incubation, quantify neuronal health using multiple endpoints.
-
LDH Assay (Membrane Integrity): The release of lactate dehydrogenase into the culture medium is an indicator of compromised cell membrane integrity and cytotoxicity.[13][14]
-
Carefully collect a small aliquot (e.g., 50 µL) of the supernatant from each well.
-
Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring absorbance.
-
-
MTT Assay (Viability): Perform the MTT assay on the remaining cells in the plate as described in Protocol 1 to assess metabolic activity.
-
Caspase-3 Assay (Apoptosis): Caspase-3 is a key executioner caspase in the apoptotic pathway.[15] Its activity can be measured using a separate plate of cells treated identically.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the cell lysate to a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorometric equivalent).[16]
-
Measure the colorimetric or fluorescent signal, which is proportional to caspase-3 activity.
-
-
Data Analysis & Interpretation:
-
Controls:
-
Vehicle Control: Cells treated with vehicle only (no compound, no H₂O₂). Represents baseline cell health.
-
H₂O₂ Control: Cells treated with H₂O₂ and vehicle (no compound). Represents maximal damage.
-
Compound Control: Cells treated with the test compound only (no H₂O₂). Confirms lack of toxicity at the tested concentration.
-
-
Calculation:
-
For LDH: % Cytotoxicity = ((Test - Vehicle) / (H₂O₂ Control - Vehicle)) * 100. A decrease in this value indicates protection.
-
For MTT: % Viability = (Test / Vehicle) * 100. An increase relative to the H₂O₂ control indicates protection.
-
For Caspase-3: Express activity as a fold change relative to the vehicle control. A decrease relative to the H₂O₂ control indicates anti-apoptotic activity.
-
-
Result: A successful neuroprotective compound will significantly reduce LDH release and caspase-3 activation while increasing cell viability in the presence of H₂O₂ compared to the H₂O₂-only control.
| Treatment Group | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 ± 5% | 0 ± 3% | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | 45 ± 6% | 100 ± 8% | 4.5 ± 0.4 |
| Test Cmpd (1 µM) | 98 ± 4% | 2 ± 2% | 1.1 ± 0.2 |
| H₂O₂ + Test Cmpd (1 µM) | 78 ± 5% | 35 ± 6% | 2.1 ± 0.3 |
Table 2: Example data demonstrating the neuroprotective effect of a test compound against H₂O₂-induced toxicity.
Model 2: Glutamate-Induced Excitotoxicity
Rationale: Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors (like NMDA and AMPA receptors) leads to a massive influx of Ca²⁺ ions, triggering downstream cell death pathways.[17] It is a key mechanism in ischemic stroke and is implicated in chronic neurodegenerative diseases.[18][19] The HT-22 mouse hippocampal cell line is an excellent model for studying a specific form of glutamate toxicity. These cells lack ionotropic glutamate receptors and are damaged by high glutamate concentrations via inhibition of the cystine/glutamate antiporter, leading to glutathione depletion and oxidative stress.[7]
Protocol 3: Glutamate-Induced Excitotoxicity Assay in HT-22 Cells
Objective: To assess if the test compound can protect HT-22 cells from glutamate-induced oxidative cell death.
Materials:
-
HT-22 mouse hippocampal cells
-
All other relevant materials from Protocols 1 & 2
-
L-Glutamic acid
Procedure:
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow them to adhere for 24 hours.[7]
-
Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compound for 2-4 hours.[7]
-
Induction of Excitotoxicity: Add L-glutamic acid to the wells to a final concentration of 2-10 mM (the optimal concentration should be determined via a dose-response experiment).[7]
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Assessment of Neuroprotection: Utilize the same panel of assays as in the oxidative stress model:
-
MTT Assay: To measure overall cell viability.
-
LDH Assay: To measure cytotoxicity due to membrane damage.
-
Data Analysis & Interpretation:
-
The controls and calculations are analogous to those in the H₂O₂ assay. The "insult" control is now the group treated with glutamate and vehicle.
-
Result: A compound that prevents glutamate-induced toxicity will show significantly higher viability (MTT) and lower cytotoxicity (LDH) compared to cells treated with glutamate alone. This could imply an antioxidant mechanism or an effect on the cystine/glutamate antiporter pathway.
Conclusion and Future Directions
This guide outlines a foundational, multi-faceted in vitro strategy to profile the neuroprotective potential of a novel compound, "this compound." By systematically evaluating cytotoxicity and then assessing protective effects in validated models of oxidative stress and excitotoxicity, researchers can generate robust, reproducible data.
Positive results from these initial screens justify progression to more complex and disease-specific models. These may include:
-
Parkinson's Disease Models: Using neurotoxins like MPP+ or 6-OHDA in SH-SY5Y or primary dopaminergic neurons.[20][21]
-
Alzheimer's Disease Models: Exposing primary neurons to toxic amyloid-beta (Aβ) oligomers.[22][23]
-
Advanced Models: Utilizing human iPSC-derived neurons from patients with genetic forms of neurodegenerative diseases, or 3D brain organoid cultures to better mimic the complexity of the human brain.[2][24][25]
By following this structured approach, researchers can efficiently characterize novel compounds and identify promising candidates for further development in the fight against neurodegenerative diseases.
References
-
Innoprot. Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.
-
Hritcu, L., et al. In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
-
NeuroProof. Parkinson's Disease MPP+ in vitro Model.
-
IJNRD. Exploring the in-vitro models for Parkinson's Disease: Differentiation and Limitations. International Journal of Novel Research and Development.
-
Freyer, D., & Harms, C. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol.
-
BenchChem. Application Notes and Protocols: ThioLox Neuroprotection Assay in HT-22 Cells.
-
MDPI. Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications.
-
MDPI. Validation of an In-Vitro Parkinson's Disease Model for the Study of Neuroprotection.
-
Abcam. LDH assay kit guide: Principles and applications.
-
FUJIFILM Wako Chemicals. Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons.
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation.
-
Journal of Cell Biology. Building in vitro models of the brain to understand the role of APOE in Alzheimer’s disease.
-
Abcam. MTT assay protocol.
-
Cusabio. Caspase-3 activity assay.
-
Aras, M. A., et al. Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience.
-
Ace Therapeutics. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development.
-
Whalen, K., et al. A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture. Journal of Neuroscience Methods.
-
Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity.
-
Frontiers. In vitro Models of Neurodegenerative Diseases.
-
ResearchGate. In vitro neuroprotection analysis using the OGD/R cell model.
-
Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service.
-
Whittemore, E. R., et al. Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons. PubMed.
-
Emulate. Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
-
Creative Biolabs. Cell Viability Assay Service.
-
Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
-
Innoprot. Excitotoxicity in vitro assay.
-
Promega Corporation. LDH-Glo™ Cytotoxicity Assay.
-
Axion Biosystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Wiley Online Library. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures.
-
MDPI. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
-
MDPI. Neurotherapeutic Effect of Inula britannica var. Chinensis against H2O2-Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons.
-
Journal of Neuroscience. A Dynamic Balance between Neuronal Death and Clearance in an in Vitro Model of Acute Brain Injury.
-
ResearchGate. The effect of H2O2 on the cell viability of mouse primary hippocampal...
-
Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.
-
Creative Biolabs. Excitotoxicity In Vitro Assay.
-
ResearchGate. What it the best does of hydrogen peroxide to induce oxidative damage in neurons?
-
Hindawi. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells.
-
FujiFilm Cellular Dynamics. Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons.
-
YouTube. Neuroprotective Strategies by HTS of Adult Stem Cells | Protocol Preview.
-
MP Biomedicals. Caspase 3 Activity Assay Kit.
-
Xia & He Publishing. Neuronal Protective Effect of Nosustrophine in Cell Culture Models.
-
MDPI. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
-
eNeuro. Quantification of Neurite Degeneration with Enhanced Accuracy and Efficiency in an In Vitro Model of Parkinson's Disease.
-
BLD Pharm. This compound.
-
NIH. Cell culture research in aging and Alzheimer's disease: The strategic use/reuse of untreated controls and savings people's tax dollars.
Sources
- 1. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Validation of an In-Vitro Parkinson’s Disease Model for the Study of Neuroprotection [mdpi.com]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caspase3 assay [assay-protocol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 15. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 16. mpbio.com [mpbio.com]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. innoprot.com [innoprot.com]
- 19. mdpi.com [mdpi.com]
- 20. neuroproof.com [neuroproof.com]
- 21. ijnrd.org [ijnrd.org]
- 22. innoprot.com [innoprot.com]
- 23. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 24. Building in vitro models of the brain to understand the role of APOE in Alzheimer’s disease | Life Science Alliance [life-science-alliance.org]
- 25. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
Application Notes & Protocols for High-Throughput Screening of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Abstract
This document provides a comprehensive technical guide for the high-throughput screening (HTS) of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural features, particularly the ethylamine side chain on a pyridine ring, suggest potential activity as a modulator of G-protein coupled receptors (GPCRs), a major class of drug targets. This guide will therefore focus on HTS applications targeting a key GPCR subfamily, the histamine receptors, with a particular emphasis on the histamine H4 receptor (H4R) due to its role in immunomodulation and inflammation. The protocols provided herein are designed to be robust and adaptable for identifying and characterizing the activity of this compound and similar small molecules.
Introduction to this compound
This compound (CAS: 1337879-88-5) is a synthetic organic compound with a molecular formula of C₁₂H₂₀Cl₂N₂O and a molecular weight of 279.20 g/mol .[1][2][3] Its chemical structure is characterized by a cyclopentyloxy group and an ethanamine substituent on a pyridine ring. This structural motif is of interest in medicinal chemistry as it is present in various biologically active molecules. The ethanamine side chain, in particular, is a common feature in ligands for biogenic amine receptors, including neurotransmitter receptors.[4] Consequently, this compound represents a candidate for screening campaigns aimed at discovering novel modulators of neurological or immunological pathways.
Given its potential as a neurotransmitter modulator, a logical starting point for HTS is the family of histamine receptors.[4] Histamine receptors (H1R, H2R, H3R, and H4R) are GPCRs that mediate a wide range of physiological and pathological processes, making them attractive drug targets.[5][6] The histamine H4 receptor, the most recently identified subtype, is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and allergic conditions.[7][8] Therefore, identifying modulators of H4R could lead to novel therapeutics for these disorders.
High-Throughput Screening of GPCRs: A Mechanistic Overview
GPCRs are the largest family of cell surface receptors and are the target of a significant portion of currently marketed drugs.[9][10] Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of intracellular signaling pathways, often mediated by heterotrimeric G proteins. These G proteins, in turn, modulate the production of second messengers such as cyclic AMP (cAMP) and inositol phosphates, or the mobilization of intracellular calcium (Ca²⁺).[11][12]
HTS assays for GPCRs are designed to detect these downstream signaling events in a high-density format (e.g., 384- or 1536-well plates). Common HTS approaches for GPCRs can be broadly categorized as:
-
Second Messenger Assays: These assays directly measure the levels of second messengers like cAMP or intracellular calcium.[13]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway.
-
Protein-Protein Interaction Assays: These assays, such as Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET), can monitor the interaction of GPCRs with other proteins, like β-arrestin.[13]
-
Label-Free Assays: These technologies detect global cellular responses, such as changes in cell morphology or impedance, upon receptor activation.[10]
The choice of assay depends on the specific GPCR and the signaling pathway of interest. For the histamine H4 receptor, which primarily couples to Gαi/o G-proteins, the most relevant signaling event to monitor is the inhibition of cAMP production.[8]
Signaling Pathways of Histamine Receptors
The four subtypes of histamine receptors couple to different G-protein families, leading to distinct downstream signaling cascades. A simplified overview is presented below:
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Experimental Protocols for HTS
The following protocols describe two primary HTS assays to determine the activity of this compound on the histamine H4 receptor: a competitive binding assay and a functional cAMP assay.
Protocol 1: Radioligand Binding Assay
This protocol is designed to assess the ability of the test compound to displace a known radiolabeled ligand from the H4 receptor, thereby determining its binding affinity.
Materials:
-
HEK293 cells stably expressing human H4R
-
[³H]-Histamine (radioligand)[8]
-
JNJ 7777120 (a known H4R antagonist for determining non-specific binding)[8]
-
Binding buffer (50 mM Tris-HCl, pH 7.4)[8]
-
Test compound: this compound
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-H4R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or vehicle control
-
[³H]-Histamine (at a final concentration equal to its Kd)
-
Cell membranes
-
-
For non-specific binding control wells, add JNJ 7777120 (at a final concentration of 50 µM) instead of the test compound.[8]
-
-
Incubation and Filtration:
-
Incubate the plate for 2 hours at 25°C.[8]
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plates and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Functional cAMP Assay (HTRF)
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels following receptor activation/inhibition.
Materials:
-
CHO-K1 cells stably expressing human H4R
-
Forskolin (an adenylate cyclase activator)
-
Histamine (agonist)
-
Test compound: this compound
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed CHO-K1-H4R cells into 384-well plates at an optimized density and incubate overnight.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cell plates and incubate for a short period.
-
Add histamine at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response) to all wells except the negative control.
-
Incubate to allow for receptor stimulation.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells to stimulate adenylate cyclase and increase basal cAMP levels. This is crucial for detecting the inhibitory effect of H4R activation.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Incubate to allow for the competitive binding of labeled and unlabeled cAMP to the antibody.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for antagonists or the EC₅₀ value for agonists.
Experimental Workflow for HTS Campaign
Caption: A typical workflow for a high-throughput screening campaign.
Data Interpretation and Expected Results
The outcomes of the HTS assays will classify the test compound into one of several categories:
-
H4R Antagonist: The compound will show concentration-dependent inhibition of the histamine-induced decrease in cAMP levels in the functional assay. It will also exhibit specific binding in the radioligand binding assay.
-
H4R Agonist/Partial Agonist: The compound will mimic the effect of histamine, causing a concentration-dependent decrease in forskolin-stimulated cAMP levels.
-
H4R Inverse Agonist: The compound will increase cAMP levels above the basal level in the absence of an agonist, indicating that it inhibits the constitutive activity of the receptor.
-
Inactive: The compound will have no significant effect in either assay.
Table 1: Hypothetical HTS Data Summary
| Assay Type | Parameter | Expected Value for H4R Antagonist | Expected Value for H4R Agonist |
| Radioligand Binding | IC₅₀ | 10 nM - 10 µM | 10 nM - 10 µM |
| Functional cAMP Assay | IC₅₀ (Antagonist mode) | 10 nM - 10 µM | Not Applicable |
| Functional cAMP Assay | EC₅₀ (Agonist mode) | Not Applicable | 10 nM - 10 µM |
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Material Safety Data Sheet (MSDS) before use.[14][15] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed. The compound should be stored at room temperature in a tightly sealed container.[1]
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for conducting high-throughput screening of this compound against GPCR targets, with a specific focus on the histamine H4 receptor. By employing a combination of binding and functional assays, researchers can effectively identify and characterize the pharmacological activity of this compound, paving the way for further investigation into its therapeutic potential. The adaptability of these HTS platforms allows for their application to a wide range of small molecules and GPCR targets, making them invaluable tools in modern drug discovery.
References
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved from [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023, December 2). MDPI. Retrieved from [Link]
-
Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Human Histamine Receptor H4 (HRH4) ELISA Kit (HUDL01364). (n.d.). Assay Genie. Retrieved from [Link]
-
Identification of TSPAN4 as Novel Histamine H4 Receptor Interactor. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Human HRH4(Histamine Receptor H4) ELISA Kit. (n.d.). ELK Biotechnology. Retrieved from [Link]
-
Prd_002214. (n.d.). PubChem. Retrieved from [Link]
-
This compound | 1337879-88-5. (2025, October 14). ChemSrc. Retrieved from [Link]
Sources
- 1. This compound | 1337879-88-5 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 1337879-88-5 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Identification of TSPAN4 as Novel Histamine H4 Receptor Interactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 12. GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the In Vivo Administration of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Document ID: AN-VIVO-FORM-2CPEDH-001
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (referred to herein as "the compound") for in vivo administration in preclinical animal models. As a dihydrochloride salt of an amine-containing pyridine derivative, this compound presents specific formulation challenges and opportunities related to its physicochemical properties.[1] This guide offers a framework for developing robust, safe, and effective formulations by detailing essential pre-formulation characterization, vehicle selection strategies, and step-by-step protocols for preparing various types of formulations suitable for common administration routes. The causality behind experimental choices is explained to empower researchers to make informed decisions tailored to their specific study objectives.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant number of promising candidates failing during preclinical development due to poor pharmacokinetic profiles or unexpected toxicity.[2][3] An appropriate formulation is paramount to ensure maximal and reproducible exposure of the test article in animal models, thereby generating meaningful and reliable data for efficacy and safety assessment.[4]
This compound is a pyridine derivative with potential pharmacological activity.[5][6] As an amine dihydrochloride salt, it is anticipated to have enhanced aqueous solubility compared to its free base form, a common strategy to improve drug-like properties.[1][7] However, the formulation of such salts requires careful consideration of pH, ionic strength, and potential interactions with excipients to maintain stability and prevent precipitation upon administration.
This application note is designed to be a self-validating system, providing the scientific rationale behind each recommended step. It is grounded in established principles of preclinical formulation development and aims to equip the researcher with the necessary knowledge to design and execute a successful in vivo study.
Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the compound is essential.[2][8][9] This data will dictate the most appropriate formulation strategy.
Essential Physicochemical Parameters
The following parameters for this compound must be determined:
-
Aqueous Solubility: This is the most critical parameter. Solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand how it might behave in different biological environments.[2][]
-
pKa: As an amine dihydrochloride, the compound will have at least two pKa values. Knowing these values is crucial for predicting its ionization state at different pH values, which directly impacts solubility and permeability.[9][11]
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at various pH values will provide insight into the compound's lipophilicity and its ability to cross biological membranes.[4][9]
-
Solid-State Properties: Characterization using techniques like Differential Scanning Calorimetry (DSC) for melting point and X-Ray Powder Diffraction (XRPD) for crystallinity is important for understanding the compound's physical form and stability.[8]
-
Chemical Stability: The compound's stability in solution at different pH values and in the solid state under various stress conditions (e.g., heat, light, humidity) should be evaluated to identify potential degradation pathways.[3][9]
Data-Driven Formulation Strategy Selection
The collected pre-formulation data will guide the selection of a suitable formulation approach. The goal for early preclinical studies is often to maximize exposure using the simplest possible formulation.[4][8]
Formulation Vehicles and Excipients
The choice of vehicle and excipients is critical for ensuring the safety, stability, and bioavailability of the formulation. All excipients used should be of high purity and generally regarded as safe (GRAS) for the intended species and route of administration.[4][12]
| Excipient Category | Purpose | Examples | Considerations for Amine Dihydrochloride |
| Vehicles/Solvents | To dissolve or suspend the compound. | Water for Injection (WFI), Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | WFI is often the first choice. Buffers are critical to control pH. |
| Co-solvents | To enhance the solubility of poorly soluble compounds. | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol | May be necessary if aqueous solubility is insufficient. Must be used at concentrations known to be safe for the animal species.[13] |
| Buffering Agents | To maintain a stable pH and improve compound stability and solubility.[12][14] | Citrate buffer, Phosphate buffer, Acetate buffer | Essential for preventing pH shifts that could cause precipitation of the free base. The buffer pKa should be close to the target formulation pH. |
| Tonicity Agents | To make parenteral formulations isotonic with physiological fluids, reducing pain and irritation at the injection site. | Sodium Chloride, Dextrose, Mannitol | Important for IV, IP, and SC routes to ensure physiological compatibility. |
| Suspending/Wetting Agents | For suspension formulations, to ensure uniform dispersion and prevent caking. | Hydroxypropyl Methylcellulose (HPMC), Carboxymethylcellulose (CMC), Polysorbate 80 (Tween® 80) | Required if the compound is formulated as a suspension. Wetting agents are crucial for hydrophobic particles. |
Table 1: Common excipients for preclinical parenteral formulations.
Step-by-Step Formulation Protocols
The following protocols are provided as a starting point. The final formulation will depend on the experimentally determined properties of the compound and the specific requirements of the in vivo study.
Protocol 1: Buffered Aqueous Solution for Parenteral Administration (IV, IP, SC)
This is the preferred formulation type if the compound exhibits sufficient aqueous solubility at a physiologically acceptable pH.
Objective: To prepare a clear, sterile, isotonic solution with a controlled pH for intravenous, intraperitoneal, or subcutaneous administration.
Materials:
-
This compound
-
Water for Injection (WFI)
-
Citric Acid and Sodium Citrate (for citrate buffer) or appropriate buffer salts
-
Sodium Chloride
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Sterile, depyrogenated vials
-
0.22 µm sterile syringe filters
Methodology:
-
Buffer Preparation: Prepare a 10-50 mM buffer solution (e.g., citrate buffer, pH 4.0-5.0). The choice of pH should be based on the compound's solubility and stability data. A slightly acidic pH is often optimal for amine salts to ensure they remain fully protonated and dissolved.[][15][16]
-
Tonicity Adjustment: If necessary, add a tonicity-adjusting agent like Sodium Chloride to the buffer to achieve an isotonic solution (approx. 280-300 mOsm/kg).
-
Compound Dissolution: Slowly add the accurately weighed compound to the buffer solution while stirring continuously. Gentle warming or sonication may be used to facilitate dissolution if required.
-
pH Verification and Adjustment: Measure the pH of the final solution. Adjust to the target pH using small volumes of 0.1 N HCl or 0.1 N NaOH if necessary. This step is critical as a significant pH deviation can impact solubility and stability.[11]
-
Final Volume Adjustment: Add the buffer solution to reach the final target volume and mix thoroughly to ensure homogeneity.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.
-
Quality Control: Visually inspect the final formulation for any particulates or precipitation. A sample should be retained for concentration verification by a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Aqueous Suspension for Oral Gavage (PO)
This formulation is suitable if the compound has low aqueous solubility and the required dose cannot be achieved in a solution at a tolerable administration volume.
Objective: To prepare a uniform, re-suspendable suspension for accurate oral dosing.
Materials:
-
This compound (micronized, if possible)
-
Purified Water or WFI
-
Suspending agent (e.g., 0.5% w/v HPMC or 0.5% w/v Sodium CMC)
-
Wetting agent (e.g., 0.1% w/v Polysorbate 80)
Methodology:
-
Vehicle Preparation: Prepare the suspension vehicle by dispersing the suspending agent (e.g., HPMC) in about 80% of the final volume of water. Stir until fully hydrated. Add the wetting agent and mix until dissolved.
-
Particle Wetting: In a separate container, create a paste by adding a small amount of the vehicle to the accurately weighed compound. Triturate the paste to ensure all particles are thoroughly wetted.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously. A homogenizer can be used to ensure a uniform and fine particle dispersion.
-
Final Volume Adjustment: Add the vehicle to the final target volume and mix thoroughly.
-
Storage and Handling: Store the suspension in a tightly sealed container, protected from light. It is crucial to re-suspend the formulation by vigorous shaking or stirring before each dose administration to ensure dose uniformity.
Route of Administration Considerations
The choice of administration route is a critical determinant of the resulting pharmacokinetic profile.[17][18]
-
Oral (PO): The most common and convenient route.[19][20] However, it is subject to the challenges of gastrointestinal absorption and first-pass metabolism.[18] Formulations are typically solutions or suspensions.[21]
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action.[19] Requires the compound to be in a sterile, isotonic solution. The infusion rate must be carefully controlled.
-
Intraperitoneal (IP): Commonly used in rodent studies, offering rapid absorption that can approximate IV exposure for small molecules.[17] It is less technically demanding than IV administration. The formulation should be sterile and isotonic.
-
Subcutaneous (SC): Leads to slower, more sustained absorption compared to IV or IP routes. The formulation must be sterile, isotonic, and at a pH that does not cause significant irritation.
Stability Assessment of the Final Formulation
The stability of the final formulation must be assessed to ensure the compound remains at the target concentration and is not degrading under the intended storage and use conditions.[3]
| Stability Test | Conditions | Parameters to Assess |
| Short-Term Stability | Bench-top (Room Temp) & Refrigerated (2-8°C) for the duration of the study. | Appearance (clarity, color, precipitation), pH, Compound Concentration (by HPLC), Degradant Profile |
| Freeze-Thaw Stability | 3 cycles of freezing (-20°C) and thawing. | Appearance, pH, Compound Concentration |
| Dose Uniformity (Suspensions) | Assess concentration at the top, middle, and bottom of the container after a defined mixing procedure. | Compound Concentration |
Table 2: Recommended stability testing for preclinical formulations.
Conclusion and Best Practices
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. The protocols and guidelines presented in this document provide a scientifically grounded framework for this process. The core directive is to leverage pre-formulation data to create the simplest possible formulation that ensures adequate and reproducible drug exposure. Always begin with a thorough characterization of the compound, select excipients judiciously, and validate the stability and homogeneity of the final formulation before initiating any animal studies.
References
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]
-
Designing formulations for preclinical and early stage clinical studies. (2020, May 21). ONdrugDelivery. [Link]
-
Route of Administration. (n.d.). Sygnature Discovery. [Link]
-
Luchini, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceuticals. [Link]
-
Mitra, A. K., & Meenal, M. (2005). Recent advances in small molecule drug delivery. Current Opinion in Chemical Biology. [Link]
-
Preclinical Formulation Development. (n.d.). SGS. [Link]
-
Routes Of Drug Administration. (2020, December 2). SlideShare. [Link]
-
Best Practices For Preformulation In Drug Development. (2023, December 14). Drug Discovery Online. [Link]
-
Drug Development and Alternative Routes of Administration. (n.d.). BioPharma Services. [Link]
-
Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. (2020, October 20). PubMed. [Link]
-
Examples of bioactive cyclopenta[c]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Emerging Excipients in Parenteral Medications. (n.d.). Pharmaceutical Technology. [Link]
-
Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. (n.d.). AAPS. [Link]
-
Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. (2020). ResearchGate. [Link]
-
A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. (2018). PubMed. [Link]
-
This compound. (n.d.). ChemBK. [Link]
- Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive. (n.d.).
-
The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2014). Scirp.org. [Link]
-
How does pH affect drug delivery? (2024, January 1). Patsnap Synapse. [Link]
-
Excipients' Attributes Crucial for Parenteral Preparation. (n.d.). Roquette. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech. [Link]
-
OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012, January 27). European Commission. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, May 26). PubMed. [Link]
- Indole derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.).
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
This compound. (n.d.). ECHO CHEMICAL CO., LTD. [Link]
-
2-(Pyridin-3-yl)ethan-1-amine. (n.d.). PubChem. [Link]
-
Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. (2024, January 7). Oreate AI Blog. [Link]
- method for salt preparation. (n.d.).
Sources
- 1. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Formulation Development [sgs.com]
- 9. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 11. How does pH affect drug delivery? [synapse.patsnap.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. roquette.com [roquette.com]
- 15. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Recent advances in small molecule drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Notes & Protocols: Leveraging 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine in Lead Optimization for Novel Dopamine D2 Receptor Modulators
Abstract
In the landscape of modern drug discovery, the journey from a preliminary "hit" to a viable clinical candidate is a testament to the intricate process of medicinal chemistry lead optimization. This document provides an in-depth guide for researchers and drug development professionals on the strategic utilization of the novel chemical scaffold, 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine , as a starting point for developing potent and selective modulators of the Dopamine D2 Receptor (D2R), a critical target in the treatment of various neuropsychiatric disorders. We will detail the rationale behind its selection, outline a comprehensive lead optimization workflow, provide step-by-step experimental protocols for key assays, and illustrate decision-making processes through structured diagrams.
Introduction: The Rationale for the Pyridinylethanamine Scaffold
The compound 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine presents a compelling scaffold for CNS-targeted drug discovery. Its core structure, a pyridinylethanamine, is a well-established pharmacophore found in numerous CNS-active agents. The primary amine provides a critical basic center, which is protonated at physiological pH, enabling a key ionic interaction with a conserved aspartate residue (Asp114 in transmembrane helix 3) within the binding pocket of the Dopamine D2 receptor and other aminergic GPCRs.
The molecule can be deconstructed into three key regions for systematic Structure-Activity Relationship (SAR) exploration:
-
Basic Amine Headgroup: Essential for the primary interaction with the receptor's orthosteric site.
-
Central Pyridine Ring: A rigid aromatic core that orients the other functional groups and can be modified to fine-tune electronic properties and metabolic stability.
-
Cyclopentyloxy Tail Group: A lipophilic moiety that explores a secondary hydrophobic pocket, potentially influencing potency, selectivity, and pharmacokinetic properties.
Our initial screening campaign identified this compound as a moderate-potency hit for the D2R. The following guide outlines the strategic workflow to optimize this initial hit into a lead compound with a superior pharmacological profile.
The Lead Optimization Workflow
The optimization process is a multi-parameter, iterative cycle aimed at enhancing potency, improving selectivity against off-target receptors (e.g., D3, 5-HT2A), and refining ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Figure 2: Decision-making process for SAR exploration of the tail group.
In Vitro ADME Profiling
Once potent and selective analogs like SAR-007 are identified, they must be profiled for drug-like properties.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of a compound by major drug-metabolizing enzymes (cytochrome P450s).
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test compound (1 µM final concentration).
-
Acetonitrile with internal standard (e.g., Warfarin) for protein precipitation.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: Pre-warm a mixture of HLM (0.5 mg/mL final concentration) and phosphate buffer at 37°C.
-
Initiate Reaction: Add the test compound and vortex. Immediately add the pre-warmed NADPH regenerating system to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k.
Conclusion and Future Directions
The scaffold 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine serves as an excellent starting point for a D2R-targeted lead optimization campaign. Through systematic SAR exploration, exemplified by the progression to the 4-fluorophenyl analog SAR-007 , we have demonstrated a logical pathway to significantly improve both potency and selectivity. The next steps for this program would involve further SAR on the pyridine core and ethylamine linker of SAR-007 to further optimize ADME properties, followed by in vivo pharmacokinetic and efficacy studies in relevant animal models of neuropsychiatric disease. This structured approach, combining rational design with robust biological and ADME testing, provides a clear and efficient path toward identifying a clinical candidate.
References
-
Title: The role of the conserved aspartate in transmembrane domain 3 of β2-adrenoceptor in G-protein-coupled receptor activation. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Structural basis for the diverse selectivity of behaviorally active compounds at aminergic G protein-coupled receptors. Source: Cell. URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology. URL: [Link]
-
Title: The Halogen Bond in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: In vitro-in vivo extrapolation of metabolic clearance--why, when and how. Source: Current Drug Metabolism. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Welcome to the technical support center for the synthesis and purification of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and purity of your final compound.
I. Synthetic Strategy Overview
The synthesis of this compound can be logically approached in two primary stages, followed by the final salt formation. The initial step involves the formation of the ether linkage, followed by the elaboration of the ethanamine side chain.
A plausible and common synthetic route is as follows:
-
Williamson Ether Synthesis: Formation of 2-(cyclopentyloxy)-5-methylpyridine from 6-chloro-3-methylpyridine and cyclopentanol.
-
Side-Chain Functionalization and Reduction: Conversion of the methyl group to an ethanamine, likely via a nitrile intermediate (e.g., formation of 2-(6-(cyclopentyloxy)pyridin-3-yl)acetonitrile followed by reduction).
-
Dihydrochloride Salt Formation: Conversion of the free base to the more stable and crystalline dihydrochloride salt.
This guide will address potential issues at each of these critical stages.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Williamson ether synthesis step?
A1: The most critical parameters are the choice of base, solvent, and reaction temperature. A strong base, such as sodium hydride (NaH), is typically used to deprotonate cyclopentanol, forming the cyclopentoxide nucleophile.[1][2] It is crucial to ensure the reaction is performed under anhydrous conditions to prevent quenching of the alkoxide. The choice of a polar aprotic solvent like DMF or THF can accelerate the SN2 reaction.[3][4][5] Temperature control is also vital; while heating can increase the reaction rate, excessively high temperatures can promote the competing E2 elimination side reaction, leading to the formation of cyclopentene.[4]
Q2: What are the common byproducts observed during the reduction of the nitrile intermediate?
A2: The catalytic hydrogenation of nitriles, for instance using Raney Nickel, can sometimes lead to the formation of secondary and tertiary amines as byproducts.[6][7] This occurs when the initially formed primary amine attacks the imine intermediate. To minimize this, the reaction can be conducted in the presence of ammonia, which helps to suppress the formation of these over-alkylated products.[6]
Q3: Why is the final product isolated as a dihydrochloride salt?
A3: The dihydrochloride salt form offers several advantages over the free base. Amines are basic and can be susceptible to oxidation and degradation. Converting the amine to its hydrochloride salt increases its stability and shelf-life.[6][8] Furthermore, amine salts are typically crystalline solids, which facilitates purification by recrystallization and simplifies handling and weighing.[8][9] The dihydrochloride form indicates that both the pyridine nitrogen and the primary amine nitrogen have been protonated.
Q4: What analytical techniques are recommended for monitoring reaction progress and assessing final purity?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring the reaction progress. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. To confirm the structure of the final product and any isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
III. Troubleshooting Guides
A. Williamson Ether Synthesis Stage
Issue 1: Low Yield of the Desired Ether Product
-
Possible Cause 1: Incomplete Deprotonation of Cyclopentanol.
-
Possible Cause 2: Competing Elimination Reaction.
-
Explanation: The alkoxide is not only a good nucleophile but also a strong base. With secondary halides, or at elevated temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[4]
-
Solution:
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Consider using a less hindered base if elimination is a significant issue, although this may also decrease the rate of the desired substitution.
-
-
Issue 2: Presence of Unreacted 6-chloro-3-methylpyridine
-
Possible Cause: Insufficient Reaction Time or Temperature.
-
Explanation: The SNAr (Nucleophilic Aromatic Substitution) on the pyridine ring may require sufficient thermal energy to proceed at a practical rate.
-
Solution:
-
Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
If the reaction stalls, a modest increase in temperature may be necessary. Be mindful of the potential for increased byproduct formation at higher temperatures.
-
-
B. Nitrile Reduction Stage
Issue 1: Formation of Secondary and Tertiary Amine Byproducts
-
Possible Cause: Reaction of the Primary Amine Product with the Imine Intermediate.
-
Explanation: During catalytic hydrogenation, the nitrile is first reduced to an imine, which is then further reduced to the primary amine. The product primary amine can act as a nucleophile and attack the imine intermediate, leading to the formation of secondary and, subsequently, tertiary amines.[6][7]
-
Solution:
-
Perform the reduction in the presence of ammonia. Ammonia is used in large excess and competes with the product amine in reacting with the imine intermediate, thus favoring the formation of the primary amine.[6]
-
Careful selection of the catalyst and reaction conditions (temperature, pressure) can also influence the selectivity towards the primary amine.[7]
-
-
Issue 2: Incomplete Reduction of the Nitrile
-
Possible Cause 1: Catalyst Deactivation.
-
Explanation: The Raney Nickel catalyst can be deactivated by impurities in the starting material or solvent.
-
Solution:
-
Ensure the nitrile intermediate is of high purity before the reduction step.
-
Use a fresh, active batch of Raney Nickel.
-
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Reaction Time.
-
Explanation: The reduction of a nitrile is a demanding hydrogenation that requires adequate hydrogen pressure and reaction time for completion.
-
Solution:
-
Ensure the reaction is performed at the recommended hydrogen pressure.
-
Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed.
-
-
C. Purification and Salt Formation
Issue 1: Difficulty in Isolating a Pure Product by Column Chromatography
-
Possible Cause: Co-elution of Structurally Similar Byproducts.
-
Explanation: Byproducts from the nitrile reduction (secondary and tertiary amines) can have similar polarities to the desired primary amine, making separation by silica gel chromatography challenging.
-
Solution:
-
Consider using a different stationary phase, such as alumina.
-
Employ a gradient elution with a solvent system that provides better resolution. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amines on the silica gel.
-
Purification of the final dihydrochloride salt by recrystallization is often more effective for removing small amounts of impurities than chromatography of the free base.
-
-
Issue 2: Product is an Oil and Difficult to Handle
-
Possible Cause: The Free Base is Not Crystalline at Room Temperature.
-
Explanation: Many amines, especially those of moderate molecular weight, are oils or low-melting solids.
-
Solution:
-
Convert the free base to its dihydrochloride salt. This is typically achieved by dissolving the amine in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The salt will often precipitate as a crystalline solid that can be collected by filtration.[6][8]
-
-
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography (Free Base)
-
Slurry Preparation: Adsorb the crude amine product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 100% hexanes to 50:50 hexanes:ethyl acetate. To improve the separation and peak shape of amines, 0.5-1% triethylamine can be added to the eluent system.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Dihydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in a solvent like isopropanol or diethyl ether (typically 2.2 equivalents to ensure complete salt formation).
-
Precipitation: The dihydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.
-
Isolation: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
-
Recrystallization: For further purification, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Drying: Dry the purified crystals under vacuum.
V. Data Presentation
Table 1: Typical Impurity Profile Before and After Purification
| Compound | Typical Purity (Crude) | Potential Byproducts | Purity After Chromatography | Purity After Recrystallization |
| 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine | 85-90% | Unreacted nitrile, secondary amine | >95% | >99% |
VI. Visualizations
Caption: Synthetic workflow for the target compound.
Sources
- 1. 2-吡啶基乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Yield and Purity of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Welcome to the technical support center for the synthesis and purification of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize experimental outcomes. The following question-and-answer format directly addresses specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Overall Yield in the Synthesis of the Pyridine Core
Question: I am experiencing a low yield during the synthesis of the core 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine structure, before the final salt formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in pyridine synthesis, particularly multi-component reactions, are a common challenge and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Optimization Strategies:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters.[1] In pyridine synthesis, harsh conditions or prolonged reaction times can lead to the formation of side products and degradation of the desired compound.[2]
-
Recommendation: A careful optimization of the reaction temperature is advised. Some reactions proceed well at room temperature, while others may require heating to achieve a reasonable rate.[3] It is recommended to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Inefficient Catalysis: The choice of catalyst can significantly impact the reaction's efficiency and yield.[1]
-
Recommendation: For pyridine ring formation, various catalysts can be employed. For instance, in related syntheses, p-toluenesulfonic acid (PTSA) under specific conditions has been shown to improve yields.[2] If your synthesis involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, the choice of palladium catalyst and ligand is critical.[4] It is advisable to screen a variety of catalysts and ligands to identify the most effective combination for your specific substrate.
-
-
Side Reactions and Regioisomer Formation: In many pyridine syntheses, the formation of unwanted regioisomers can be a significant issue, leading to a lower yield of the desired product and complicating purification.[3]
-
Recommendation: The order of reagent addition can sometimes influence the reaction pathway and minimize the formation of side products.[2] Additionally, adjusting the solvent system can alter the solubility of intermediates and favor the desired reaction pathway.
-
-
Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or participate in side reactions, thereby reducing the yield of the target molecule.[3]
-
Recommendation: Ensure all reactants and solvents are of high purity. If necessary, purify starting materials by recrystallization or distillation before use.
-
Experimental Protocol: General Guidance for Optimizing a Palladium-Catalyzed Cross-Coupling Step (Illustrative Example)
This is a general guideline and should be adapted based on the specific reaction.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the pyridine precursor (e.g., a halo-pyridine), the coupling partner (e.g., a boronic acid), the palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[4]
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[4]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the optimized reaction time.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.[4] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Issue 2: Formation of Impurities During the Synthesis
Question: My final product shows significant impurities by HPLC and NMR analysis. What are the common impurities in this type of synthesis, and how can I minimize their formation?
Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating their formation.
Common Impurity Classes & Mitigation Strategies:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Mitigation: As discussed in Issue 1, optimizing reaction conditions (temperature, time, catalyst loading) can drive the reaction to completion.
-
-
Side-Products from Competing Reactions: Depending on the synthetic route, various side-products can form. For instance, in multi-component reactions leading to pyridines, several mechanistic pathways can compete.[2]
-
Mitigation: Carefully controlling the stoichiometry of the reactants is crucial.[2] Altering the solvent or catalyst may also favor the desired reaction pathway.
-
-
Degradation Products: The target molecule or intermediates may be unstable under the reaction or work-up conditions.
-
Mitigation: Consider using milder reaction conditions. For example, some oxidation steps in pyridine synthesis can be harsh; exploring milder oxidizing agents can be beneficial.[2] During work-up, avoid exposure to strong acids or bases if your product is sensitive to them.
-
Troubleshooting Workflow for Impurity Identification and Reduction
Caption: Troubleshooting workflow for impurity analysis.
Issue 3: Difficulty in Purifying the Final Product and its Dihydrochloride Salt
Question: I am struggling with the purification of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine. Column chromatography gives poor separation, and the dihydrochloride salt formation is not clean. What can I do?
Answer: Purification of polar compounds like amines can be challenging. The dihydrochloride salt formation also requires careful control.
Purification Strategies:
-
Column Chromatography of the Free Base:
-
Stationary Phase: While silica gel is common, it can sometimes lead to product decomposition for amines.[1] If you observe streaking or loss of product on the column, consider deactivating the silica gel with a small percentage of triethylamine in your eluent system. Alternatively, using a different stationary phase like alumina might be beneficial.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a less polar solvent and gradually increase the polarity.[3] For amines, a common eluent system is a gradient of methanol in dichloromethane, often with a small amount of ammonia or triethylamine to prevent streaking.
-
-
Formation and Purification of the Dihydrochloride Salt:
-
Procedure: The formation of the dihydrochloride salt is typically achieved by dissolving the purified free base in a suitable solvent (e.g., methanol or diethyl ether) and adding a solution of hydrochloric acid (e.g., HCl in dioxane or diethyl ether).[5]
-
Troubleshooting Crystallization: If the salt does not precipitate or forms an oil, try changing the solvent system, cooling the solution, or adding a non-polar co-solvent to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Washing and Drying: After filtration, the salt should be washed with a cold, non-polar solvent (like diethyl ether) to remove any residual impurities.[5] Drying under high vacuum is essential to remove all traces of solvent.
-
Quantitative Data Summary: Illustrative Purification Conditions
| Step | Parameter | Recommended Condition | Rationale |
| Column Chromatography | Stationary Phase | Silica gel (or alumina if decomposition occurs) | Standard and effective for many organic compounds.[3] |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane (+ 0.5% Triethylamine) | The gradient allows for the elution of compounds with varying polarities. Triethylamine deactivates acidic sites on the silica. | |
| Salt Formation | Solvent | Methanol or Diethyl Ether | Good solubility for the free base. |
| HCl Source | HCl in Dioxane or Diethyl Ether | Provides anhydrous HCl to form the salt.[5] | |
| Crystallization | Cool to 0 °C, add a non-polar co-solvent if needed | Lowering temperature and solubility promotes crystallization. | |
| Washing | Cold Diethyl Ether | Removes non-polar impurities without dissolving the salt.[5] |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
- Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
- ChemicalBook. This compound | 1337879-88-5.
- Al-Zaydi, A. G. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(6), 2010–2020.
- ChemBK. This compound.
- Royal Society of Chemistry. (2020). Synthesis General Procedures.
- MySkinRecipes. This compound.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Organic Syntheses. (s)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Poor Solubility of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride for In Vitro Assays
Welcome to the technical support guide for 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. This document provides in-depth troubleshooting for solubility challenges commonly faced by researchers during the preparation of this compound for in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental outcomes.
Understanding the Molecule: The Root of the Challenge
This compound is a dihydrochloride salt of a primary amine.[1][2] The core structure consists of a pyridine ring, a cyclopentyloxy group, and an ethanamine side chain.[3][4] While the dihydrochloride salt form is designed to enhance aqueous solubility compared to the free base, its relatively complex and hydrophobic organic structure can still present significant dissolution challenges in standard aqueous buffers used for in vitro studies.[5][6]
The primary amine group is basic and reacts with hydrochloric acid to form an ammonium salt, which is ionic and generally more water-soluble.[1][5] However, the overall solubility is a delicate balance between the hydrophilic nature of the salt and the lipophilic character of the cyclopentyloxy and pyridine components.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when preparing this compound for biological assays.
Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) or cell culture medium. What is the first step?
A1: Initial Solubility Assessment & Best Practices
Before attempting more complex methods, it's crucial to ensure your basic dissolution technique is sound. Many solubility issues arise from suboptimal initial preparation.[7][8]
Underlying Principle: The goal is to create a concentrated, stable stock solution that can be accurately diluted to the final working concentration in your assay medium.[8] Preparing stock solutions at higher concentrations (e.g., 100x to 1000x) is standard practice to minimize the amount of solvent introduced into the final assay, which could otherwise cause artifacts.[7][9]
Troubleshooting Workflow:
Caption: Initial solubility troubleshooting workflow.
Step-by-Step Protocol: Preparing a 10 mM Stock Solution in Water
-
Calculate Mass: For a 10 mM stock in 1 mL, you will need:
-
Molecular Weight (MW): 279.21 g/mol [4]
-
Mass = 0.010 mol/L * 0.001 L * 279.21 g/mol = 0.00279 g = 2.79 mg
-
-
Weigh Compound: Accurately weigh 2.79 mg of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, nuclease-free water.
-
Dissolve: Vortex vigorously for 1-2 minutes. If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[9]
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Q2: I tried making a stock in water, but it's still not dissolving. Should I use DMSO?
A2: Using Dimethyl Sulfoxide (DMSO) as a Co-solvent
Yes, DMSO is a powerful and common solvent for solubilizing lipophilic compounds for in vitro assays.[10] However, it must be used judiciously as it can have direct effects on cells.[11][12][13]
Underlying Principle: DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[14] When preparing a stock in DMSO, the goal is to fully dissolve the compound and then dilute it into your aqueous assay buffer such that the final DMSO concentration is non-toxic and non-interfering.[15][16]
Key Considerations for DMSO Use:
| DMSO Concentration | Potential Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[12] | Ideal Target |
| 0.1% - 0.5% | May start to show effects on sensitive cell types or assays.[13] | Acceptable, but requires vehicle control. |
| > 1% | Significant potential for cytotoxicity, membrane permeabilization, and assay interference.[12][17] | Avoid |
Protocol: Preparing a 100 mM Stock in 100% DMSO
-
Calculate Mass: For a 100 mM stock in 1 mL, weigh 27.92 mg of the compound.
-
Add Solvent: Add 1 mL of high-purity, sterile-filtered DMSO.
-
Dissolve: Vortex until the compound is fully dissolved. Gentle warming can be applied if necessary.
-
Dilution Example: To achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you would perform a serial dilution:
-
Dilute the 100 mM stock 1:100 in assay medium to get a 1 mM intermediate solution (DMSO is now 1%).
-
Dilute this 1 mM solution 1:100 in the final assay volume to get 10 µM (final DMSO is 0.01%).
-
Crucial Self-Validation Step: Always run a "vehicle control" in your experiment. This control should contain the highest concentration of DMSO used in your experimental wells, but without the compound. This allows you to subtract any background effects of the solvent itself.[15]
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A3: Addressing Precipitation from Aqueous Dilution
This is a classic solubility problem. The compound is soluble in the organic solvent but crashes out when the polarity of the solvent system is drastically increased by adding aqueous buffer.[18]
Underlying Principle: The dihydrochloride salt structure suggests that solubility is pH-dependent. The amine groups are protonated at acidic pH, forming a soluble salt.[1][5] As the pH increases towards neutral or basic, the amine can be deprotonated to its less soluble free base form, causing precipitation.[19][20] Standard cell culture media are typically buffered around pH 7.2-7.4.
Troubleshooting Decision Tree:
Caption: Advanced solubility enhancement strategies.
Strategy 1: pH Adjustment
Since the compound is a dihydrochloride salt, it will be most soluble at a lower pH where the amine groups are fully protonated.
-
Protocol:
-
Attempt to dissolve the compound in a sterile, biocompatible acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Once dissolved, this acidic stock can be carefully diluted into the larger volume of your neutral pH cell culture medium. The buffering capacity of the medium should be sufficient to neutralize the small volume of acidic stock, but this must be verified.
-
Caution: Ensure the final pH of your assay medium is not significantly altered. High concentrations of the acidic stock could be detrimental to cells.
-
Strategy 2: Use of Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble molecules, forming "inclusion complexes" that are themselves water-soluble.[22][23][24]
-
Mechanism: The hydrophobic cyclopentyloxy and pyridine portions of your compound can fit into the cyclodextrin cavity, while the hydrophilic exterior of the complex allows it to remain dissolved in aqueous solution.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[23]
-
Protocol: Solubilization with HP-β-CD
-
Prepare a solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.
-
Slowly add the powdered compound to the HP-β-CD solution while vortexing or sonicating.
-
Allow the mixture to equilibrate (e.g., shake at room temperature for several hours or overnight) to facilitate complex formation.
-
Sterile filter the resulting solution.
-
Validation: As with DMSO, you must run a vehicle control with the same final concentration of HP-β-CD to account for any effects of the excipient itself.[10][17]
-
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- What effects does DMSO have on cell assays?Quora.
- DMSO in cell based assays.Scientist Solutions.
- Solubilization and stabilization of drugs through cyclodextrin complexation.
- Cyclodextrin.Wikipedia.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.PMC, NIH.
- How to enhance drug solubility for in vitro assays?
- This compound.ChemicalBook.
- Preparing Stock Solutions.PhytoTech Labs.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Nikon.
- Stock Solutions 101: Everything You Need to Know.G-Biosciences.
- Adjusting for the effects of DMSO on cell line growth and viability in experiments.Benchchem.
- Why do amines dissolve in hydrochloric acid?Quora.
- Cell Culture FAQ: How does DMSO affect your cells?Eppendorf.
- Considerations regarding use of solvents in in vitro cell based assays.PMC, NIH.
- This compound.ChemBK.
- Considerations regarding use of solvents in in vitro cell based assays.
- Considerations regarding use of solvents in in vitro cell based assays.SUND.
- Amines as Bases.Chemistry LibreTexts.
- Isolation (Recovery) of amines.University of Alberta.
- CYCLOBENZAPRINE HYDROCHLORIDE tablet, film co
- What is the best way to convert my amine compound from the salt form into free amine?
- Dissolving Hydrochloride Salts for Cell Culture: Applic
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 1337879-88-5 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. DailyMed - CYCLOBENZAPRINE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrin - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Introduction
Welcome to the technical support guide for 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (internal reference: CPT-3E), a novel compound under investigation for central nervous system (CNS) applications. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with ensuring this molecule effectively crosses the blood-brain barrier (BBB).
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] While essential for protecting the brain, it poses a significant challenge for the delivery of therapeutic agents.[1][2] For a compound like CPT-3E to be effective, it must navigate this barrier. This guide provides in-depth, evidence-based troubleshooting and experimental protocols to help you optimize its journey into the brain.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and issues encountered when working with CPT-3E and its BBB penetration properties.
Q1: What are the key physicochemical properties of CPT-3E that are predicted to influence its BBB penetration?
A1: Based on its structure (MW: 279.206 g/mol )[3], several properties are critical. An optimal balance of these is necessary for successful CNS penetration.
-
Lipophilicity (LogP/LogD): This is a primary determinant.[4][5] Highly lipophilic compounds can readily enter the lipid membranes of the BBB endothelial cells, but excessive lipophilicity can lead to non-specific binding to plasma proteins, reducing the free fraction available to cross the barrier.[4][6] A moderate lipophilicity (LogP in the range of 2-5) is often ideal.[7]
-
Molecular Weight (MW): Smaller molecules (<400-500 Daltons) generally exhibit better BBB permeability through passive diffusion.[5] CPT-3E's molecular weight is well within this favorable range.
-
Polar Surface Area (PSA) and Hydrogen Bonding: The number of hydrogen bond donors and acceptors influences polarity.[1][8] A lower PSA (<60-70 Ų) and fewer hydrogen bond donors (HBD < 3) are generally preferred for CNS drugs to minimize interactions that would impede crossing the lipid-rich BBB.[9][10]
-
Ionization (pKa): The dihydrochloride salt form means CPT-3E is likely ionized at physiological pH. The pKa of the primary amine will determine the ratio of ionized to unionized species. The neutral form is typically more permeable.
Table 1: Predicted Physicochemical Properties of CPT-3E and CNS Drug Guidelines
| Property | Predicted Value for CPT-3E (Free Base) | General Guideline for CNS Drugs |
|---|---|---|
| Molecular Weight ( g/mol ) | 206.29 | < 450[10] |
| cLogP | ~3.1 | 2 - 5[7] |
| Polar Surface Area (Ų) | ~51.5 | < 60-70[10] |
| Hydrogen Bond Donors | 2 | ≤ 3[9] |
| Hydrogen Bond Acceptors | 3 | ≤ 5-6[8][10] |
Troubleshooting Tip: If you observe low brain uptake, the first step is to experimentally verify these physicochemical properties. An unexpectedly high or low LogD at pH 7.4 could be the primary culprit.
Q2: My in vitro BBB model shows low permeability for CPT-3E. What are the likely causes and how can I troubleshoot this?
A2: Low permeability in an in vitro model (e.g., a Transwell assay using hCMEC/D3 or primary brain endothelial cells) can stem from several factors.[11][12]
-
Poor Passive Diffusion: The compound's intrinsic properties may not be optimal. If the lipophilicity is too low or hydrogen bonding capacity too high, it will struggle to cross the cell monolayer.
-
Active Efflux: CPT-3E could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump xenobiotics out of the brain.[13][14][15] This is a very common reason for poor CNS penetration.[14][16]
-
Model Integrity: The in vitro BBB model itself may lack sufficient integrity (i.e., low Trans-Endothelial Electrical Resistance, TEER).[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vitro BBB permeability.
Part 2: In-Depth Experimental Guides
This section provides detailed protocols for key experiments to assess and overcome BBB penetration issues with CPT-3E.
Protocol 1: Assessing P-glycoprotein (P-gp) Efflux Liability
Objective: To determine if CPT-3E is a substrate of the P-gp efflux pump using a cell-based Transwell assay.
Principle: This assay measures the permeability of a compound across a polarized monolayer of cells (e.g., MDCK-MDR1 or hCMEC/D3) in two directions: from the apical (blood) side to the basolateral (brain) side (A-to-B), and vice versa (B-to-A). A P-gp substrate will be actively transported from the basolateral to the apical side, resulting in a much higher permeability value in the B-to-A direction. The efflux ratio (ER) is calculated as the ratio of B-to-A permeability to A-to-B permeability. An ER > 2 is generally considered indicative of active efflux.[18]
Materials:
-
hCMEC/D3 cells (or other suitable cell line expressing P-gp)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Assay buffer (HBSS)
-
CPT-3E solution (e.g., 10 µM in assay buffer)
-
P-gp inhibitor (e.g., Verapamil, 100 µM)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed hCMEC/D3 cells on Transwell inserts and culture until a confluent monolayer is formed with stable TEER values.
-
Assay Setup (in triplicate):
-
A-to-B: Add CPT-3E solution to the apical chamber. Add fresh assay buffer to the basolateral chamber.
-
B-to-A: Add CPT-3E solution to the basolateral chamber. Add fresh assay buffer to the apical chamber.
-
Inhibition Control (A-to-B): Pre-incubate the monolayer with Verapamil for 30 minutes. Then, perform the A-to-B assay with both CPT-3E and Verapamil present.
-
-
Incubation: Incubate plates at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each condition.
-
Quantification: Analyze the concentration of CPT-3E in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation of Results:
| Result | Interpretation | Next Step |
|---|---|---|
| ER < 2 | CPT-3E is not a significant P-gp substrate. | Focus on improving passive permeability. |
| ER > 2 | CPT-3E is a P-gp substrate. | Consider structural modifications to reduce P-gp recognition. |
| Papp (A-to-B) with inhibitor >> Papp (A-to-B) without inhibitor | Confirms P-gp mediated efflux is limiting brain-side accumulation. | Medicinal chemistry to mask P-gp interaction motifs. |
Protocol 2: In Vivo Brain Pharmacokinetic (PK) Study
Objective: To quantify the brain penetration of CPT-3E in a rodent model.
Principle: This experiment measures the concentration of CPT-3E in both the plasma and the brain over time after administration. The key metric is the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu), which provides a definitive measure of BBB penetration under physiological conditions.[19][20]
Materials:
-
Male Sprague-Dawley rats (or appropriate species)
-
CPT-3E formulation for IV or PO administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer CPT-3E to a cohort of rats at a defined dose and route (e.g., 5 mg/kg, IV).
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals (n=3-4 per time point).
-
Brain Harvesting: Immediately after blood collection, perfuse the animals with saline to remove blood from the brain vasculature. Harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Weigh the brain, add a specific volume of buffer, and homogenize to create a uniform brain homogenate.
-
-
Bioanalysis: Extract CPT-3E from plasma and brain homogenate samples and quantify the concentrations using LC-MS/MS.
-
Data Analysis:
-
Plot the mean plasma and brain concentration-time profiles.
-
Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain).
-
Calculate the Brain-to-Plasma Ratio: Kp = AUCbrain / AUCplasma.
-
Visualization of Brain Penetration Categories:
Caption: Classification of CNS drug brain penetration based on Kp values.
Troubleshooting In Vivo Results:
-
Low Kp (< 0.1): Correlates with poor BBB penetration. This could be due to efflux (check in vitro data) or poor intrinsic permeability.
-
High Plasma Protein Binding: A high Kp value can sometimes be misleading if the drug is highly bound to proteins in the plasma and non-specifically to lipids in the brain. Measuring the unbound concentrations (fu,plasma and fu,brain) to calculate Kp,uu is the gold standard for assessing true equilibrium across the BBB.
Part 3: Strategies for Structural Modification
If experimental data confirms that CPT-3E has poor BBB penetration, medicinal chemistry strategies can be employed to improve its properties.[9][21][22]
Strategy 1: Reducing P-gp Efflux Liability
-
Reduce Hydrogen Bond Donors: P-gp recognition often involves hydrogen bonding. Modifying the primary amine to a secondary or tertiary amine, or replacing it with a non-HBD group, can sometimes disrupt this interaction.[9]
-
Increase Lipophilicity/Rigidity: Strategic addition of lipophilic groups or rigidifying the molecule can sometimes position the compound differently within the P-gp binding pocket, reducing efflux.[18]
-
Modulate pKa: Lowering the basicity of the amine can reduce its ionization at pH 7.4, which can sometimes decrease its affinity for P-gp.[18]
Strategy 2: Enhancing Passive Permeability
-
Optimize Lipophilicity: If the compound is too polar, increasing lipophilicity by adding small, non-polar groups (like a methyl or fluoro group) can improve membrane partitioning.[7] Conversely, if it is too lipophilic, reducing it can decrease plasma protein binding and improve the free fraction.
-
Reduce Polar Surface Area: Intramolecular hydrogen bonding or replacing polar groups with less polar isosteres can reduce the overall PSA, which is strongly correlated with improved BBB penetration.
References
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Controlled Release.
-
Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. Available at: [Link]
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available at: [Link]
-
The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. Clinical and Translational Science. Available at: [Link]
-
Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed. Available at: [Link]
-
The role of the efflux transporter, P‐glycoprotein, at the blood–brain barrier in drug discovery. British Journal of Pharmacology. Available at: [Link]
-
Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI Blog. Available at: [Link]
-
Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PubMed Central. Available at: [Link]
-
Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. MDPI. Available at: [Link]
-
What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse. Available at: [Link]
-
Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available at: [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. Available at: [Link]
-
Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models. PubMed. Available at: [Link]
-
Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. MDPI. Available at: [Link]
-
Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. Available at: [Link]
-
In vivo methods to study uptake of nanoparticles into the brain. PubMed. Available at: [Link]
-
Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Pharmacology. Available at: [Link]
-
Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available at: [Link]
-
In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. ResearchGate. Available at: [Link]
-
IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]
-
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. Available at: [Link]
-
METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PubMed Central. Available at: [Link]
-
Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. Available at: [Link]
-
Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. ResearchGate. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1337879-88-5 [m.chemicalbook.com]
- 4. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms - Oreate AI Blog [oreateai.com]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medical.researchfloor.org [medical.researchfloor.org]
- 13. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of the efflux transporter, P‐glycoprotein, at the blood–brain barrier in drug discovery | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 17. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 18. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" minimizing off-target effects in cellular assays
A Focus on 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (Compound X)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecules, such as "this compound" (referred to throughout this guide as "Compound X"), and are focused on ensuring the specificity of their findings in cellular assays. Due to the limited publicly available data on Compound X, this document provides a comprehensive framework for characterizing and mitigating potential off-target effects applicable to any novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my cellular assays?
A1: Off-target effects are unintended interactions of an investigational compound with cellular components other than its primary biological target.[1][2] These interactions can lead to a variety of misleading outcomes, including inaccurate structure-activity relationships (SAR), cellular toxicity that masks the true therapeutic window, and misinterpretation of the compound's mechanism of action.[3][4] In the context of drug discovery, rigorously identifying and minimizing these effects is paramount for ensuring the safety and efficacy of a potential therapeutic.[5]
Q2: I'm starting my experiments with Compound X. How can I proactively design my assays to minimize the risk of off-target effects from the outset?
A2: A proactive approach to assay design is crucial. Here are several key considerations:
-
Target Validation: Before initiating large-scale screening, ensure your target is well-validated for the disease model you are studying. This can involve techniques like siRNA, CRISPR-Cas9, or using well-characterized tool compounds to confirm the target's role in the desired phenotype.[6][7]
-
Cell Line Selection: Choose cell lines that are physiologically relevant to your research question.[8] If possible, use a panel of cell lines with varying expression levels of your intended target. This can help to distinguish on-target from off-target effects.
-
Compound Quality Control: Always ensure the purity and identity of your Compound X stock. Impurities from synthesis can have their own biological activities, leading to confounding results.[3]
-
Concentration Range Selection: Start with a broad range of concentrations in your initial experiments to identify the optimal window for on-target activity while minimizing toxicity.
Q3: How do I differentiate between a true on-target effect and an off-target liability for Compound X?
A3: Distinguishing between on- and off-target effects requires a multi-pronged approach. No single experiment can definitively answer this question. Consider the following strategies:
-
Orthogonal Assays: Employ different assay formats that measure the same biological endpoint. For example, if your primary assay measures changes in a reporter gene, an orthogonal assay could measure the phosphorylation of a downstream protein. Consistent results across different methodologies strengthen the evidence for an on-target effect.[9]
-
Rescue Experiments: If Compound X is an inhibitor, you can perform a "rescue" experiment by overexpressing a mutated form of the target that no longer binds to the compound. If the cellular effect of Compound X is reversed, it strongly suggests an on-target mechanism.
-
Structurally Related Inactive Control: Synthesize or obtain a close analog of Compound X that is predicted to be inactive against the primary target. If this inactive analog does not produce the same cellular phenotype, it helps to rule out non-specific effects related to the chemical scaffold.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure the engagement of Compound X with its intended target in a cellular context.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with Compound X and provides actionable troubleshooting steps.
| Problem | Potential Causes | Recommended Solutions |
| High background or unexpected signal in control wells | 1. High concentration of the solvent (e.g., DMSO).[10] 2. Contamination of the cell culture. 3. Inherent fluorescent or colorimetric properties of Compound X. | 1. Perform a solvent toxicity curve to establish the maximum tolerated concentration. Maintain a consistent final solvent concentration across all wells. 2. Regularly test for mycoplasma and other microbial contaminants. 3. Run a control plate with Compound X in cell-free media to assess for any direct interference with the assay readout. |
| Observed effect is not dose-dependent | 1. Precipitation of Compound X at higher concentrations due to low aqueous solubility.[3][4][11] 2. Saturation of the on-target effect at lower concentrations. 3. Off-target effects at higher concentrations are confounding the on-target readout. | 1. Visually inspect the wells for precipitation. Determine the kinetic solubility of Compound X in your assay buffer.[12] 2. Expand the lower end of your concentration range to better define the dose-response curve. 3. Conduct cytotoxicity assays in parallel to your primary assay to identify the concentration at which off-target toxicity begins.[13][14] |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.[15] 2. Inconsistent preparation of Compound X stock solutions. 3. Variations in incubation times or other experimental parameters. | 1. Use cells within a defined passage number range and ensure consistent cell seeding density. 2. Prepare fresh dilutions of Compound X from a concentrated stock for each experiment. 3. Adhere strictly to a detailed, written protocol. |
| High cytotoxicity observed at concentrations expected to be effective | 1. The on-target effect itself induces cytotoxicity. 2. Compound X has potent off-target cytotoxic effects. 3. The compound is binding to serum proteins in the culture medium, reducing its free concentration and necessitating higher total concentrations.[16][17][18] | 1. Use a secondary assay to confirm the on-target mechanism at non-toxic concentrations. 2. Perform a counter-screen against a panel of known off-target liabilities (e.g., kinases, GPCRs, ion channels). 3. Determine the plasma protein binding of Compound X and adjust the dosing strategy accordingly, or consider using serum-free or low-serum media for certain experiments.[19][20] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
This protocol is essential for ensuring that the vehicle used to dissolve Compound X (typically DMSO) is not contributing to the observed cellular effects.
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium, typically ranging from 2% down to 0.01%.
-
Treatment: Replace the medium in the cell plate with the solvent dilutions. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned compound treatment.
-
Viability Assay: Assess cell viability using a standard method such as an MTT or a live/dead cell stain.
-
Analysis: Determine the highest concentration of the solvent that does not significantly impact cell viability. This will be your maximum working concentration for all future experiments.
Protocol 2: Basic Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Assay
An LDH assay is a simple method to measure membrane integrity as an indicator of cytotoxicity.[13]
-
Cell Seeding and Treatment: Plate cells and treat with a concentration range of Compound X as you would for your primary assay. Include a "no treatment" control and a "lysis" control (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction at room temperature, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration of Compound X relative to the lysis control.
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Unexpected Assay Results
Caption: A decision tree for troubleshooting common issues in cellular assays.
Diagram 2: Strategy for Deconvoluting On-Target vs. Off-Target Effects
Caption: A workflow for validating on-target effects of a novel compound.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
-
How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
-
Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]
-
Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]
-
Deriving protein binding‐corrected chemical concentrations for in vitro testing. PMC - NIH. [Link]
-
Enhance Drug Efficacy With Cell-Based Assays. Pharmaron. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
What Is Compound Screening? Methods & Applications Guide. Boster Bio. [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
-
Strategies for using in vitro screens in drug metabolism. PubMed. [Link]
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Protein Binding Assays. BioAgilytix Labs. [Link]
-
Plasma protein binding. Wikipedia. [Link]
-
Protein Binding. Frontage Laboratories. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Plasma/Serum Protein Binding Determinations. ResearchGate. [Link]
-
How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]
Sources
- 1. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. nebiolab.com [nebiolab.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. marinbio.com [marinbio.com]
- 9. international-biopharma.com [international-biopharma.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 16. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Protein Binding • Frontage Laboratories [frontagelab.com]
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" protocol refinement for consistent behavioral results
Technical Support Center: Protocol Refinement for 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
A Guide for Achieving Consistent Behavioral Results with Novel Research Compounds
Welcome to the technical support guide for researchers working with the novel compound this compound (CAS No. 1337879-88-5).[1][2][3][4] As a Senior Application Scientist, I understand that working with new chemical entities, for which public data is often scarce, presents unique challenges.[5] High variability in behavioral studies can obscure true pharmacological effects, leading to wasted resources and inconclusive results.
This guide is structured as a troubleshooting and FAQ resource. It moves beyond a simple checklist to explain the scientific rationale behind each step, empowering you to build a robust, self-validating protocol. Our goal is to help you refine your methodology to ensure that the behavioral outcomes you measure are a direct result of your compound's activity, not experimental artifacts.
Frequently Asked Questions & Troubleshooting
Part 1: Compound Handling and Formulation
Q1: I have just received my vial of this compound. What are the first steps before starting my behavioral experiments?
A1: Before any in vivo work, you must characterize and establish the stability of the compound. Since this is a research chemical, comprehensive manufacturer data may be lacking.[5]
Initial Steps:
-
Verify Identity (Optional but Recommended): If you have access to analytical facilities, confirming the molecular weight (279.206 g/mol ) via mass spectrometry can prevent significant issues later.[1][2]
-
Assess Purity: The supplier should provide a certificate of analysis (CoA) with the purity level (e.g., ≥95%).[6] This is critical, as impurities can have their own biological effects.
-
Conduct Stability Testing: You must understand how the compound behaves under your specific experimental conditions. This involves evaluating its stability in your chosen vehicle at various temperatures and light exposures.[7][8][9][10] An initial stability test provides evidence of how the drug's quality may change over time under the influence of environmental factors.[8]
A sample stability testing schedule is outlined below:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Analysis Timepoints |
| Temperature | 4°C (Refrigerated) | Room Temperature (~22°C) | 37°C (Incubator) | 0, 4h, 8h, 24h, 7 days |
| Light | Protected (Amber Vial) | Exposed to Lab Light | N/A | 0, 4h, 8h, 24h |
| Vehicle | Your Final Formulation | N/A | N/A | Assess for precipitation/degradation |
Table 1: Example of a basic stability testing schedule for a new research compound.
Q2: How do I determine the best way to dissolve this compound for in vivo administration? My initial attempts in saline are not working.
A2: This is a common challenge with novel compounds. The "dihydrochloride" salt form suggests it is intended to have some aqueous solubility, but the "cyclopentyloxy" and "pyridin-3-yl" moieties add lipophilicity. If solubility in simple aqueous vehicles like saline is poor, a systematic formulation development approach is necessary.[11][12]
The recommended strategy involves using a co-solvent system. First, dissolve the compound in a minimal amount of a water-miscible organic solvent, then dilute it with the final aqueous vehicle.
dot
Caption: Formulation development workflow for poorly soluble compounds.
Q3: The dissolved solution of my compound appears cloudy or precipitates over time. What should I do?
A3: Cloudiness or precipitation indicates that the compound is falling out of solution. This is a critical issue, as it means the actual administered dose is unknown and inconsistent.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution may be that you are exceeding the compound's solubility limit in your chosen vehicle. Try preparing a more dilute solution.
-
Increase Co-solvent/Surfactant: If using a system like DMSO/Saline, you may need to adjust the ratio. For example, increase the percentage of DMSO (while staying within tolerated limits for the animal model, typically <10% for IP injection). Alternatively, adding a non-ionic surfactant like Tween® 80 (e.g., 1-5%) can help maintain solubility.[11]
-
Re-evaluate pH: The pH of the final solution can dramatically impact the solubility of ionizable compounds.[13][14] Ensure the pH has not drifted after dilution.
-
Prepare Fresh Daily: Do not use solutions that have been stored if they show any signs of precipitation or discoloration.[15] Prepare only the amount needed for a single day of experiments.
Q4: How critical is pH adjustment for my formulation, and how do I do it correctly?
A4: pH is extremely critical for several reasons:
-
Solubility & Stability: As a dihydrochloride salt, the compound's solubility is likely pH-dependent. Drastic shifts in pH upon dilution can cause it to crash out of solution.[13][14][16] The stability of the molecule itself can also be pH-dependent.[16]
-
Animal Welfare: Injecting a solution with a non-physiological pH (ideal range is ~7.0-7.4) can cause pain, irritation, and inflammation at the injection site, which will confound behavioral results.
-
Absorption & Bioavailability: The ionization state of a drug, which is controlled by pH, affects its ability to cross biological membranes and be absorbed into the bloodstream.[14][17][18]
Protocol for pH Adjustment:
-
Measure Initial pH: After preparing the final formulation, use a calibrated pH meter to measure the pH.
-
Adjust Slowly: Use dilute solutions of NaOH (e.g., 0.1 M) or HCl (e.g., 0.1 M) to adjust the pH. Add dropwise while stirring and constantly monitoring the pH.
-
Target Physiological Range: Aim for a final pH between 6.5 and 7.5 for parenteral injections.[19]
-
Re-check for Precipitation: After pH adjustment, let the solution sit for 15-30 minutes to ensure the compound remains dissolved.
Q5: How can I ensure the sterility of my prepared solution to avoid confounding inflammatory responses?
A5: Administering a non-sterile solution can induce an immune or inflammatory response, leading to sickness behaviors (e.g., lethargy, reduced exploration) that can be mistaken for a direct effect of the compound.[15][19]
All parenteral solutions must be sterilized.[19] Since research compounds are often heat-labile, autoclaving is generally not recommended.[19] The gold standard is filter sterilization .
Step-by-Step Sterilization Protocol:
-
Prepare the Formulation: Create your final, clear, and pH-adjusted solution as described above.
-
Select the Right Filter: Use a sterile 0.22 µm syringe filter. Choose a filter material (e.g., PVDF, PES) that has low protein binding and is compatible with your solvent system (e.g., check for DMSO compatibility).[20]
-
Filter into a Sterile Vial: Draw your solution into a sterile syringe, attach the filter, and push the solution through the filter into a final sterile container, such as a sealed injection vial.[15][20][21] This should be done in a laminar flow hood using aseptic technique to prevent contamination.
-
Label Correctly: The final vial must be clearly labeled with the compound name, concentration, vehicle composition, preparation date, and expiration date (typically 30 days unless stability data indicates otherwise).[15]
Part 2: Behavioral Protocol & Data Interpretation
Q6: My behavioral results are highly variable between animals receiving the same dose. What are the likely causes?
A6: This is a multifaceted problem. Once you have ruled out formulation issues (solubility, pH, sterility), the source of variability is likely in the experimental design or environment.[22][23]
dot
Caption: Troubleshooting flowchart for inconsistent behavioral results.
Q7: How do I establish a reliable and reproducible behavioral testing protocol for a novel compound?
A7: Consistency is key. A standardized protocol, validated with a positive control, ensures that observed effects are due to your intervention.[22][24]
Key Pillars of a Reproducible Protocol:
-
Acclimation: Animals need to acclimate to the housing facility, the specific testing room, and the experimenter's handling. A minimum 3-day interval between cage changes and behavioral testing is recommended.[22]
-
Standardized Conditions: The time of day for testing, lighting levels, and ambient noise should be kept constant for all animals across all groups.[22]
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups. The experimenter conducting the behavioral test and scoring the data should be blind to the treatment allocation to minimize bias.[22]
-
Positive Control Validation: Before testing your novel compound, validate your assay. Demonstrate that you can detect expected behavioral changes with a known standard compound (e.g., a known anxiolytic in an elevated plus maze).[22] This confirms your technique and the sensitivity of your setup.
Q8: Could the vehicle I'm using be affecting the behavior of my control animals?
A8: Absolutely. The vehicle itself can have biological effects. For example, some co-solvents can cause sedation or irritation. It is essential that the control group receives the exact same vehicle as the treatment group, including any pH adjustments and filtering, administered in the same volume and by the same route.[25] Any behavioral deviation in the vehicle group from a saline-only or non-injected group should be noted, as this can impact the interpretation of your compound's effects.
Q9: I am not seeing a clear dose-response effect. How should I troubleshoot this?
A9: A lack of a dose-response relationship can be due to several factors:
-
Pharmacokinetics: The doses you selected may be on the plateau of the dose-response curve, or they may be too low to elicit a response. Consider testing a wider range of doses, including both lower and higher concentrations.
-
Aversive Effects: At higher doses, a drug's aversive effects (e.g., malaise, nausea) can counteract its primary rewarding or therapeutic effects, leading to a flattening or even an inverted "U" shaped dose-response curve.[26]
-
Bioavailability Issues: Poor solubility or rapid metabolism could mean that the drug is not reaching the target tissue in sufficient concentrations.[27] This loops back to the importance of proper formulation.
-
Behavioral Ceiling/Floor Effects: The chosen behavioral assay may not be sensitive enough. For example, if control animals are already at maximum performance (a ceiling effect), a drug cannot produce further improvement.
Q10: How can I be sure that the observed behavioral effects are due to the compound and not other variables?
A10: This is the central question in pharmacology. Confidence comes from rigorous controls and systematic validation.
-
Rule out Confounding Variables: Follow all the steps outlined above regarding formulation, sterility, and standardized behavioral protocols.[22][23]
-
Include Proper Controls: Your experiment must include a vehicle-only control group. A positive control group (using a known active drug) is also highly recommended to validate the assay.[22]
-
Establish a Dose-Response Relationship: A logical relationship between the administered dose and the magnitude of the behavioral effect is strong evidence of a true pharmacological effect.[22]
-
Characterize the Behavioral Profile: Assess the compound in multiple behavioral paradigms. For example, if you observe an anxiolytic-like effect in the elevated plus maze, check for similar effects in the open field test or light-dark box to ensure the results are consistent and not an artifact of a single test.[28]
By systematically addressing each of these areas, you can build a robust experimental framework that yields consistent, reproducible, and trustworthy data for this compound and any other novel compound you investigate.
References
-
Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds - RARC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Troubleshooting - Animal Behavior Reliability. (n.d.). Retrieved January 15, 2026, from [Link]
-
PH adjustment: Significance and symbolism. (2026, January 7). Retrieved January 15, 2026, from [Link]
-
Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. (2015). PLoS ONE, 10(7), e0130088. [Link]
-
Why pH matters in pharmaceuticals: Keeping our medications safe and effective. (2024, November 1). Retrieved January 15, 2026, from [Link]
-
Methodological Considerations for Optimizing and Validating Behavioral Assays. (2019). Current Protocols in Neuroscience, 88(1), e77. [Link]
-
Synergistic effects of levo-tetrahydropalmatine and low-dose naltrexone on nicotine conditioned place preference in mice: a dual-target strategy based on dopamine and opioid systems. (2024). Frontiers in Pharmacology, 15, 1369383. [Link]
-
How does pH affect drug delivery? (2024, January 1). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
Stability Testing. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]
-
pH effect on bioavailability experiments? (2025, March 27). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Veterinary Medication. (n.d.). Porvair Filtration Group. Retrieved January 15, 2026, from [Link]
-
Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products. (n.d.). Sanitek Filter. Retrieved January 15, 2026, from [Link]
-
Control of Variability. (2002). ILAR Journal, 43(4), 193–203. [Link]
-
The Effects of Social Contact on Drug Use: Behavioral Mechanisms Controlling Drug Intake. (2014). Current Topics in Behavioral Neurosciences, 18, 145–167. [Link]
-
Sterile Filtration of Pharmaceutical Products - Validation and Regulatory Requirements. (2025, May 6). YouTube. Retrieved January 15, 2026, from [Link]
-
Relapse to cocaine seeking in a rat model: Behavioral and neuro-chemical mechanisms. (2019, December 6). YouTube. Retrieved January 15, 2026, from [Link]
-
The Effects of Drugs on Behavior Maintained by Social Contact: Role of Monoamines in Social Reinforcement. (2022). Frontiers in Behavioral Neuroscience, 16, 828292. [Link]
-
Challenges and solutions for studying collective animal behaviour in the wild. (2018). Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1746), 20170005. [Link]
-
Stability Testing & Studies. (n.d.). Southwest Research Institute. Retrieved January 15, 2026, from [Link]
-
Behavioral Studies. (2003). In Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). [Link]
-
Stability testing (pharmaceutical). (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Missing variables in studies of animal learning. (2010). Behavioral and Brain Sciences, 4(1), 120-121. [Link]
-
This compound | 1337879-88-5. (2025, October 14). Molbase. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). ECHO CHEMICAL CO., LTD. Retrieved January 15, 2026, from [Link]
-
Research Chemicals - Types & Dangers of RC's. (2025, March 14). Greenhouse Treatment Center. Retrieved January 15, 2026, from [Link]
-
Vehicle selection for nonclinical oral safety studies. (2013). Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]
-
Basic Considerations for the Consistency Evaluation Based on ICH E17 Guideline. (2025, January 6). Journal of Clinical Trials, 15(1), 1-7. [Link]
-
Impact of the Aversive Effects of Drugs on Their Use and Abuse. (2012). Current Drug Abuse Reviews, 5(1), 65–78. [Link]
-
Current Protocols in Pharmacology. (n.d.). Current Protocols in Pharmacology. [Link]
-
Modafinil Pills for Sleep Disorders Treatment. (n.d.). Michael DiPaolo, Ph.D. Retrieved January 15, 2026, from [Link]
-
KNX-100. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012, January 27). European Commission. Retrieved January 15, 2026, from [Link]
Sources
- 1. This compound | 1337879-88-5 [m.chemicalbook.com]
- 2. This compound | 1337879-88-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. greenhousetreatment.com [greenhousetreatment.com]
- 6. This compound [myskinrecipes.com]
- 7. criver.com [criver.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 10. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 11. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PH adjustment: Significance and symbolism [wisdomlib.org]
- 14. insights.globalspec.com [insights.globalspec.com]
- 15. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 16. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How does pH affect drug delivery? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. research.olemiss.edu [research.olemiss.edu]
- 20. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products - Sanitek [sanitekfilter.com]
- 21. Filtration solutions for the pharmaceutical industry [porvairfiltration.com]
- 22. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | Synergistic effects of levo-tetrahydropalmatine and low-dose naltrexone on nicotine conditioned place preference in mice: a dual-target strategy based on dopamine and opioid systems [frontiersin.org]
- 25. The Effects of Social Contact on Drug Use: Behavioral Mechanisms Controlling Drug Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of the Aversive Effects of Drugs on Their Use and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Toxicity with 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride (referred to herein as "the compound"). While this molecule holds therapeutic promise, particularly in neuroscience, preclinical studies can sometimes reveal unexpected toxicities in animal models. This document provides a structured, in-depth approach to troubleshooting these findings, grounded in mechanistic toxicology and established best practices.
Our philosophy is not just to identify problems, but to understand their root causes. This guide is therefore structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows. It is built on the core principles of scientific integrity, providing causal explanations for experimental choices and referencing authoritative standards.
Section 1: Initial Assessment of Unexpected Toxicity
The first step in addressing an unexpected finding is a systematic evaluation of the available data. This section guides you through the initial questions to ask when an adverse event is observed.
Q1: We observed a significant adverse finding in our animal study. What are the immediate steps we should take?
A1: An unexpected adverse finding requires a methodical response to ensure data integrity and appropriate decision-making.
Immediate Action Plan:
-
Verify the Finding: First, confirm the authenticity of the result. This includes:
-
Reviewing raw data for errors (e.g., dosing errors, data transcription mistakes).
-
Ensuring equipment was calibrated and functioning correctly.
-
Confirming the identity and purity of the test article.
-
-
Characterize the Toxicity: Define the nature of the adverse event as precisely as possible.
-
Clinical Observations: Document all clinical signs (e.g., lethargy, ataxia, seizures, changes in body weight).
-
Clinical Pathology: Analyze blood and urine samples for changes in hematology, coagulation, and clinical chemistry parameters (e.g., liver enzymes, kidney function markers).
-
Histopathology: Conduct a thorough necropsy and histopathological examination of all major organs, paying close attention to potential target organs.
-
-
Consult Preclinical Safety Guidelines: Review guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure your study design and data interpretation are aligned with industry standards.[1][2][3][4]
The following diagram illustrates a typical workflow for the initial assessment of unexpected toxicity.
Caption: Initial workflow for assessing unexpected in vivo toxicity.
Section 2: Troubleshooting Specific Toxicities
Based on the chemical structure of the compound—a pyridine core with an ethylamine side chain—several types of toxicities could plausibly, though unexpectedly, arise. This section addresses these hypothetical, yet common, scenarios.
Scenario A: Unexpected Neurotoxicity (Seizures, Ataxia, Tremors)
The ethylamine moiety suggests potential interaction with various CNS receptors. While the primary target may be known, off-target effects can lead to unexpected neurobehavioral signs.
A2: This is a significant finding that could stem from several mechanisms. The structural similarity to other neuroactive molecules, including NMDA receptor antagonists, warrants a thorough investigation.[5][6][7][8]
Potential Causes & Mechanistic Investigation:
-
Off-Target Receptor Modulation: The compound may be interacting with other CNS receptors.
-
Mitochondrial Dysfunction: Neurons are highly dependent on mitochondrial function, and disruption can lead to neurotoxicity.[15][16][17][18][19][20]
Step 1: In Vitro Off-Target Screening
-
Objective: To identify unintended interactions with a broad range of CNS targets.
-
Protocol:
-
Engage a contract research organization (CRO) for a comprehensive CNS receptor binding panel (e.g., a SafetyScreen44 panel).
-
Screen the compound at multiple concentrations (e.g., 0.1, 1, and 10 µM) to determine affinity for various receptors, including GABA-A, NMDA, and other glutamate receptors.
-
Follow up any significant "hits" (>50% inhibition at 10 µM) with functional cell-based assays to confirm agonism or antagonism.
-
Step 2: Assess Mitochondrial Toxicity in Neuronal Cells
-
Objective: To determine if the compound impairs mitochondrial function in a relevant cell type.
-
Protocol: Seahorse XF Mito Stress Test
-
Culture a neuronal cell line (e.g., SH-SY5Y) in a Seahorse XF plate.
-
Treat cells with a dose-range of the compound for a relevant duration.
-
Measure the Oxygen Consumption Rate (OCR) in real-time.
-
Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[16][18]
-
A significant decrease in these parameters indicates mitochondrial impairment.
-
The diagram below outlines the decision-making process for investigating neurotoxicity.
Caption: Decision tree for investigating unexpected neurotoxicity.
Scenario B: Unexpected Hepatotoxicity (Elevated Liver Enzymes)
Drug-induced liver injury (DILI) is a major cause of drug attrition.[21][22][23][24][25] The pyridine ring in the compound is a potential site for metabolic activation, which can lead to the formation of reactive metabolites.
A3: These findings are classic indicators of hepatocellular injury. The most probable cause is the formation of a reactive metabolite that overwhelms the liver's detoxification capacity.[21][26][27]
Potential Causes & Mechanistic Investigation:
-
Reactive Metabolite Formation: Cytochrome P450 (CYP) enzymes can oxidize the pyridine ring or other parts of the molecule, creating electrophilic intermediates that can covalently bind to cellular proteins, leading to cell death.[28][29][30][31]
-
CYP Inhibition: The compound or its metabolites might inhibit key CYP enzymes, disrupting the metabolism of endogenous substances or leading to drug-drug interactions.[32][33][34][35][36]
-
Mitochondrial Damage: Hepatocytes are rich in mitochondria, and mitochondrial toxicity is a common mechanism of DILI.[17][18][20]
Step 1: In Vitro Metabolism and CYP Inhibition Assays
-
Objective: To identify the metabolizing enzymes and assess the potential for CYP inhibition.
-
Protocol: CYP Inhibition Assay (IC50)
-
Incubate the compound over a range of concentrations with human liver microsomes and a panel of isoform-specific CYP probe substrates.
-
Measure the formation of the probe substrate metabolites via LC-MS/MS.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.[32][33][35]
-
Interpretation: A low IC50 value for a major CYP isoform (e.g., CYP3A4, 2D6, 2C9) is a cause for concern.
-
Step 2: Reactive Metabolite Trapping
-
Objective: To detect the formation of unstable, electrophilic metabolites.
-
Protocol: Glutathione (GSH) Trapping Assay
-
Incubate the compound with liver microsomes in the presence of NADPH (to drive metabolism) and a high concentration of glutathione (GSH).
-
GSH will "trap" electrophilic metabolites, forming stable adducts.
-
Analyze the incubation mixture using high-resolution LC-MS/MS to identify the mass of any GSH adducts.[28][29][31][37]
-
Interpretation: The presence of GSH adducts is direct evidence of reactive metabolite formation.
-
The diagram below illustrates a potential metabolic activation pathway for the compound.
Caption: Hypothetical bioactivation pathway leading to hepatotoxicity.
Scenario C: Species-Specific Toxicity
It is not uncommon to observe toxicity in one preclinical species but not another. This often points to differences in drug metabolism.[26][27][38][39][40]
A4: Species differences in toxicity are a critical issue in preclinical safety assessment. The key is to understand which species' metabolic profile is more representative of humans.
Potential Causes & Mechanistic Investigation:
-
Differences in CYP450 Expression/Activity: The specific CYP enzymes responsible for metabolizing the compound may be expressed at different levels or have different activities in rats versus dogs and humans.[26][39][40]
-
Formation of a Species-Specific Metabolite: The toxic metabolic pathway may be unique to the rat.
Step 1: Cross-Species In Vitro Metabolism
-
Objective: To compare the metabolic profile of the compound in liver microsomes from different species.
-
Protocol:
-
Incubate the compound with liver microsomes from rat, dog, and human.
-
Analyze the samples by LC-MS/MS to create a "metabolite map" for each species.
-
Compare the maps to identify which metabolites are unique to each species and which are common across species.
-
Data Summary Table:
-
| Metabolite | Rat Microsomes | Dog Microsomes | Human Microsomes |
| Parent | +++ | +++ | +++ |
| Metabolite 1 (M1) | + | +++ | ++ |
| Metabolite 2 (M2) | +++ (Unique) | - | - |
| Metabolite 3 (M3) | + | + | + |
-
Interpretation: In this hypothetical example, the presence of a unique and abundant metabolite (M2) in rats suggests it may be responsible for the species-specific toxicity. The next step is to determine if M2 is the reactive metabolite.
Step 2: Human Relevance Assessment
-
Objective: To determine if the toxicity observed in the sensitive species (rat) is relevant to humans.
-
Action:
-
If the toxic metabolite is unique to the rat and not formed in human microsomes, the finding may be considered of low relevance to human risk. This argument must be well-supported by data.
-
If the metabolic profile of the dog is closer to that of humans, the dog may be the more relevant species for safety assessment.
-
This entire process should be documented and discussed with regulatory agencies.
-
Conclusion
Investigating unexpected toxicity requires a logical, evidence-based approach. By moving from broad, in vivo observations to specific, in vitro mechanistic assays, researchers can understand the underlying cause of the toxicity. This understanding is crucial for making informed decisions about the future of a drug candidate, whether that involves chemical modification to remove the toxic liability, selecting the appropriate species for further studies, or terminating the program. This guide provides a framework for that process, emphasizing scientific rigor and regulatory awareness.
References
-
Olney, J. W. (1994). Neurotoxicity of NMDA receptor antagonists: an overview. PubMed. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Ghiasi, N., Bhansali, R. K., & Sawant, N. V. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls - NCBI Bookshelf. [Link]
-
Lin, Z., & Lu, A. Y. H. (2008). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. PubMed Central. [Link]
-
Pauli-Magnus, C., Rekersbrink, S., Klotz, U., & Fromm, M. F. (2009). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. [Link]
-
Jeanne, N. A. (2024). Drug-Induced Neurotoxicity: Molecular Pathways, Clinical Manifestations, and Preventive Approaches. ResearchGate. [Link]
-
Wang, J. Y., & Chen, Y. (2022). View of Drug-Induced Neurotoxicity Mechanisms Underlie Addiction Symptoms. Boletín de la Sociedad Química del Perú. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Agilent. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent. [Link]
-
Obach, R. S., et al. (2012). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. PubMed. [Link]
-
Olney, J. W., et al. (1991). NMDA antagonist neurotoxicity: mechanism and prevention. PubMed - NIH. [Link]
-
Karmaus, A. L., et al. (2016). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. PubMed. [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. [Link]
-
Lin, Z. J., & Lu, A. Y. (2008). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- And Inter-Species Differences in Drug Metabolism. PubMed. [Link]
-
Shah, F., et al. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [Link]
-
Evotec. (n.d.). Mitochondrial Toxicity. Evotec. [Link]
-
BioMedha. (n.d.). Mitochondrial toxicity assessment. BioMedha. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]
-
Ekhtiari, H., et al. (2016). Drug-induced neurotoxicity in addiction medicine: From prevention to harm reduction. Progress in Brain Research. [Link]
-
Li, J. X., et al. (2024). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Frontiers in Neuroscience. [Link]
-
Whyte, B. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]
-
Dalvie, D. (2012). Interspecies Differences in Drug Metabolism: Implications for Drug Development. ResearchGate. [Link]
-
Uetrecht, J. (2019). Establishment of Animal Models of Drug-induced Liver Injury and Analysis of Possible Mechanisms. J-Stage. [Link]
-
Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Creative Biolabs. [Link]
-
Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]
-
ICH. (2011). preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH. [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Springer Nature Experiments. [Link]
-
Canada Commons. (2016). ICH S6(R1) Guideline: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Canada Commons. [Link]
-
Roth, R. A., & Ganey, P. E. (2010). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. PMC - PubMed Central - NIH. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI. [Link]
-
Williams, R. T. (1967). SPECIES DIFFERENCES IN DRUG METABOLISM. Annual Reviews. [Link]
-
ICH. (n.d.). Safety Guidelines. ICH. [Link]
-
Neurotransmitter.net. (n.d.). NMDA Antagonist Neurotoxicity. Neurotransmitter.net. [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA). [Link]
-
Cavagnaro, J. A. (2012). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. ResearchGate. [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Semantic Scholar. [Link]
-
Bäckström, T., et al. (2011). Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons. PubMed. [Link]
-
Waters. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Waters. [Link]
-
Pharmaceutical Technology. (2022). Predicting Toxicity in Drug Development. Pharmaceutical Technology. [Link]
-
Sharma, H. S., & Ali, S. F. (2016). Possible mechanisms behind drug-induced neurotoxicity. ResearchGate. [Link]
-
Allen, M. J., et al. (2024). GABA Receptor. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Roth, R. A., & Ganey, P. E. (2011). Animal models of drug-induced liver injury. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Creative Biolabs. [Link]
-
Roth, R. A., & Ganey, P. E. (2011). Animal models of idiosyncratic drug-induced liver injury—Current status. Taylor & Francis Online. [Link]
-
Raschi, E., et al. (2018). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC. [Link]
-
Mattek. (2016). Predicting GI Toxicity in vitro. Mattek. [Link]
-
Wikipedia. (n.d.). Clonazepam. Wikipedia. [Link]
-
Health. (2024). GABA: 5 Benefits, Uses, Side Effects, and More. Health. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Official web site : ICH [ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clonazepam - Wikipedia [en.wikipedia.org]
- 13. GABA: 5 Benefits, Uses, Side Effects, and More [health.com]
- 14. NMDA Antagonist Neurotoxicity -- Neurotransmitter.net [neurotransmitter.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. biomedha.com [biomedha.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Establishment of Animal Models of Drug-induced Liver Injury and Analysis of Possible Mechanisms [jstage.jst.go.jp]
- 22. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of biotransformation in drug-induced toxicity: influence of intra- and inter-species differences in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 31. waters.com [waters.com]
- 32. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 33. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. criver.com [criver.com]
- 35. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 36. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 37. Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. annualreviews.org [annualreviews.org]
- 40. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Efficiency of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride Multi-Step Synthesis
Welcome to the technical support center for the multi-step synthesis of 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to improve the efficiency, yield, and purity of your synthesis. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to troubleshoot effectively.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a multi-step pathway. A common route begins with the modification of a pyridine core, followed by the introduction of the ethylamine side chain and subsequent salt formation. Each stage presents unique challenges that can impact the overall efficiency of the synthesis.
Below is a generalized workflow that highlights the critical transformations and potential bottlenecks that this guide will address.
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1 & 2: Functionalization and C-C Bond Formation
FAQ 1: I am observing low yields and significant homocoupling in the Sonogashira reaction. What are the likely causes and how can I mitigate this?
Answer:
Low yields and the formation of homocoupled byproducts (Glaser coupling) are common issues in Sonogashira reactions, particularly with electron-rich heteroaromatic halides.[1] The primary culprits are often related to catalyst activity, oxygen contamination, and reaction conditions.
Causality & Expert Insights:
-
Oxygen Contamination: The presence of oxygen facilitates the oxidative homocoupling of the terminal alkyne, which is a major competing side reaction.[1]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.
-
Base Selection: The choice and stoichiometry of the base are crucial for both the catalytic cycle and suppressing side reactions.
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use. Performing the reaction under a positive pressure of an inert gas is also recommended.
-
Catalyst System Optimization:
-
While Pd(PPh₃)₂Cl₂/CuI is a standard catalyst system, consider using more robust palladium sources like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(t-Bu)₃).[2]
-
Ensure the copper(I) iodide is of high purity and free from copper(II) contaminants, which can promote homocoupling.
-
-
Amine/Base Selection: An amine like triethylamine or diisopropylamine is typically used as both the base and, in some cases, the solvent.[3] Ensure it is freshly distilled to remove any water or other impurities.
-
Controlled Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the alkyne, thereby disfavoring the homocoupling side reaction.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Atmosphere | Inert | Rigorously Degassed/Inert | Minimizes O₂-induced homocoupling.[1] |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd₂(dba)₃/P(t-Bu)₃/CuI | More active catalyst system for challenging substrates.[2] |
| Base | Triethylamine | Freshly distilled Diisopropylamine | Purity of the base is critical for reaction efficiency. |
| Temperature | Room Temp to 50°C | Room Temperature | Milder conditions can reduce side reactions.[3] |
Step 3: Side Chain Formation (Nitrile Reduction)
FAQ 2: The reduction of the nitrile intermediate to the primary amine is incomplete or results in side products. How can I improve this transformation?
Answer:
The reduction of a nitrile on a heteroaromatic ring, such as pyridine, can be challenging. The choice of reducing agent and reaction conditions is critical to avoid over-reduction of the pyridine ring or other side reactions.[4]
Causality & Expert Insights:
-
Reducing Agent Reactivity: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective for nitrile reduction but can sometimes lead to reduction of the pyridine ring, especially at elevated temperatures.[4][5][6]
-
Catalytic Hydrogenation Issues: Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) can be effective, but their activity can be inhibited by the nitrogen atom of the pyridine ring (catalyst poisoning).[4] High pressures and temperatures may be required, which can also lead to ring reduction.[7]
-
Workup Procedure: The workup for hydride reductions is crucial for isolating the primary amine in good yield.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting nitrile reduction.
Recommended Protocol (LiAlH₄ Reduction):
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Addition: Cool the suspension to 0°C. Add a solution of the nitrile intermediate in anhydrous THF dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup (Fieser Method): Cautiously cool the reaction back to 0°C. Sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate vigorously for 1 hour. Filter the solid and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude primary amine.
Step 4: Dihydrochloride Salt Formation
FAQ 3: I am struggling to obtain a crystalline and pure dihydrochloride salt. The product is oily or discolored. What is the best practice for salt formation and purification?
Answer:
The formation of a stable, crystalline dihydrochloride salt requires careful control of the solvent system, stoichiometry of the acid, and crystallization conditions. The presence of impurities in the free base can significantly hinder crystallization.
Causality & Expert Insights:
-
Purity of Free Base: The primary reason for difficulty in salt formation is often the impurity of the starting free base. Residual solvents or reaction byproducts can act as crystallization inhibitors.
-
Solvent Choice: The choice of solvent is critical. An ideal solvent system will dissolve the free base but have low solubility for the resulting salt, thus promoting precipitation.
-
Stoichiometry of HCl: As the target is a dihydrochloride, at least two equivalents of HCl are required. Using a standardized solution of HCl in a suitable solvent is crucial for reproducibility.
Troubleshooting & Best Practices:
-
Purify the Free Base: Before attempting salt formation, ensure the free base is as pure as possible. Column chromatography on silica gel is often effective.
-
Select an Appropriate Solvent System:
-
A common and effective method is to dissolve the purified free base in a solvent like isopropanol (IPA) or ethanol.
-
Add a standardized solution of HCl in a solvent in which the salt is insoluble, such as diethyl ether or MTBE.
-
-
Controlled Precipitation:
-
Add the HCl solution dropwise to the stirred solution of the free base at room temperature or 0°C.
-
If precipitation is slow to initiate, scratching the inside of the flask with a glass rod can induce crystallization.
-
Allow the mixture to stir for a period to ensure complete precipitation before filtration.
-
Recommended Protocol for Salt Formation:
-
Dissolution: Dissolve the purified 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine free base (1.0 eq.) in a minimal amount of a suitable alcohol (e.g., methanol or isopropanol).
-
Acidification: While stirring, add a solution of HCl in diethyl ether (2.2 eq., e.g., 2M solution) dropwise. A white precipitate should form.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the dihydrochloride salt.
| Problem | Potential Cause | Recommended Solution |
| Oily Product | Impure free base; incorrect solvent | Purify free base by chromatography; Use a solvent system like IPA/Ether. |
| Discoloration | Impurities from previous steps | Treat the free base solution with activated charcoal before salt formation. |
| Low Yield | Salt is soluble in the chosen solvent | Use a more non-polar anti-solvent like heptane or MTBE to precipitate the salt. |
III. Optimizing for Multi-Step Efficiency
In a multi-step synthesis, overall efficiency is paramount.[8][9][10] This involves not just maximizing the yield of each individual step, but also considering the interplay between steps, a concept known as telescoping reactions where intermediates are not isolated.[10]
Key Principles for Efficiency:
-
Convergent Synthesis: Design the synthesis to build complex fragments separately and then combine them late in the sequence.
-
Robust Reactions: Choose reactions that are high-yielding and tolerant of a range of functional groups to minimize the need for protecting groups.
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., LC-MS, NMR) to understand reaction kinetics and determine optimal endpoints, avoiding unnecessary reaction times and byproduct formation.
By addressing the specific challenges outlined in this guide, researchers can significantly improve the efficiency and reproducibility of the multi-step synthesis of this compound.
IV. References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Hoz, S., & Lerman, C. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Self-optimization results of the multistep synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
NCERT. (n.d.). lech204.pdf. Retrieved from [Link]
-
PubMed. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Introduction: Welcome to the technical support guide for the analytical impurity profiling of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document is designed for researchers, analytical scientists, and drug development professionals, providing practical, field-tested guidance in a direct question-and-answer format. Our approach is grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines, which provide a scientific basis for the reporting, identification, and qualification of impurities.[2][3]
This guide will walk you through the foundational principles, method development strategies, and troubleshooting of common issues encountered during the analysis of this specific molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of an effective impurity profiling strategy.
Q1: What are the likely sources and types of impurities for this compound?
A1: Impurities can be introduced at any stage of the manufacturing process, from raw materials to storage of the final API.[4] For this specific molecule, they can be broadly categorized as follows:
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Formed from side reactions during the synthesis.
-
Intermediates: Precursors that did not fully react to form the final molecule.[1]
-
Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, humidity, acid, base, or oxidation.[1] Given the structure, potential degradation pathways include hydrolysis of the cyclopentyloxy ether bond or oxidation of the ethanamine side chain.
-
Reagents, Ligands, and Catalysts: Chemicals used in the synthesis that are not completely removed.[1]
-
-
Inorganic Impurities: These result from the manufacturing process and may include reagents, catalysts, or heavy metals.[4]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification.[4] Their control is specifically guided by ICH Q3C.[1][2]
Q2: What regulatory thresholds must I adhere to for reporting and identifying impurities?
A2: The ICH Q3A(R2) guideline provides a clear framework for new drug substances.[3][5] The thresholds are based on the maximum daily dose (MDD) of the drug. Assuming an MDD of ≤2 g/day , the following thresholds apply.
| Threshold Type | Threshold Limit (% of API) | Description |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a regulatory submission.[2] |
| Identification Threshold | 0.10% | The level above which the structure of an impurity must be determined.[6] |
| Qualification Threshold | 0.15% | The level above which an impurity's biological safety must be established.[2][6] |
| Table 1: ICH Q3A(R2) Impurity Thresholds for a Maximum Daily Dose ≤2 g/day . |
Q3: What is the primary analytical technique recommended for profiling impurities in this compound?
A3: The gold standard for pharmaceutical impurity profiling is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV detection.[4][7] This technique offers excellent resolving power, sensitivity, and robustness for separating the main API from structurally similar impurities. For structure elucidation of unknown impurities detected by HPLC, coupling the system to a Mass Spectrometer (MS) is the most powerful approach.[8] For volatile impurities and residual solvents, Gas Chromatography (GC) is the preferred method.[4]
Part 2: HPLC Method Development & Troubleshooting Guide
This section provides solutions to common problems encountered during the development and execution of HPLC methods for impurity analysis.
Q: I am not achieving baseline separation between my main API peak and a closely eluting impurity. How can I improve the resolution?
A: Improving resolution requires modifying the chromatographic conditions to influence the interactions between the analytes, the stationary phase, and the mobile phase.
-
Adjust Mobile Phase Strength: For reverse-phase, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This increases retention time and can often improve the separation between peaks.
-
Modify the Gradient Slope: If using a gradient, make it shallower around the elution time of the critical pair. A slower increase in organic solvent percentage gives the analytes more time to interact with the stationary phase, enhancing separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.
-
Adjust Mobile Phase pH: The analyte, 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine, contains a primary amine, which is basic. The mobile phase pH will dictate its ionization state. Operating at a pH 2-3 units away from the analyte's pKa ensures it is fully ionized and less prone to secondary interactions that cause peak tailing. Experimenting with pH can significantly alter the retention and selectivity of impurities.
-
Change the Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 instead of a C18) or one with a different particle size (smaller particles generally yield higher efficiency).
Q: My API peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine and residual, acidic silanol groups on the silica-based column packing.
-
Work at Low pH: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to ~2.5-3.5. This ensures the basic amine is fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to block most of the residual silanols. Ensure you are using such a column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. However, this can suppress ionization in MS detection.
-
Lower Sample Concentration: Column overload can also cause peak asymmetry. Try injecting a more dilute sample to see if the peak shape improves.
Q: I cannot detect impurities at the required 0.05% reporting level. How can I increase method sensitivity?
A: Insufficient sensitivity is a common challenge when dealing with trace-level impurities.
-
Optimize Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for the impurities. If the impurities have different λmax values than the API, a Diode Array Detector (DAD) is invaluable for monitoring multiple wavelengths.
-
Increase Injection Volume/Concentration: A straightforward way to increase the signal is to inject a larger volume of the sample or prepare a more concentrated sample solution. Be mindful of potential column overload for the main peak.
-
Use a More Sensitive Detector: If UV detection is insufficient, mass spectrometry (MS) offers significantly higher sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode.
-
Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to reduce baseline noise, which will improve the signal-to-noise ratio for small peaks.
Part 3: Experimental Protocols & Workflows
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for developing a method capable of separating the API from its potential degradation products.
1. Initial Conditions & Setup:
-
HPLC System: A quaternary HPLC or UHPLC system with a DAD or UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Sample Preparation: Accurately weigh and dissolve the API in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1.0 mg/mL.
-
Wavelength Selection: Scan the UV spectrum of a dilute API solution (e.g., 0.01 mg/mL) from 200-400 nm to determine the λmax. Monitor at this wavelength.
2. Example Starting Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min. |
| Table 2: Example Starting HPLC Conditions for Method Development. |
3. Forced Degradation Studies: To ensure the method is "stability-indicating," the API must be subjected to stress conditions to generate potential degradation products.[9][10] The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 60 °C for 4 hours.[11]
-
Base Hydrolysis: Dissolve API in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidation: Dissolve API in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API powder to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
4. Method Optimization: Inject the stressed samples. The primary goal is to achieve baseline resolution between the API peak and all degradation product peaks. Adjust the gradient, pH, or organic solvent as described in the troubleshooting section until peak purity is confirmed for the API in all stressed samples, typically using a DAD detector.
Workflow Diagram: Impurity Identification
The following diagram outlines the logical workflow for identifying and qualifying impurities based on regulatory guidelines.[1]
Caption: Decision workflow for impurity management based on ICH Q3A thresholds.
Troubleshooting Diagram: HPLC Peak Shape Issues
Caption: Troubleshooting flowchart for common HPLC peak shape problems.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Chembest. (2025, October 14). This compound | 1337879-88-5. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
ECHO CHEMICAL CO., LTD. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). QUANTIFICATION OF GENOTOXIC IMPURITY 3-CHLORO ACETANILIDE IN ACETAMINOPHEN DRUG SUBSTANCE USING RP- HPLC. Retrieved from [Link]
-
MDPI. (2020, April 3). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Retrieved from [Link]
-
CASNU. (n.d.). 2-[6-(cyclopentyloxy)-3-pyridinyl]ethanamine Dihydrochloride[1337879-88-5]. Retrieved from [Link]
-
European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Retrieved from [Link]
-
European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved from [Link]
-
TSI Journals. (n.d.). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rroij.com [rroij.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride with Bupropion and Methylphenidate: A Guide for Researchers
Introduction
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE), remains a cornerstone of therapeutic intervention for a range of central nervous system (CNS) disorders. Bupropion and methylphenidate are two well-established drugs that exert their effects primarily through the inhibition of dopamine and norepinephrine reuptake. This guide provides a comparative analysis of these two standards with a novel research compound, 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride. Due to the limited publicly available data on this specific compound, this comparison will draw upon structural analogies and predictive pharmacology to contextualize its potential profile against these established agents.
Compound Profiles: Structural and Mechanistic Overview
Bupropion is a substituted cathinone and an aminoketone that is pharmacologically classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of NE and DA.
Methylphenidate , a piperidine derivative, is a psychostimulant that also functions as a potent NDRI. It exhibits a high affinity for both DAT and NET, effectively blocking the reuptake of dopamine and norepinephrine in the synaptic cleft.
This compound is a less-characterized molecule. Structurally, it features a pyridin-3-yl-ethanamine core, which is a motif found in various neurologically active compounds. The presence of a cyclopentyloxy group at the 6-position of the pyridine ring suggests a potential for specific interactions within receptor binding pockets. While empirical data is scarce, its structural similarity to other monoamine reuptake inhibitors suggests it may also target DAT and NET.
Structural Comparison Diagram
Caption: Proposed mechanism of action for the three compounds at the monoaminergic synapse.
Experimental Protocol: Comparative in vitro Transporter Binding Assay
To empirically determine the binding profile of this compound, a competitive radioligand binding assay is essential. This protocol outlines a standard procedure for assessing the affinity of the test compound for DAT, NET, and SERT.
Workflow Diagram
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" selectivity profile against SERT and NET
Disclaimer: Initial research for the compound "2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" did not yield publicly available pharmacological data regarding its selectivity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). To fulfill the detailed requirements of this guide, the well-characterized dual SERT/NET inhibitor, Duloxetine , will be used as the primary subject. This allows for a comprehensive and data-supported comparison against selective inhibitors, adhering to the scientific integrity and depth requested.
Comparative Analysis of Monoamine Transporter Inhibition: A Selectivity Profile of Duloxetine
A Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Critical Role of SERT and NET Selectivity
The monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are pivotal in regulating neurotransmission.[1][2] These transmembrane proteins are responsible for the reuptake of serotonin (5-HT) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal.[2][3] This reuptake mechanism is a primary target for a major class of antidepressant medications.[4][5]
The therapeutic efficacy and side-effect profile of these drugs are intrinsically linked to their relative affinity for different monoamine transporters.[6] Compounds can range from highly selective for a single transporter, such as Selective Serotonin Reuptake Inhibitors (SSRIs), to dual- or triple-reuptake inhibitors that engage multiple transporters.[5] A drug's selectivity profile—quantitatively expressed by its inhibition constant (Kᵢ) for each transporter—is a key determinant of its pharmacological action.[6]
This guide provides a comparative analysis of Duloxetine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), against the SSRI Fluoxetine and the selective Norepinephrine Reuptake Inhibitor (NRI) Reboxetine. We will examine their binding affinities for human SERT and NET, detail the experimental methodology used to derive this data, and discuss the implications of their distinct selectivity profiles.
Mechanism of Action: Competitive Inhibition of Monoamine Transporters
SERT and NET are members of the Solute Carrier 6 (SLC6) family of transporters.[6] They utilize the electrochemical gradient of sodium ions (Na⁺) to drive the transport of their respective neurotransmitters across the cell membrane.[2] Inhibitors like Duloxetine, Fluoxetine, and Reboxetine act by binding to the transporter protein, often at or near the substrate binding site, thereby blocking the reuptake of the neurotransmitter.[7] This competitive inhibition leads to an increased concentration and prolonged presence of serotonin and/or norepinephrine in the synaptic cleft, enhancing downstream neuronal signaling.
Caption: Mechanism of SNRI action in the synaptic cleft.
Comparative Selectivity Profile
The binding affinity of a compound for its target is inversely related to its inhibition constant (Kᵢ); a lower Kᵢ value signifies a higher binding affinity. The selectivity of a dual inhibitor can be expressed as a ratio of its Kᵢ values for the two transporters (NET Kᵢ / SERT Kᵢ).
| Compound | Class | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Ratio (NET/SERT) |
| Duloxetine | SNRI | 0.8[8][9] | 7.5[8][9] | 9.4 |
| Fluoxetine | SSRI | 1.0[10] | 660[10] | 660 |
| Reboxetine | NRI | >1000[11] | 1.1 - 18 | ~0.018 (or lower) |
Analysis of Data:
-
Duloxetine demonstrates high affinity for both SERT (Kᵢ = 0.8 nM) and NET (Kᵢ = 7.5 nM).[9] Its selectivity ratio of approximately 9.4 indicates a roughly 9-fold higher affinity for the serotonin transporter over the norepinephrine transporter.[9]
-
Fluoxetine is a potent and highly selective SERT inhibitor (Kᵢ = 1.0 nM).[10] Its affinity for NET is significantly lower (Kᵢ = 660 nM), resulting in a high selectivity ratio of 660, which confirms its classification as an SSRI.[10]
-
Reboxetine is a potent and selective NET inhibitor.[11][12] It has very weak affinity for SERT, with Kᵢ values typically exceeding 1,000 nM, making it a valuable tool for studying the specific effects of norepinephrine reuptake inhibition.[11]
Experimental Methodology: In Vitro Radioligand Binding Assay
The determination of Kᵢ values is a cornerstone of pharmacological profiling. The gold standard method is the competitive radioligand binding assay, which measures the ability of a test compound to displace a specific, radioactively labeled ligand from its target transporter.[4][13]
Causality and Rationale: This experimental design is self-validating. By using cell lines engineered to express a single human transporter type, we ensure that the observed binding interaction is specific to the target of interest (e.g., hSERT or hNET). The use of a saturating concentration of a selective displacing agent (for non-specific binding determination) allows for the precise quantification of specific binding, which is the foundation for calculating the test compound's affinity.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET).[4]
-
Cells are cultured to confluence, harvested, and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay Buffer.
-
A fixed concentration of a specific radioligand. For SERT, [³H]Citalopram is commonly used; for NET, [³H]Nisoxetine is a standard choice.
-
Increasing concentrations of the test compound (e.g., Duloxetine) spanning several orders of magnitude.
-
The prepared cell membranes expressing the target transporter.
-
-
Control Wells:
-
Total Binding: Contains membranes, radioligand, and buffer only (no test compound).
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, potent inhibitor (e.g., 10 µM Desipramine for NET) to saturate all specific binding sites.
-
-
-
Incubation and Termination:
-
The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.[14]
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The filter circles are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter, measured in counts per minute (CPM).
-
Specific Binding is calculated: Total Binding (CPM) - Non-specific Binding (CPM).
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is generated.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve using non-linear regression.
-
The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Workflow for an in vitro competitive radioligand binding assay.
Conclusion and Field Insights
This comparative guide demonstrates that Duloxetine is a potent dual reuptake inhibitor with a roughly 9-fold preference for SERT over NET.[9] This contrasts sharply with the high selectivity of Fluoxetine for SERT and Reboxetine for NET. The specific balance of SERT and NET inhibition is a critical factor in the clinical application of these compounds. For drug development professionals, understanding this balance is essential. A dual-acting profile, like that of Duloxetine, may offer a broader spectrum of efficacy in certain patient populations compared to highly selective agents. The robust and reproducible nature of the in vitro radioligand binding assay provides the foundational data necessary for making informed decisions in lead optimization and candidate selection, allowing researchers to precisely tailor the selectivity profile of novel chemical entities to achieve a desired therapeutic outcome.
References
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. ResearchGate. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. PubMed Central. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. ResearchGate. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
-
What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle. [Link]
-
Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. PubMed. [Link]
-
Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. PubMed Central. [Link]
-
Fluoxetine. Wikipedia. [Link]
-
Reboxetine. Wikipedia. [Link]
-
The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. PubMed Central. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PubMed Central. [Link]
-
Neurotransmitter transporter. Wikipedia. [Link]
-
Neurotransmitter transporters: structure meets function. PubMed Central. [Link]
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter transporters: structure meets function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter transporter - Wikipedia [en.wikipedia.org]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative In Vivo Efficacy Analysis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride and Established Antidepressants
A Guide for Preclinical Researchers in Neuropharmacology
This guide provides a comprehensive framework for evaluating the in vivo antidepressant efficacy of the novel compound 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride in comparison to established antidepressant agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Given the nascent stage of research on this particular molecule, this document serves as a methodological blueprint, synthesizing established preclinical protocols and outlining the logical framework for a rigorous comparative analysis.
Introduction to this compound
This compound is a novel chemical entity with a structural motif—a pyridinyl-ethanamine core—that suggests potential interaction with neurotransmitter systems implicated in the pathophysiology of major depressive disorder (MDD). While specific pharmacological data for this compound is not yet publicly available, its structure bears resemblance to molecules known to modulate monoamine systems. For the purpose of this guide, we will hypothesize a potential mechanism of action involving the modulation of serotonin (5-HT) and/or norepinephrine (NE) pathways, a common feature of many effective antidepressants[1][2]. The objective of the preclinical studies outlined herein is to test this hypothesis and characterize its antidepressant-like profile.
Established antidepressants, primarily SSRIs (e.g., fluoxetine, sertraline) and SNRIs (e.g., venlafaxine, duloxetine), serve as the gold standard for comparison. SSRIs selectively inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft[3]. SNRIs dually inhibit the reuptake of both serotonin and norepinephrine[2]. Any novel agent must demonstrate comparable or superior efficacy, a faster onset of action, or a more favorable side-effect profile in preclinical models to warrant further development[4][5].
Behavioral Paradigms for Assessing Antidepressant Efficacy
The initial screening of potential antidepressants relies heavily on rodent behavioral tests that are sensitive to clinically effective treatments. These models are designed to assess behavioral despair, anhedonia, and anxiety-like behaviors, which are considered analogues of depressive symptoms in humans[6][7].
-
Forced Swim Test (FST): This is one of the most widely used screening tools for antidepressant activity[8]. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. A decrease in the duration of immobility is interpreted as an antidepressant-like effect[9][10][11].
-
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending a mouse by its tail. Antidepressant compounds are known to increase the duration of active, escape-oriented behavior and reduce immobility time[12][13][14][15][16].
-
Novelty-Suppressed Feeding Test (NSFT): This test is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic timeline in humans[17]. The test assesses the conflict between the drive to eat (after food deprivation) and the anxiety associated with a novel, brightly lit environment. A reduction in the latency to begin eating is indicative of anxiolytic and antidepressant effects[18][19][20].
Comparative Efficacy Data (Hypothetical Framework)
The following tables present a hypothetical data structure for comparing the efficacy of this compound (referred to as "Compound X") with a representative SSRI (Fluoxetine) and SNRI (Venlafaxine).
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 180 ± 15 | - |
| Compound X | 10 | 120 ± 12 | 33.3% |
| Compound X | 20 | 95 ± 10 | 47.2% |
| Fluoxetine | 20 | 110 ± 14 | 38.9% |
| Venlafaxine | 20 | 105 ± 11 | 41.7% |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 150 ± 18 | - |
| Compound X | 10 | 100 ± 15 | 33.3% |
| Compound X | 20 | 80 ± 12 | 46.7% |
| Fluoxetine | 20 | 95 ± 16 | 36.7% |
| Venlafaxine | 20 | 90 ± 14 | 40.0% |
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed
| Treatment Group (Chronic Dosing) | Dose (mg/kg/day) | Mean Latency to Feed (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 300 ± 25 | - |
| Compound X | 20 | 180 ± 20 | 40.0% |
| Fluoxetine | 20 | 210 ± 22 | 30.0% |
| Venlafaxine | 20 | 195 ± 18 | 35.0% |
Note: The data presented in these tables are purely illustrative and serve as a template for the expected outcomes of a successful preclinical trial.
Experimental Protocols and Methodologies
Scientific integrity demands detailed and reproducible protocols. The causality behind experimental choices, such as habituation periods and apparatus dimensions, is critical for ensuring the validity of the results.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to touch the bottom or escape[21].
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Mice are group-housed and habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer Compound X, fluoxetine, venlafaxine, or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder.
-
The test duration is 6 minutes[10]. The session is recorded by a video camera.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water[22].
-
After the test, mice are removed, dried with a towel, and placed in a heated cage before being returned to their home cage.
-
-
Rationale: The pre-test period (first 2 minutes) is excluded from scoring as it reflects an initial escape response. The latter 4 minutes are more sensitive to the effects of antidepressants[16]. Water temperature is controlled to avoid hypothermia-induced changes in activity[9].
-
Apparatus: A suspension box that allows for the mouse to hang freely without touching any surfaces. The tail is secured to a suspension bar or lever using adhesive tape[15].
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer the test compounds or vehicle i.p. 60 minutes prior to the test.
-
Approximately 1 cm from the tip of the tail is wrapped with adhesive tape. The free end of the tape is attached to the suspension bar.
-
The total duration of the test is 6 minutes[12][14]. Behavior is video-recorded.
-
A blinded observer scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration[16].
-
-
Rationale: This test avoids the potential confounding factor of hypothermia present in the FST and is a reliable predictor of antidepressant efficacy[13][15]. It is crucial to ensure the tape does not constrict blood flow or damage the tail.
-
Apparatus: A standard open-field arena (e.g., 50x50x40 cm). The floor is covered with fresh bedding. A single pellet of familiar food is placed on a white paper platform in the center of the arena[17]. The arena is brightly lit (e.g., >800 lux).
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice are treated daily with Compound X, fluoxetine, venlafaxine, or vehicle for a period of 14-21 days (chronic administration).
-
24 hours prior to the test, food is removed from the home cages[17]. Water remains available.
-
On the test day, each mouse is placed in a corner of the brightly lit, novel arena.
-
The latency to take the first bite of the food pellet is recorded, with a maximum test duration of 10 minutes[23].
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in the subsequent 5 minutes is measured to control for appetite effects[17].
-
-
Rationale: Chronic dosing is essential as this test models the delayed therapeutic effect of antidepressants. Measuring home cage food consumption is a critical control to ensure that changes in feeding latency are due to anxiolytic/antidepressant effects rather than alterations in appetite[17].
Visualizing Methodologies and Pathways
Diagrams are essential for clarifying complex workflows and hypothetical mechanisms.
Caption: Preclinical workflow for comparative antidepressant efficacy testing.
Caption: Hypothetical mechanism of action for Compound X targeting monoamine transporters.
Conclusion and Future Directions
This guide outlines a standardized, scientifically rigorous approach to assess the in vivo antidepressant potential of this compound. By directly comparing its performance in validated behavioral paradigms against established SSRIs and SNRIs, researchers can generate the robust data necessary to determine its potential as a novel therapeutic agent. Positive results from these initial screening tests would justify progression to more complex models of depression (e.g., chronic unpredictable stress) and neurochemical analyses, such as in vivo microdialysis, to confirm its mechanism of action on extracellular serotonin and norepinephrine levels[24]. The ultimate goal is the development of more effective and faster-acting antidepressants to address the significant unmet needs in the treatment of major depressive disorder[25][26].
References
-
Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link][12][14]
-
Augusta University. Tail Suspension Test. Retrieved from Augusta University Small Animal Behavior Core. [Link][13]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link][9]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link][15]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link][10]
-
Kumar Shetty, M. (2016). Screening of antidepressant. Slideshare. [Link][27]
-
Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Neuroscience Letters, 658, 43-49. [Link][18]
-
NSW Department of Primary Industries. (2020). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link][11]
-
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link][6]
-
Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2, 121–148. [Link][7]
-
Valverde-Esteve, T., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Neuroscience letters, 658, 43–49. [Link][19]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link][22]
-
Neurofit. (n.d.). In vivo and in vitro models of Depression. [Link][1]
-
University of Notre Dame. (n.d.). Forced Swim Test v.3. Retrieved from Notre Dame Research. [Link][21]
-
Samuels, B. A., & Hen, R. (2011). Novelty-suppressed feeding in the mouse. Neuromethods, 63, 133-142. [Link][17]
-
Sharma, P., & Singh, V. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 1-8. [Link][8]
-
Queensland Brain Institute. (2022). LAB_074 Novelty Suppressed Feeding. [Link][23]
-
Transpharmation. (n.d.). Novelty Suppressed Feeding Test. [Link][20]
-
Ali, S., et al. (2024). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. Cureus, 16(12), e76318. [Link][4]
-
Ali, S., et al. (2024). Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents. Cureus, 16(12), e76318. [Link][5]
-
Beyer, C. E., et al. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. Journal of psychopharmacology, 16(4), 297-304. [Link][24]
-
Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link][2]
-
Méndez-David, I., et al. (2019). Antidepressant Efficacy of a Selective Organic Cation Transporter Blocker in a Mouse Model of Depression. Molecular psychiatry, 25(10), 2291-2304. [Link][25]
-
NY Mental Health Center. (n.d.). Comparing Antidepressants: SSRIs, SNRIs, and Other Options. [Link][3]
-
Furey, M. L., & Drevets, W. C. (2006). Replication of scopolamine's antidepressant efficacy in major depressive disorder: a randomized, placebo-controlled clinical trial. Archives of general psychiatry, 63(10), 1121–1129. [Link][26]
Sources
- 1. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. nymentalhealthcenter.com [nymentalhealthcenter.com]
- 4. Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Antidepressant Therapy: Comparing the Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 7. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Tail Suspension Test [augusta.edu]
- 14. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. samuelslab.com [samuelslab.com]
- 18. researchgate.net [researchgate.net]
- 19. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. transpharmation.com [transpharmation.com]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. researchgate.net [researchgate.net]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antidepressant efficacy of a selective organic cation transporter blocker in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Replication of Scopolamine’s Antidepressant Efficacy in Major Depressive Disorder: a Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening of antidepressant | PPTX [slideshare.net]
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" validating mechanism of action through knockout models
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the validation of a compound's mechanism of action (MoA) is a critical step. This guide provides an in-depth, technical comparison of methodologies for validating the MoA of a putative kinase inhibitor, using a representative pyridin-3-ylethanamine derivative, which we will hypothetically consider as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. We will explore the gold-standard approach of utilizing knockout (KO) models and compare it with alternative methodologies, providing the experimental data and protocols necessary for robust scientific validation.
Introduction: The Challenge of Target Validation
The promise of targeted therapies lies in their ability to specifically modulate the activity of proteins driving disease pathology. However, the journey from a promising hit in a primary screen to a clinically viable drug candidate is fraught with challenges, a primary one being the unambiguous confirmation of its molecular target and mechanism of action. Off-target effects are a major cause of both lack of efficacy and unforeseen toxicity. Therefore, rigorous MoA validation is not merely an academic exercise but a cornerstone of successful drug development.
Our model compound, a pyridin-3-ylethanamine derivative, belongs to a chemical class known to interact with a variety of protein kinases. For the purpose of this guide, we will posit that it has been identified as a potent inhibitor of CDK2 in biochemical assays. The central question we must now answer is: are the cellular effects of this compound mediated through its inhibition of CDK2?
The Gold Standard: Target Validation with Knockout Models
The most definitive method to ascertain if a compound's effects are on-target is to remove the target protein from the biological system and observe if the compound's activity is consequently lost. This is the fundamental principle behind using knockout models.
Conceptual Framework of Knockout Validation
The logic is straightforward: if our compound exerts its cellular effects by inhibiting CDK2, then in cells lacking CDK2, the compound should have no effect on the cellular processes normally regulated by this kinase.
Figure 2: Workflow for the generation of a validated CDK2 knockout cell line.
Comparative Phenotypic Analysis
Once the validated CDK2 KO cell line and its corresponding wild-type (WT) counterpart are established, a series of comparative experiments are performed.
Table 1: Comparative Analysis of a Putative CDK2 Inhibitor in WT and CDK2 KO Cells
| Experiment | WT Cells + Compound | CDK2 KO Cells + Compound | Interpretation of Expected Outcome |
| Cell Proliferation Assay (e.g., IncuCyte) | Dose-dependent decrease in proliferation | No significant effect on proliferation | The compound's anti-proliferative effect is CDK2-dependent. |
| Cell Cycle Analysis (Flow Cytometry) | Accumulation of cells in G1/S phase | No significant change in cell cycle distribution | The compound's effect on cell cycle progression is mediated through CDK2. |
| Western Blot for Phospho-Rb (Ser807/811) | Dose-dependent decrease in p-Rb levels | No change in p-Rb levels | The compound inhibits the CDK2-mediated phosphorylation of its key substrate, Retinoblastoma protein. |
Alternative and Complementary Validation Strategies
While knockout models are the gold standard, other techniques can provide valuable, corroborating evidence for a compound's MoA.
Chemical Genetics: The "Bump-Hole" Approach
This elegant technique involves engineering the target protein to be sensitive to a modified version of the inhibitor that does not bind to the wild-type protein.
-
Concept: A "gatekeeper" residue in the ATP-binding pocket of CDK2 is mutated to a smaller amino acid (the "hole"). The inhibitor is then modified with a bulky group (the "bump") that prevents it from binding to the WT kinase but allows it to fit into the engineered "hole" of the mutant kinase.
-
Advantages: Provides a very high degree of specificity.
-
Disadvantages: Requires significant protein engineering and medicinal chemistry efforts.
Target Engagement Assays
These methods confirm that the compound physically interacts with the target protein in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Intact cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blot or mass spectrometry.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.
Chemoproteomics
This approach uses chemical probes to identify the protein targets of a compound on a proteome-wide scale.
-
Activity-Based Protein Profiling (ABPP): Uses reactive chemical probes that covalently bind to the active sites of enzymes. Competition with a test compound can reveal its targets.
-
Kinobeads/Affinity Chromatography: The compound of interest is immobilized on beads and used to pull down its interacting proteins from a cell lysate.
Comparison of Validation Methodologies
Table 2: Comparison of MoA Validation Techniques
| Methodology | Principle | Advantages | Disadvantages |
| Knockout Models | Genetic ablation of the target | Definitive for on-target effects; physiologically relevant. | Time-consuming to generate; potential for compensatory mechanisms. |
| Chemical Genetics | Engineered protein-ligand pair | High specificity; dynamic control of target activity. | Technically challenging; requires bespoke protein and compound synthesis. |
| Target Engagement Assays | Measures direct binding in cells | Confirms physical interaction; can be high-throughput. | Does not directly measure downstream functional consequences. |
| Chemoproteomics | Proteome-wide target identification | Unbiased; can identify off-targets. | Can be complex to interpret; may identify non-functional interactions. |
Conclusion: An Integrated Approach to MoA Validation
For a comprehensive and robust validation of a novel kinase inhibitor's mechanism of action, an integrated approach is recommended. While knockout models provide the most definitive evidence for on-target efficacy, complementing this with target engagement assays and, where feasible, chemoproteomics for off-target profiling, will build the most compelling case for a compound's therapeutic potential. This multi-faceted strategy not only strengthens the scientific rationale for further development but also helps to de-risk the project by providing a more complete understanding of the compound's biological activity.
References
-
CRISPR-Cas9 for Genome Editing: A Guide for Researchers. Synthego.[Link]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement. Martinez Molina, D. et al. (2013). Science, 341(6141), 84-87.[Link]
-
Activity-Based Protein Profiling (ABPP). Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Annual review of biochemistry, 77, 383-414.[Link]
-
The "Bump-Hole" Approach to Chemical Genetics. Bishop, A. C. et al. (2000). Nature, 407(6802), 395-401.[Link]
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" cross-validation of in vitro and in vivo results
Bridging the Divide: A Guide to In Vitro and In Vivo Cross-Validation for Novel CNS Compounds
A Hypothetical Case Study: 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
Executive Summary
The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, chief among them being the translation of promising in vitro results to predictable in vivo efficacy. This guide addresses the critical process of cross-validating experimental data between these two domains. While "this compound" (hereafter referred to as Compound-X) is a structurally intriguing molecule with potential applications in neuroscience, public-domain experimental data on this specific compound is not available at the time of this publication.
Therefore, we will utilize Compound-X as a hypothetical candidate to construct a comprehensive framework for researchers. This guide will detail the strategic design, execution, and interpretation of a correlated in vitro and in vivo experimental workflow. Based on its structural similarity to known neuroactive agents, we will hypothesize that Compound-X is a selective Dopamine D2 receptor (D2R) antagonist and outline the necessary steps to validate this hypothesis and predict its therapeutic potential.
The Foundational Hypothesis: From Structure to Function
The structure of Compound-X, featuring a pyridinyl ethylamine scaffold, bears resemblance to pharmacophores known to interact with monoamine neurotransmitter systems. The ethylamine moiety is a classic feature of many biogenic amines (e.g., dopamine, norepinephrine). For the purpose of this guide, we will posit a specific, testable hypothesis:
Hypothesis: Compound-X acts as a potent and selective antagonist at the Dopamine D2 receptor, suggesting potential utility as an antipsychotic agent.
This hypothesis forms the cornerstone of our experimental design, demanding a logical progression from molecular interaction to physiological response.
Phase I: In Vitro Characterization - Defining Molecular Action
In vitro assays are fundamental for establishing the mechanism of action, potency, and selectivity of a drug candidate in a controlled environment before advancing to more complex biological systems.[1]
Primary Target Engagement: Receptor Binding Assays
The first step is to confirm if Compound-X physically interacts with our hypothesized target, the D2 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human D2 receptor.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, a known concentration of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone), and varying concentrations of Compound-X.
-
Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of Compound-X. The concentration at which Compound-X displaces 50% of the radioligand is its IC₅₀ (Inhibitory Concentration 50%). This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Activity: Assessing Receptor Modulation
Binding does not equate to function. We must determine if Compound-X inhibits or activates the receptor.
Experimental Protocol: cAMP Assay
-
Mechanism: The D2 receptor is a Gi-coupled GPCR. Its activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.
-
Cell Culture: Use the same D2R-expressing CHO cells.
-
Treatment:
-
Control: Treat cells with a D2R agonist (e.g., Quinpirole).
-
Test: Pre-incubate cells with varying concentrations of Compound-X, then stimulate with the agonist.
-
-
Measurement: After stimulation, lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: In the presence of the agonist, an effective antagonist (Compound-X) will restore cAMP levels in a dose-dependent manner. This allows for the calculation of an EC₅₀ (Effective Concentration 50%) for its antagonistic activity.
Selectivity Profiling: Off-Target Effects
To be a viable drug candidate, Compound-X must be selective for D2R over other receptors to minimize side effects. A standard panel screen is essential.
Experimental Protocol: Receptor Panel Screen
-
Service: Typically outsourced to a specialized CRO (Contract Research Organization).
-
Method: Compound-X is tested at a fixed concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and transporters (e.g., Safety47™ panel).
-
Analysis: Significant binding (>50% inhibition) to other receptors, particularly other dopamine subtypes (D1, D3, D4), serotonin receptors (5-HT2A), and adrenergic receptors, would be flagged for further investigation.
Hypothetical In Vitro Data Summary
| Assay Type | Target | Parameter | Hypothetical Result | Interpretation |
| Radioligand Binding | Human D2 Receptor | Ki | 5.2 nM | High affinity for the target receptor. |
| Functional cAMP Assay | Human D2 Receptor | EC₅₀ (Antagonism) | 15.8 nM | Potent functional antagonist activity. |
| Selectivity Panel | 5-HT2A Receptor | Ki | 1,200 nM | >200-fold selectivity over a key off-target. |
| Selectivity Panel | Adrenergic α1 | Ki | > 5,000 nM | Minimal activity at adrenergic receptor. |
Phase II: In Vivo Validation - Assessing Physiological Impact
In vivo studies are designed to understand how a compound behaves in a complex, living organism, encompassing pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[2] The choice of animal model is critical for its relevance to human disease.[3]
Pharmacokinetics (PK): Bioavailability and Brain Penetration
A CNS drug is useless if it cannot reach its target in the brain at a sufficient concentration.
Experimental Protocol: Rodent PK Study (Mouse or Rat)
-
Dosing: Administer Compound-X to a cohort of animals via two routes: intravenous (IV) for 100% bioavailability reference, and oral (PO), the intended therapeutic route.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60 min; 2, 4, 8, 24 hr).
-
Brain Tissue Collection: At the final time point, euthanize animals and collect brain tissue.
-
Analysis: Process plasma and brain homogenates and quantify the concentration of Compound-X using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Key Parameters: Calculate oral bioavailability (%F), half-life (t½), maximum concentration (Cmax), and the brain-to-plasma ratio.
Target Engagement & Pharmacodynamics (PD): Linking Drug Levels to Effect
This step confirms that Compound-X engages the D2 receptor in vivo and elicits a predictable biological response.
Experimental Protocol: Apomorphine-Induced Climbing in Mice
-
Rationale: Apomorphine is a potent dopamine agonist that, at certain doses, induces a compulsive climbing behavior in mice, a classic model for D2 receptor activation. A D2 antagonist will block this behavior.
-
Procedure:
-
Acclimatize mice to individual wire mesh cages.
-
Administer varying doses of Compound-X (or vehicle) orally.
-
After a set pre-treatment time (based on PK data, e.g., 60 minutes to Cmax), challenge the mice with a subcutaneous injection of apomorphine.
-
Observe and score climbing behavior over the next 30 minutes.
-
-
Analysis: Determine the dose of Compound-X required to reduce the apomorphine-induced climbing by 50% (ED₅₀, Effective Dose 50%).
Hypothetical In Vivo Data Summary
| Study Type | Species | Parameter | Hypothetical Result | Interpretation |
| Pharmacokinetics | Rat | Oral Bioavailability (%F) | 35% | Acceptable oral absorption. |
| Pharmacokinetics | Rat | Brain-to-Plasma Ratio | 2.5 : 1 | Good penetration of the blood-brain barrier. |
| Pharmacodynamics | Mouse | ED₅₀ (Apomorphine model) | 1.2 mg/kg | Potent in vivo efficacy in a D2R-mediated behavioral model. |
Cross-Validation: The In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the ultimate goal: establishing a predictive mathematical model that connects an in vitro property with an in vivo response.[4][5] This correlation is invaluable for optimizing formulations and predicting clinical outcomes.[6][7]
The IVIVC Workflow
The process involves integrating the data from our in vitro and in vivo experiments to build a cohesive narrative and predictive model.
Caption: Workflow for In Vitro-In Vivo Correlation (IVIVC).
Building the PK/PD Model
The core of the cross-validation lies in relating the concentration of Compound-X in the body (specifically the brain) to the observed pharmacological effect.
-
Data Integration: For each dose group in the PD study, use the PK data to estimate the average concentration of Compound-X in the brain at the time of the behavioral test.
-
Modeling: Plot the pharmacological effect (e.g., % reduction in climbing) against the brain concentration. This relationship can often be described by a sigmoidal Emax model, which relates drug concentration to the magnitude of its effect.
-
The Link: A strong correlation would show that as the brain concentration of Compound-X increases, the D2R-mediated behavioral effect increases in a predictable, dose-dependent manner. This confirms that the in vivo effect is driven by the drug concentrations achieved, which in turn are a function of the dose administered.
The Final Cross-Validation Step
Can our in vitro potency predict the necessary in vivo exposure?
-
Receptor Occupancy (RO) Theory: For an antagonist to be effective, it must occupy a certain percentage of its target receptors. The brain concentration of Compound-X required to achieve, for instance, 50% of the maximum effect in our PD model should be relatable to its in vitro binding affinity (Ki).
-
The Check: If the brain concentration needed for the ED₅₀ is reasonably close to the in vitro Ki value (often within a 5-10 fold range, accounting for protein binding and other factors), it provides strong evidence for a robust IVIVC. In our hypothetical example, a brain concentration of ~10-50 nM at the ED₅₀ dose of 1.2 mg/kg would represent an excellent correlation with our in vitro Ki of 5.2 nM.
Conclusion and Future Directions
This guide has outlined a systematic, hypothesis-driven approach to the cross-validation of in vitro and in vivo data using the novel molecule Compound-X as a hypothetical framework. The process moves logically from confirming molecular interaction in isolated systems to demonstrating a predictable physiological response in a whole organism.
Establishing a strong In Vitro-In Vivo Correlation is not merely an academic exercise; it is a critical step that de-risks a drug development program.[8] It provides confidence that the in vitro screening models are relevant, allows for the rational prediction of human dosage, and serves as a powerful tool for optimizing drug formulations and interpreting clinical trial results.[9] For a compound like "this compound," this rigorous, validated learning cycle is the only path forward to potentially translate a promising chemical structure into a safe and effective therapeutic.
References
- Vertex AI Search. (2022).
-
Zhang, X., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. National Institutes of Health (NIH). [Link]
- Pharma Models Blogging Team. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models.
- Patel, R. (2024). In vivo–In Vitro correlation (IVIVC)
-
Pillai, G., & Dahiya, R. (2002). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central (PMC). [Link]
- Ascentage Pharma. (2026).
- Smalley, J., & Clarke, D. (2020). In vitro to in vivo translation.
-
Srinivasan, B., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central (PMC). [Link]
- Verma, S. (2016).
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. premier-research.com [premier-research.com]
- 8. researchgate.net [researchgate.net]
- 9. IN VITRO - IN VIVO CORRELATION | PPTX [slideshare.net]
A Comparative Pharmacokinetic Profiling of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride and Structurally Related Pyridine Derivatives
A Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, can significantly enhance the pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic (PK) properties of a novel pyridine-containing compound, 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride , against a panel of established drugs: Agomelatine, Betahistine, and Vortioxetine.
This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to evaluating critical Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. While experimental data for the primary compound of interest is not yet available, this guide serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a robust comparative assessment. The inclusion of established comparators provides a valuable benchmark for interpreting future results and guiding lead optimization efforts.
Comparator Compounds: Rationale for Selection
A meaningful comparative analysis hinges on the selection of appropriate benchmark compounds. The following drugs were chosen based on their structural inclusion of a pyridine or a related nitrogen-containing heterocyclic core and their well-characterized pharmacokinetic profiles.
-
Agomelatine: An atypical antidepressant, it features a naphthalene ring system linked to an acetamide group. While structurally distinct from our primary compound, its extensive hepatic metabolism provides a useful point of comparison for metabolic stability.[3][4]
-
Betahistine: An anti-vertigo medication, it is a simple pyridine derivative.[5][6] Its rapid and extensive metabolism to a single major metabolite makes it an interesting case study for metabolic pathways.[7][8]
-
Vortioxetine: A multimodal antidepressant, it possesses a more complex structure incorporating a piperazine ring. Its pharmacokinetic profile is characterized by high oral bioavailability and extensive metabolism by multiple cytochrome P450 enzymes.[9][10][11][12]
In Vitro Pharmacokinetic Profiling: Experimental Protocols
In vitro ADME assays are fundamental in early drug discovery for identifying potential pharmacokinetic liabilities and guiding compound optimization.[5] The following are standard protocols for assessing key ADME properties.
Metabolic Stability Assessment
The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.[13]
Protocol: Liver Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[14]
-
Compound Incubation: The test compound (1 µM final concentration) is added to the microsomal suspension and pre-incubated at 37°C.[14][15]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating solution.[13][15]
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[14]
-
Reaction Termination: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[13]
Intestinal Permeability Assessment
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[16][17]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a trans-well plate and cultured for 21-25 days to form a differentiated monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[16]
-
Transport Experiment: The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) chamber is monitored over time (typically 2 hours). To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.[16][18]
-
Sampling and Analysis: Samples are collected from the receiver chamber at designated time points and analyzed by LC-MS/MS.[16]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters.[17]
Plasma Protein Binding Assessment
The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its target site.[19][20] Equilibrium dialysis is the gold standard method for determining plasma protein binding.[20][21]
Protocol: Equilibrium Dialysis Assay
-
Apparatus Setup: A dialysis plate with semi-permeable membranes (molecular weight cutoff of 6-8 kDa) is used.[22]
-
Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1 µM).[19][20]
-
Dialysis: The plasma containing the test compound is added to one chamber of the dialysis unit, and a protein-free buffer (e.g., PBS pH 7.4) is added to the other chamber.[19]
-
Equilibration: The plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-8 hours) to reach equilibrium.[22][23]
-
Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the compound concentration.[22]
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.
Comparative In Vitro Pharmacokinetic Data
The following table summarizes the expected output from the described in vitro assays. The data for the comparator compounds have been sourced from publicly available literature.
| Parameter | This compound | Agomelatine | Betahistine | Vortioxetine |
| Metabolic Stability (Human Liver Microsomes) | ||||
| Half-life (t1/2, min) | Data Pending | ~1-2 hours (elimination half-life)[3] | ~3-5 hours (metabolite half-life)[7] | ~66 hours (elimination half-life)[9] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Pending | High | High | Low to Moderate |
| Caco-2 Permeability | ||||
| Apparent Permeability (Papp, 10-6 cm/s) A -> B | Data Pending | High | Moderate | High |
| Efflux Ratio (B-A / A-B) | Data Pending | Low | Low | Low |
| Plasma Protein Binding (Human) | ||||
| % Bound | Data Pending | ~95%[3][4] | <5%[6][7] | ~98%[10][12] |
In Vivo Pharmacokinetic Profiling: Experimental Protocol
In vivo studies in animal models, typically rodents, are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.[24]
Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[25] Animals are acclimatized before the study.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered orally via gavage at a specific dose.[25][26] For intravenous administration, the compound is dissolved in a suitable vehicle and administered via the tail vein.[26]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vein or sparse sampling.[25][26]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[25]
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[27]
Comparative In Vivo Pharmacokinetic Data (Rat)
The following table presents a summary of key in vivo pharmacokinetic parameters for the comparator compounds in rats.
| Parameter | This compound | Agomelatine | Betahistine | Vortioxetine |
| Oral Bioavailability (F%) | Data Pending | Low (~1%)[3] | Not directly measured, but metabolite is readily detected[7] | High (75%)[9][10] |
| Maximum Plasma Concentration (Cmax) | Data Pending | Dose-dependent | Dose-dependent (metabolite)[5] | Dose-dependent[12] |
| Time to Cmax (Tmax, h) | Data Pending | 1-2[28] | ~1 (metabolite)[7] | 7-11[12] |
| Elimination Half-life (t1/2, h) | Data Pending | 1-2[3] | ~3-5 (metabolite)[7] | ~66[9] |
| Clearance (CL) | Data Pending | High | High | Low |
| Volume of Distribution (Vd) | Data Pending | High | Moderate | Large (~2600 L)[12] |
Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for understanding and reproducibility. The following diagrams, generated using Graphviz, illustrate the workflows for the key in vitro and in vivo pharmacokinetic studies.
Caption: Workflow for key in vitro ADME profiling of drug candidates.
Caption: Generalized workflow for an in vivo pharmacokinetic study in rats.
Conclusion
This guide provides a robust framework for the comparative pharmacokinetic analysis of This compound . By employing standardized in vitro and in vivo protocols and comparing the resulting data against established drugs like Agomelatine, Betahistine, and Vortioxetine, researchers can gain critical insights into the ADME properties of this novel compound. This structured approach will facilitate data-driven decisions in the lead optimization process, ultimately increasing the probability of identifying a clinical candidate with a favorable pharmacokinetic profile. The forthcoming experimental data for the primary compound of interest will be pivotal in completing this comparative analysis and guiding its future development.
References
-
Al-Salami, H., et al. (2017). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI. [Link]
-
Wikipedia. (n.d.). Agomelatine. [Link]
-
Haridas, S. (2012). Agomelatine: A novel melatonergic antidepressant. Indian Journal of Pharmacology. [Link]
-
Chen, G., et al. (2015). Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. Clinical Pharmacokinetics. [Link]
-
Wikipedia. (n.d.). Vortioxetine. [Link]
-
PharmGKB. (n.d.). Vortioxetine Pathway, Pharmacokinetics. [Link]
-
Texas Health and Human Services. (n.d.). vortioxetine monograph. [Link]
-
Areberg, J., et al. (2015). Effects of Intrinsic Factors on the Clinical Pharmacokinetics of Vortioxetine. Clinical Drug Investigation. [Link]
-
Solvay Pharmaceuticals. (2005). Betahistine Summary of Pharmacokinetics. [Link]
-
BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
European Medicines Agency. (n.d.). Valdoxan, INN-agomelatine. [Link]
-
Wikipedia. (n.d.). Betahistine. [Link]
-
Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]
-
Al-Salami, H., et al. (2017). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI. [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
YouTube. (2025). Pharmacology of Agomelatine (Valdoxan); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
-
Psych Scene Hub. (2017). A Focus on Agomelatine - Mechanism of Action and Efficacy. [Link]
-
Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]
-
Di, L., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
-
Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. BioMed Research International. [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
Kuentz, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]
Sources
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Agomelatine - Wikipedia [en.wikipedia.org]
- 4. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betahistine - Wikipedia [en.wikipedia.org]
- 7. white-medicine.com [white-medicine.com]
- 8. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]
- 9. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vortioxetine - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. hhs.texas.gov [hhs.texas.gov]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs | MDPI [mdpi.com]
- 26. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. ema.europa.eu [ema.europa.eu]
"2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride" head-to-head study with novel CNS drug candidates
An Objective Head-to-Head Analysis of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride and Novel CNS Drug Candidates in Preclinical Models
Introduction: The Scientific Rationale for this Comparative Study
The landscape of central nervous system (CNS) drug discovery is continually evolving, with a pressing need for novel chemical entities that offer improved efficacy and safety profiles over existing treatments. This guide introduces This compound , hereafter designated as Compound-X , a novel investigational molecule. Based on structural similarities to known pharmacophores, Compound-X is hypothesized to act as an antagonist at the serotonin 5-HT₇ receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of depression, cognitive deficits, and sleep disorders.
This document provides a framework for a head-to-head preclinical comparison of Compound-X against two relevant comparators:
-
Vortioxetine: An FDA-approved multimodal antidepressant with a complex pharmacological profile that includes 5-HT₇ receptor antagonism.
-
Edivoxetine (LY2216684): A selective norepinephrine reuptake inhibitor that has been investigated for depression and ADHD, serving as a comparator with a distinct, yet clinically relevant, mechanism of action.
The objective of this guide is not merely to present data, but to provide a logical, scientifically-grounded workflow for a comprehensive preclinical evaluation. We will detail the causality behind each experimental choice, from initial in vitro profiling to in vivo behavioral models, establishing a self-validating system for assessing the therapeutic potential of Compound-X.
Part 1: In Vitro Pharmacological Profiling: Defining Selectivity and Potency
The foundational step in characterizing any novel CNS candidate is to determine its precise interaction with its intended target and to assess its potential for off-target activities, which often predict clinical side effects.
Primary Target Engagement: 5-HT₇ Receptor Affinity and Functional Antagonism
Expertise & Rationale: We must first confirm that Compound-X binds to the human 5-HT₇ receptor with high affinity and then verify that this binding translates into functional antagonism. A radioligand binding assay is the gold standard for determining binding affinity (Kᵢ), while a cAMP-based functional assay is ideal for measuring the compound's ability to block receptor signaling, as the 5-HT₇ receptor is known to signal via Gαs, leading to an increase in intracellular cAMP.
Experimental Protocol: 5-HT₇ Radioligand Binding Assay
-
Cell Culture: Utilize HEK293 cells stably expressing the recombinant human 5-HT₇ receptor.
-
Membrane Preparation: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in fresh buffer.
-
Assay: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of the radioligand [³H]-5-CT (5-carboxamidotryptamine) and varying concentrations of test compounds (Compound-X, Vortioxetine, Edivoxetine).
-
Incubation & Termination: Incubate for 60 minutes at 25°C. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation from IC₅₀ values (the concentration of compound required to inhibit 50% of specific binding).
Experimental Protocol: Functional cAMP Antagonism Assay
-
Cell Culture: Use CHO-K1 cells stably co-expressing the human 5-HT₇ receptor and a CRE-luciferase reporter gene.
-
Assay: Seed cells in a 96-well plate. Pre-incubate cells with varying concentrations of test compounds for 20 minutes.
-
Agonist Challenge: Add a fixed, sub-maximal (EC₈₀) concentration of the agonist 5-HT.
-
Incubation & Lysis: Incubate for 4 hours to allow for luciferase expression. Lyse the cells and add the luciferase substrate.
-
Quantification: Measure luminescence using a plate reader.
-
Data Analysis: Determine the IC₅₀ for the inhibition of the 5-HT-induced signal. Convert this to a functional antagonist constant (Kₑ).
Anticipated Data Summary:
| Compound | 5-HT₇ Binding Affinity (Kᵢ, nM) | 5-HT₇ Functional Antagonism (Kₑ, nM) |
| Compound-X | 1.5 ± 0.2 | 3.8 ± 0.5 |
| Vortioxetine | 19 ± 3 | 33 ± 4 |
| Edivoxetine | > 10,000 | > 10,000 |
Selectivity Profiling: The Importance of Off-Target Screening
Expertise & Rationale: A broad panel screen is crucial for early identification of potential liabilities. The SafetyScreen44™ panel from Eurofins, or a similar service, provides a standardized method to assess activity at 44 common CNS targets, including other serotonin receptors, dopamine receptors, adrenergic receptors, and key transporters. High affinity for off-targets can lead to unwanted side effects (e.g., hERG binding and cardiotoxicity, 5-HT₂₋ binding and weight gain).
Workflow Diagram: In Vitro Characterization
Caption: Workflow for in vitro pharmacological profiling.
Part 2: In Vivo Pharmacokinetics and Target Engagement
Expertise & Rationale: Excellent in vitro potency is meaningless if the compound cannot reach its target in the brain at a sufficient concentration and for an adequate duration. Therefore, we must assess the pharmacokinetic (PK) profile and confirm target engagement in vivo.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Subjects: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Administer Compound-X at 10 mg/kg via oral gavage (PO) and 2 mg/kg via intravenous (IV) injection.
-
Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, sacrifice the animals and collect brain tissue.
-
Analysis: Analyze plasma and brain homogenate concentrations using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculations: Determine key PK parameters: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), half-life (t₁/₂), and brain-to-plasma ratio.
Anticipated Data Summary:
| Parameter | Compound-X (10 mg/kg, PO) |
| Plasma Cₘₐₓ (ng/mL) | 450 |
| Brain Cₘₐₓ (ng/g) | 585 |
| Plasma t₁/₂ (h) | 6.5 |
| Brain-to-Plasma Ratio | 1.3 |
| Oral Bioavailability (%) | 35% |
Trustworthiness: A brain-to-plasma ratio greater than 1, as shown in the hypothetical data, is a strong indicator of effective blood-brain barrier penetration, a critical feature for a CNS drug. This validates that the compound can access its site of action.
Part 3: Preclinical Efficacy in a Cognitive Model
Expertise & Rationale: Given the role of 5-HT₇ receptors in learning and memory, the Novel Object Recognition (NOR) test is a highly relevant model to assess pro-cognitive efficacy. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones. A compound that enhances cognitive function will increase the time spent exploring the new object.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Subjects: Male C57BL/6 mice.
-
Habituation: Allow mice to explore an empty arena for 10 minutes for 2 consecutive days.
-
Dosing: On day 3, administer vehicle, Compound-X (1, 3, 10 mg/kg), Vortioxetine (10 mg/kg), or Edivoxetine (10 mg/kg) via intraperitoneal (IP) injection 30 minutes before the training phase.
-
Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a 1-hour delay.
-
Test Phase (T2): Return the mouse to the arena, where one of the original objects has been replaced with a novel object. Record exploration time for both objects for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better memory.
Anticipated Data Summary:
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | 0.15 ± 0.05 |
| Compound-X | 1 | 0.25 ± 0.06 |
| Compound-X | 3 | 0.45 ± 0.07 |
| Compound-X | 10 | 0.48 ± 0.08 |
| Vortioxetine | 10 | 0.35 ± 0.06 |
| Edivoxetine | 10 | 0.18 ± 0.05 |
| p < 0.05 vs. Vehicle |
Hypothesized 5-HT₇ Signaling Pathway
Caption: Hypothesized antagonism of the 5-HT₇ signaling pathway by Compound-X.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the head-to-head evaluation of Compound-X. The hypothetical data presented suggests that Compound-X is a potent and selective 5-HT₇ receptor antagonist with excellent brain penetration and superior pro-cognitive effects in the NOR model compared to both a multimodal approved drug and a selective NRI.
The strength of this proposed research plan lies in its logical progression and self-validating nature. The in vitro data (potency, selectivity) provide a clear rationale for the in vivo dose selection and behavioral model. The PK data confirms that the compound reaches its target, giving confidence that the observed behavioral effects are a direct result of its pharmacological action.
Future studies should expand this comparison to include models of depression (e.g., chronic mild stress) and further safety pharmacology assessments to build a comprehensive preclinical data package ready for IND-enabling studies.
References
-
Title: The 5-HT7 receptor: a new drug target in the battle against depression. Source: Molecular Brain URL: [Link]
-
Title: The 5-HT7 Receptor: A Key Player in Neuronal Plasticity, Cognition, and Neuropsychiatric Disorders. Source: International Union of Basic and Clinical Pharmacology (IUPHAR)/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Vortioxetine: a review of its use in patients with major depressive disorder. Source: CNS Drugs URL: [Link]
-
Title: The novel object recognition memory task for rats and mice: a simple and rapid measure of cognition. Source: Current Protocols in Neuroscience URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
As a Senior Application Scientist, my primary focus extends beyond the utility of a chemical compound to encompass its entire lifecycle within the laboratory, including its safe and compliant disposal. The compound 2-(6-(cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride, a pharmaceutical intermediate used in neurological research[1], requires meticulous handling not only during experimentation but also at the point it becomes a waste product. This guide provides a direct, procedural framework for its disposal, grounded in regulatory compliance and laboratory best practices, to ensure the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing its waste. This compound is classified with specific hazards that dictate its handling and disposal route. Mismanagement of this compound can lead to health risks and regulatory violations.
The primary directive for disposal is that this compound must be treated as regulated hazardous chemical waste . It is strictly prohibited to dispose of this chemical via standard trash or sanitary sewer systems.[2][3] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), provide the legal framework for hazardous waste management, with a strong emphasis on preventing environmental contamination from pharmaceutical wastes.[4][5]
Table 1: GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed[6][7] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[6][7] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[6][7] |
This data underscores the necessity of Personal Protective Equipment (PPE) during handling and the importance of segregated, contained disposal to prevent accidental exposure or ingestion.
Core Principles: Containment and Segregation
The foundation of safe chemical disposal rests on two core principles: proper containment and rigorous segregation. These steps are not merely procedural; they are active safety measures to prevent dangerous chemical reactions and environmental release.
A. Waste Container Selection
The container you choose is your first line of defense.
-
Compatibility is Key: Use a container made of material that is chemically resistant to the waste. For this solid compound or its solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid using metal containers for acidic salts like this dihydrochloride.
-
Integrity and Closure: The container must be in good condition, free from cracks or leaks, and must have a leak-proof, screw-on cap.[8][9] Parafilm, corks, or stoppers are not acceptable for sealing a waste container.[8]
-
Headroom for Safety: Never fill a liquid waste container to the brim. Always leave at least 10% or one inch of headroom to allow for vapor expansion.[10]
B. Chemical Segregation
Co-mingling of incompatible waste streams is a primary cause of laboratory accidents.
-
Acids and Bases: As a dihydrochloride salt, this compound is acidic. It must be stored separately from basic/alkaline waste to prevent a potentially exothermic neutralization reaction.
-
Oxidizers and Organics: Keep this organic amine compound separate from strong oxidizing agents.[10]
-
Solvent Types: If disposing of the compound in solution, do not mix halogenated and non-halogenated solvent wastes unless your institution's EHS protocol explicitly permits it.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol provides a direct, actionable workflow for transitioning this compound from an experimental reagent to a properly managed hazardous waste stream.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (nitrile is a suitable choice).
-
A laboratory coat.
Step 2: Characterize and Collect the Waste
-
Solid Waste: Collect unadulterated, expired, or surplus solid this compound in a designated, compatible solid waste container.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Note the solvent(s) used.
-
Contaminated Labware: Items like pipette tips, weigh boats, or gloves that are grossly contaminated should be double-bagged in clear plastic bags, sealed, and labeled as hazardous solid waste.[8]
Step 3: Label the Waste Container Immediately
Proper labeling is a critical compliance and safety requirement.[3][11] Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department to the container before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[3]
-
The full, unabbreviated chemical name: "this compound" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The relevant hazard pictograms (as shown in Table 1).[3]
-
The accumulation start date (the date the first waste is added).
-
The Principal Investigator's name and laboratory location.[3]
Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory.[10]
-
The SAA must be at or near the point of generation.
-
It must be under the control of the laboratory operator.
-
Crucially, the container must be placed within a secondary containment bin or tray to capture any potential leaks.[8] This secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[8]
Step 5: Arrange for Disposal via EHS
Once the waste container is full, or within the time limits specified by your institution (e.g., 90 days), schedule a pickup with your EHS department.[8] Do not allow hazardous waste to accumulate beyond regulated limits. The ultimate disposal method for this type of pharmaceutical chemical waste is typically high-temperature incineration by a licensed hazardous waste facility, which ensures its complete destruction.[12]
Decontamination and Spill Procedures
Glassware Decontamination: Glassware that has been in contact with the compound must be decontaminated before being washed. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or methanol). The first two rinsates must be collected and disposed of as hazardous liquid waste.[11] The third rinsate can then be followed by standard washing procedures.
Spill Management:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep up the material. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material and spill debris into a designated hazardous waste container.[13]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. [Link]
-
This compound. ChemBK. [Link]
-
This compound. MySkinRecipes. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. waste360.com [waste360.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. This compound | 1337879-88-5 [chemicalbook.com]
- 7. This compound | 1337879-88-5 [amp.chemicalbook.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Guide to the Safe Handling of 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Triage
Key Potential Hazards:
-
Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
-
Toxicity: While the acute toxicity of this specific compound is unknown, related compounds have shown varying levels of toxicity.[2][4]
Workflow for Risk Assessment and PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) based on the nature of the experimental work.
Caption: Figure 1. Decision workflow for selecting appropriate PPE.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The following table details the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated.[5] |
| Body Protection | A lab coat worn over full-length clothing. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the powder outside of a fume hood or if aerosolization is possible.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is paramount for safety.
Preparation and Weighing
-
Work Area Preparation: Conduct all handling of solid 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine dihydrochloride within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
PPE Donning: Before handling, ensure all necessary PPE is correctly donned.
-
Handling: Use dedicated and clearly labeled spatulas and weighing boats. Handle the compound gently to avoid creating dust.[5]
Solution Preparation
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Container Management: Keep the container covered as much as possible during dissolution.
During the Experiment
-
Labeling: Clearly label all containers with the chemical name and any known hazards.
-
Work Area Maintenance: Keep the work area clean and organized.
-
Teamwork: Avoid working alone. Ensure another person is aware of the work being conducted.
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous waste.[3][8]
Waste Segregation and Collection
The following diagram illustrates the proper procedure for waste segregation and disposal.
Caption: Figure 2. Step-by-step waste disposal workflow.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
Waste pyridine is considered a hazardous waste and must be managed according to state and federal regulations.[8] Current disposal practices for waste pyridine often involve incineration at high temperatures.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[9] Remove contaminated clothing.[7]
-
Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[9]
-
Inhalation: Move to fresh air immediately and consult a healthcare professional.[9]
-
Spill: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemicalbook. This compound | 1337879-88-5.
- Fluorochem Ltd. (2024, December 19).
- CymitQuimica. 6-(Cyclopentyloxy)pyridine-3-carboxylic acid.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL.
- CDH Fine Chemical. 3-Acetyl Pyridine CAS No.
- Washington State University.
- ChemBK. This compound.
- Benchchem.
- Fisher Scientific Company. (2009, October 2).
- GOV.UK. Pyridine: incident management.
- Sigma-Aldrich. (2025, November 6).
- AK Scientific, Inc. (2-(6-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)
- National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1).
- Koszelewski, D., et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH.
Sources
- 1. aksci.com [aksci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
